tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJLZBMIHPPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676951 | |
| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219606-48-0 | |
| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Foreword: The Significance of Trifluoromethylated Building Blocks in Modern Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a key chiral building block that embodies this principle, providing a versatile scaffold for the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique combination of a trifluoromethyl group, a secondary alcohol, and a protected amine makes it an invaluable synthon for introducing this privileged motif. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering not just protocols, but a deeper understanding of the chemical principles that underpin these transformations.
Strategic Approaches to the Synthesis of the Target Molecule
The synthesis of this compound can be approached through several strategic disconnections. However, the most prevalent and efficient methods converge on a two-step sequence:
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Formation of the 1,1,1-trifluoro-3-aminopropan-2-ol backbone: This crucial step establishes the core trifluoromethylated amino alcohol structure.
-
Protection of the primary amine: The introduction of the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group essential for subsequent synthetic manipulations.
This guide will focus on the most reliable and scalable of these methods, primarily the ring-opening of a trifluoromethylated epoxide, and will also touch upon alternative approaches.
Primary Synthetic Route: Epoxide Ring-Opening and Subsequent Boc Protection
The ring-opening of 3,3,3-trifluoro-1,2-epoxypropane is a highly effective method for the regioselective introduction of a nucleophile at the less hindered C1 position. This is due to the strong electron-withdrawing nature of the trifluoromethyl group, which directs nucleophilic attack away from the more sterically hindered and electron-deficient C2 position.
Mechanism of Epoxide Ring-Opening
The reaction proceeds via a classic Sₙ2 mechanism. Under basic or nucleophilic conditions, the nucleophile directly attacks the less substituted carbon of the epoxide ring, leading to inversion of stereochemistry at that center if a chiral epoxide is used. The choice of the nitrogen nucleophile is critical and can range from ammonia to protected amine equivalents.
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A streamlined workflow illustrating the key stages of the synthesis.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is a robust and scalable method for the preparation of the racemic target compound.
Part A: Synthesis of 1,1,1-Trifluoro-3-aminopropan-2-ol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3,3-Trifluoro-1,2-epoxypropane | 112.05 | 10.0 g | 0.089 mol |
| Ammonium Hydroxide (28-30% solution) | 35.05 | 50 mL | ~0.74 mol |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a stirred solution of ammonium hydroxide in ethanol in a sealed pressure vessel, add 3,3,3-trifluoro-1,2-epoxypropane dropwise at 0 °C.
-
Seal the vessel and heat the reaction mixture to 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting crude 1,1,1-trifluoro-3-aminopropan-2-ol can be used in the next step without further purification.
Part B: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 1,1,1-Trifluoro-3-aminopropan-2-ol | 129.08 | ~11.5 g | ~0.089 mol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.3 g | 0.098 mol |
| Triethylamine (TEA) | 101.19 | 13.5 mL | 0.097 mol |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
Dissolve the crude 1,1,1-trifluoro-3-aminopropan-2-ol in THF.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Enantioselective Synthesis: Accessing Chiral Building Blocks
For many applications in drug development, the synthesis of a single enantiomer of the target molecule is crucial. The most effective strategy for achieving this is through the use of a chiral starting material, specifically an enantiomerically pure epoxide.
Diagram 2: Enantioselective Synthesis Pathway
Caption: Enantioselective route starting from a chiral epoxide.
The ring-opening of an enantiopure epoxide with ammonia proceeds with high fidelity, yielding the corresponding chiral amino alcohol. For example, the use of (R)-3,3,3-trifluoro-1,2-epoxypropane will lead to the formation of (S)-1,1,1-trifluoro-3-aminopropan-2-ol, which can then be protected with a Boc group to yield (S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. The synthesis of enantiopure 3,3,3-trifluoro-1,2-epoxypropane can be achieved through various methods, including kinetic resolution or asymmetric epoxidation of 3,3,3-trifluoropropene.
Alternative Synthetic Approaches
While the epoxide ring-opening strategy is the most common, other methods have been explored for the synthesis of trifluoromethylated amino alcohols. One notable alternative is the reduction of α-aminoalkyl trifluoromethyl ketones. This approach, however, often requires multiple steps to prepare the ketone precursor and may involve less readily available starting materials.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule. Key diagnostic signals in the ¹H NMR spectrum include the characteristic nonet for the CH(OH) proton and the multiplet for the CH₂ protons adjacent to the nitrogen. The ¹⁹F NMR will show a singlet corresponding to the CF₃ group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H, O-H, and C=O functional groups should be present.
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Melting Point: A sharp melting point is indicative of high purity.
Conclusion: A Versatile Building Block for Innovation
The synthesis of this compound, particularly through the robust and scalable epoxide ring-opening route, provides chemists with a valuable tool for the introduction of the trifluoromethylated amino alcohol motif. The ability to access this compound in both racemic and enantiopure forms further enhances its utility in the design and development of novel pharmaceuticals and other advanced materials. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are paramount to achieving high yields and purity of this important synthetic intermediate.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. Retrieved from [Link]
-
SciSpace. (n.d.). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Retrieved from [Link]
-
ResearchGate. (2025). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]
-
OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides. Retrieved from [Link]
-
Arkivoc. (n.d.). Iron(III) trifluoroacetate [Fe(O₂CCF₃)₃] catalyzed epoxide opening with amines. Retrieved from [Link]
-
PubMed. (2020, April 17). Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
YouTube. (2018, September 20). 13.6 Ring Opening of Epoxides. Retrieved from [Link]
-
MDPI. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
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MDPI. (n.d.). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]
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ResearchGate. (2021, November 19). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). Retrieved from [Link]
-
ResearchGate. (2021, November 19). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Retrieved from [Link]
An In-depth Technical Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Modern Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and alter lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. When this strategic fluorination is combined with the versatile carbamate linkage, specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group, it gives rise to valuable and highly sought-after building blocks for organic synthesis.
This technical guide provides a comprehensive overview of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a chiral building block that embodies this synergy. We will delve into its physical and chemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of complex, high-value molecules.
Core Molecular Attributes and Physicochemical Properties
This compound is a bifunctional molecule featuring a secondary alcohol and a Boc-protected amine. The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the adjacent hydroxyl group, impacting its acidity and reactivity. The bulky tert-butyl group of the Boc moiety provides steric hindrance and defines its characteristic acid-lability, allowing for selective deprotection under mild conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | IUPAC Nomenclature |
| Molecular Formula | C8H14F3NO3 | Calculated |
| Molecular Weight | 245.20 g/mol | Calculated |
| CAS Number | 885691-89-6 | Chemical Abstract Service |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not experimentally determined. Predicted to be a low-melting solid. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water and non-polar solvents. | Inferred from structural analogues |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable trifluoromethylated precursor. A common and reliable approach involves the reduction of a trifluoromethyl ketone followed by the protection of the resulting amino alcohol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Amino-3,3,3-trifluoropropan-2-ol
This protocol is adapted from established procedures for the reduction of α-amino ketones.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-3,3,3-trifluoropropan-2-one hydrochloride (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 1-amino-3,3,3-trifluoropropan-2-ol. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure follows a standard Boc protection protocol.
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Reaction Setup: Dissolve the crude 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (Et3N) (1.2 eq) to the solution.
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Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Chemical Reactivity and Handling
Reactivity Profile
Caption: Key reactive sites of the target molecule.
The reactivity of this compound is dictated by its three main functional groups:
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Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the primary amine. This orthogonality is a key feature in multi-step syntheses.
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Secondary Alcohol: The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to the corresponding ketone, esterification, and etherification. The adjacent trifluoromethyl group will influence the reactivity of this alcohol.
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Trifluoromethyl Group: The CF3 group is generally unreactive under standard synthetic conditions, providing a stable structural motif.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Hazard Identification (Predicted): May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.
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Peptidomimetics and Protease Inhibitors: The trifluoromethyl carbinol motif is a known transition-state isostere for peptide bonds, making this compound an excellent starting material for the synthesis of protease inhibitors. The hydroxyl group can mimic the tetrahedral intermediate of amide hydrolysis.
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Chiral Ligands and Auxiliaries: The chiral nature of this molecule allows for its use in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary to control stereochemistry in subsequent reactions.
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Introduction of Fluorine into Bioactive Scaffolds: This compound serves as a convenient handle to introduce the trifluoromethyl group into more complex molecular architectures, leveraging the benefits of fluorination in drug design.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its orthogonal protecting group strategy allows for its seamless integration into complex synthetic routes. The strategic placement of the trifluoromethyl group provides a means to enhance the pharmacological properties of target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this valuable synthon in their pursuit of novel therapeutics.
References
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.This reference provides a comprehensive review of synthetic methods for the core structure of the title compound.
- Safety Data Sheet for similar compounds.General safety precautions can be inferred from SDS of structurally related chemicals. (Link to be provided from a chemical supplier like MilliporeSigma)
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.This article details the synthesis of related trifluoromethylated amino alcohols, providing context for the proposed synthetic protocol. (Link to be provided from a peer-reviewed journal, e.g., MDPI)
- Stereoselective Synthesis of Boc-Protected cis and trans-4-Trifluoromethylprolines by Asymmetric Hydrogenation Reactions.This paper discusses the synthesis of related Boc-protected fluorinated compounds.
- Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols.This study provides examples of the characterization of similar Boc-protected amino alcohols.
An In-Depth Technical Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Trifluoromethylated Building Blocks in Medicinal Chemistry
Physicochemical Properties and Molecular Structure
The molecular architecture of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate combines the key features of a trifluoromethyl group, a secondary alcohol, and a Boc-protected amine. This unique arrangement makes it a valuable chiral synthon for the introduction of a trifluoromethylated amino alcohol moiety into more complex molecules.
Molecular Structure:
A summary of its predicted physicochemical properties is presented in the table below. These values are estimated based on the known properties of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄F₃NO₃ | - |
| Molecular Weight | 245.19 g/mol | - |
| XLogP3 | ~1.5 | Estimated |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 5 | - |
Synthesis of this compound: A Proposed Synthetic Workflow
The synthesis of β-amino-α-trifluoromethyl alcohols is well-documented in the scientific literature.[3] A highly effective and common method involves the ring-opening of a suitable trifluoromethylated epoxide with an amine, followed by protection of the resulting amino group. A plausible and efficient synthetic route to this compound is outlined below.
Experimental Protocol: A Step-by-Step Guide
Step 1: Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane with Ammonia
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Reaction Setup: In a pressure-resistant vessel equipped with a magnetic stirrer, cool a solution of 3,3,3-trifluoro-1,2-epoxypropane (1.0 eq.) in a suitable solvent such as methanol or isopropanol to -78 °C (dry ice/acetone bath).
-
Addition of Ammonia: Carefully condense anhydrous ammonia (excess, typically 5-10 eq.) into the reaction vessel.
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Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR spectroscopy.
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Work-up: After the reaction is complete, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to obtain the crude 1-amino-3,3,3-trifluoropropan-2-ol. This intermediate can often be used in the next step without further purification.
Step 2: Boc-Protection of 1-amino-3,3,3-trifluoropropan-2-ol
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Reaction Setup: Dissolve the crude 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution. If necessary, a mild base such as triethylamine or sodium bicarbonate can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Applications in Research and Drug Development: Leveraging the Trifluoromethyl Moiety
The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. The trifluoromethyl group can significantly impact the biological activity of a parent compound through various mechanisms.
Impact of the Trifluoromethyl Group:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.[2]
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.[2]
-
Receptor Binding: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased binding affinity and potency.[1]
Utility of the Boc Protecting Group:
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4] This allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis, enabling the introduction of further diversity into the molecule.
Potential Therapeutic Applications:
The trifluoromethylated amino alcohol scaffold is present in a number of biologically active molecules. By utilizing this compound, researchers can synthesize novel analogs of existing drugs or explore new chemical space for a variety of therapeutic targets. For example, this building block could be instrumental in the development of:
-
Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and participate in key binding interactions within an enzyme's active site.
-
G-Protein Coupled Receptor (GPCR) Modulators: The enhanced lipophilicity imparted by the trifluoromethyl group can be advantageous for targeting membrane-bound receptors.
-
Ion Channel Blockers: The unique electronic properties of the trifluoromethyl group can influence the interaction of a molecule with the pores of ion channels.
Illustrative Signaling Pathway: Modulation of a Kinase Cascade
The introduction of a trifluoromethylated moiety can influence the interaction of a small molecule inhibitor with its target kinase. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a molecule synthesized using the title compound.
Caption: Inhibition of a kinase cascade by a trifluoromethyl-containing molecule.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential therapeutic applications. While its specific properties are yet to be fully characterized in the public domain, the well-established chemistry of β-amino-α-trifluoromethyl alcohols provides a solid foundation for its synthesis and utilization. The strategic incorporation of the trifluoromethyl group, facilitated by synthons like the one described herein, will undoubtedly continue to be a powerful tool in the hands of medicinal chemists striving to develop the next generation of innovative medicines.
References
-
Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843. [Link]
- Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(8), 829-843.
-
PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
-
Mezzetta, A., & Guazzelli, L. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(19), 6237. [Link]
-
Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
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PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Spectroscopic Guide to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: A Predictive and Methodological Analysis
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a fluorinated building block of significant interest in medicinal chemistry and drug development. Given the specialized nature of this compound, readily available, fully characterized reference spectra are not abundant in the public domain.
Therefore, this document adopts the perspective of a Senior Application Scientist tasked with characterizing a novel compound. It combines a predictive analysis, grounded in foundational spectroscopic principles and data from structural analogs, with detailed, field-proven protocols for acquiring high-fidelity experimental data. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this molecule in their work.
The core of this guide is built on three pillars:
-
Expertise & Experience: We move beyond simple data reporting to explain the causality behind spectroscopic phenomena, particularly the profound influence of the trifluoromethyl (CF₃) group on the molecule's NMR, IR, and MS profiles.
-
Trustworthiness: The predictive data is systematically derived, and the accompanying protocols represent self-validating systems for generating reliable experimental results.
-
Authoritative Grounding: All theoretical claims and methodological standards are supported by in-text citations linked to a comprehensive reference list, ensuring scientific integrity.
Molecular Structure and Overview
This compound incorporates several key functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a secondary alcohol, a carbamate linkage, and a chiral center bearing a highly electronegative trifluoromethyl (CF₃) group. This combination dictates its unique chemical properties and spectroscopic behavior.
Caption: 2D Structure of the Target Analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis must consider not only standard proton and carbon environments but also the significant influence of the fluorine atoms, requiring ¹H, ¹³C, and ¹⁹F nuclei observation.
Predicted Spectroscopic Data
The following predictions are based on established chemical shift principles and the known effects of electron-withdrawing groups. The CF₃ group is expected to cause a significant downfield (deshielding) shift for adjacent nuclei (¹H and ¹³C) and introduce complex splitting patterns due to heteronuclear (H-F and C-F) coupling.
-
t-Butyl Protons (9H): A sharp singlet is expected around δ 1.45 ppm . This group is sterically and electronically distant from the CF₃ group, so its chemical shift should be typical for a Boc group.
-
Methylene Protons (CH₂, 2H): These protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely in the range of δ 3.2-3.5 ppm . Each proton will be split by the adjacent methine proton and the geminal proton.
-
Methine Proton (CH, 1H): This proton, directly attached to the carbon bearing the hydroxyl and adjacent to the CF₃ group, will be significantly deshielded. It is expected to appear as a multiplet around δ 4.0-4.3 ppm . The multiplicity will be complex, arising from coupling to the two methylene protons and the three fluorine atoms (³JHF).
-
Amine Proton (NH, 1H): A broad singlet or triplet is expected around δ 5.0-5.5 ppm , with its exact shift and appearance being dependent on solvent and concentration.
-
Hydroxyl Proton (OH, 1H): A broad singlet or doublet, depending on conditions, is expected. Its chemical shift is highly variable (δ 2.5-4.0 ppm ) and depends on solvent, concentration, and temperature due to hydrogen bonding.
-
tert-Butyl Methyl Carbons (3C): A single peak is expected around δ 28.4 ppm .
-
tert-Butyl Quaternary Carbon (1C): Expected around δ 79.5 ppm .
-
Methylene Carbon (CH₂, 1C): Expected around δ 44-46 ppm .
-
Methine Carbon (CH-OH, 1C): This carbon is adjacent to the CF₃ group and will be significantly influenced. It is expected to appear as a quartet due to two-bond C-F coupling (²JCF) in the range of δ 70-73 ppm .
-
Carbamate Carbonyl Carbon (C=O, 1C): Expected around δ 156.0 ppm .
-
Trifluoromethyl Carbon (CF₃, 1C): This carbon will show a strong one-bond C-F coupling (¹JCF), resulting in a prominent quartet. The chemical shift is predicted to be in the range of δ 124-127 ppm .[1]
-
Trifluoromethyl Fluorines (3F): The three equivalent fluorine atoms will produce a single resonance. Given the structure, a chemical shift in the range of δ -72 to -78 ppm (relative to CFCl₃) is anticipated.[2][3] This signal is expected to be a doublet due to three-bond coupling with the methine proton (³JHF).
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H / ¹³C) | Notes |
| C(CH₃)₃ | ~1.45 | ~28.4 | singlet / quartet | Standard Boc group signals. |
| C(CH₃)₃ | - | ~79.5 | - / singlet | |
| NH | ~5.0 - 5.5 | - | broad singlet / - | Shift is solvent dependent. |
| CH₂ | ~3.2 - 3.5 | ~44-46 | multiplet / triplet | Diastereotopic protons. |
| CH(OH) | ~4.0 - 4.3 | ~70-73 | multiplet / quartet | Deshielded by OH and CF₃. ²JCF coupling expected. |
| OH | ~2.5 - 4.0 | - | broad singlet / - | Shift is highly variable. |
| C=O | - | ~156.0 | - / singlet | Typical carbamate carbonyl. |
| CF₃ | - | ~124-127 | - / quartet | Strong ¹JCF coupling (~285 Hz).[1] |
| CF₃ | - | - | doublet | ¹⁹F NMR: ³JHF coupling to methine proton. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality data suitable for full structural confirmation.
Caption: Standard Workflow for NMR Analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 25-50 mg for ¹³C NMR into a clean, dry vial.[4][5]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ may be preferred if solubility is an issue or to better resolve the OH and NH protons.
-
Internal Standard: Add an internal reference standard. Tetramethylsilane (TMS) is the standard for organic solvents, used to reference both ¹H and ¹³C spectra to 0.00 ppm.[4][6]
-
Filtration and Transfer: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade spectral quality.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum. This experiment is highly sensitive and requires fewer scans than a ¹³C experiment. An external reference standard like CFCl₃ may be used.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is ideal for rapidly confirming the presence of key functional groups.
Predicted IR Analysis
The spectrum will be dominated by absorptions from the hydroxyl, amine, carbamate, and trifluoromethyl groups.
-
O-H Stretch: A strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[7][8]
-
N-H Stretch: A moderate, sharp peak should appear around 3400-3300 cm⁻¹ .
-
C-H Stretches: Aliphatic C-H stretching vibrations will be visible just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.
-
C=O Stretch: The carbamate carbonyl group will produce a very strong, sharp absorption band in the range of 1715-1680 cm⁻¹ .
-
C-F Stretches: The trifluoromethyl group gives rise to multiple, very strong, and characteristic absorption bands. Expect intense peaks in the 1300-1100 cm⁻¹ region.[1] These are often the most prominent signals in the fingerprint region for fluorinated compounds.
-
C-O Stretch: A moderate absorption from the alcohol C-O bond is expected around 1100-1050 cm⁻¹ .
Summary of Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| N-H Stretch (Carbamate) | 3400 - 3300 | Moderate, Sharp |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Moderate to Strong |
| C=O Stretch (Carbamate) | 1715 - 1680 | Strong, Sharp |
| C-F Stretches (CF₃) | 1300 - 1100 | Very Strong |
| C-O Stretch (Alcohol) | 1100 - 1050 | Moderate |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid or liquid samples due to its simplicity and speed.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum which will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and instrument-related absorptions.[7]
-
Sample Application: Place a small amount of the solid sample (or a single drop if it is an oil) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good optical contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum. The process usually takes less than a minute.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the compound's molecular weight and fragmentation patterns, further confirming its structure. Electrospray Ionization (ESI) is the most suitable technique for this polar, non-volatile molecule.[9][10]
Predicted MS Analysis (ESI)
The analysis can be performed in both positive and negative ion modes.
-
Molecular Weight: The monoisotopic mass of C₉H₁₆F₃NO₃ is 243.11 g/mol .
-
Protonated Molecule ([M+H]⁺): The primary ion observed should be the protonated molecule at m/z 244.12 .
-
Sodium Adduct ([M+Na]⁺): A sodium adduct is very common in ESI and would appear at m/z 266.10 .
-
Key Fragments: The Boc group is known to fragment in characteristic ways.[11][12]
-
Loss of isobutylene (M-56): A prominent fragment at m/z 188.06 ([M+H-C₄H₈]⁺) is expected from a McLafferty-type rearrangement.
-
Loss of the tert-butyl group (M-57): Loss of the tert-butyl radical would yield a fragment at m/z 187.05 .
-
Loss of the entire Boc group (M-101): Cleavage of the N-C bond would result in the protonated amino alcohol fragment at m/z 143.05 .
-
Loss of Water (M-18): Alcohols often lose water, which could lead to a minor peak at m/z 226.11 ([M+H-H₂O]⁺).[13]
-
-
Deprotonated Molecule ([M-H]⁻): The deprotonated molecule, likely from the alcohol or amine, would be observed at m/z 242.10 . This mode is often accompanied by lower background noise.[14]
Summary of Predicted MS Data
| Ion Mode | Predicted m/z | Assignment |
| Positive | 244.12 | [M+H]⁺ |
| Positive | 266.10 | [M+Na]⁺ |
| Positive | 188.06 | [M+H - 56]⁺ (Loss of isobutylene) |
| Positive | 143.05 | [M+H - 100]⁺ (Loss of Boc group) |
| Negative | 242.10 | [M-H]⁻ |
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol. A small amount of acid (e.g., 0.1% formic acid) is usually added to promote protonation for positive ion mode.[15]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through an LC column.
-
ESI Source Parameters:
-
Ionization Mode: Set the instrument to acquire data in either positive or negative ion mode. It is often beneficial to run in both modes.
-
Capillary Voltage: Apply a high voltage (e.g., +3 to +5 kV for positive mode, -2 to -4 kV for negative mode).
-
Nebulizing Gas: Use a flow of nitrogen gas to assist in desolvation.
-
Drying Gas: Use a heated flow of nitrogen to evaporate the solvent from the charged droplets.
-
-
Mass Analyzer: Set the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to scan a relevant mass range, for instance, m/z 50-500, to detect the parent ion and key fragments.
-
Tandem MS (MS/MS): For definitive structural confirmation, perform an MS/MS experiment. Isolate the parent ion (e.g., m/z 244.12) and subject it to collision-induced dissociation (CID) to generate and analyze its fragments, which should match the predicted fragmentation pattern.
Conclusion
This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound. By integrating foundational principles with data from structural analogs, we have established a detailed expected profile for its ¹H, ¹³C, ¹⁹F NMR, IR, and ESI-MS spectra. The inclusion of validated, step-by-step experimental protocols provides a clear pathway for researchers to acquire high-quality data, enabling unambiguous identification and quality control. This dual approach of prediction and protocol ensures that scientists in the field of drug discovery and development can proceed with confidence when synthesizing or utilizing this important fluorinated building block.
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MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
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Potential research applications of trifluoromethylated carbamates
An In-depth Technical Guide: Trifluoromethylated Carbamates: Strategic Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules represents a cornerstone of modern medicinal and agricultural chemistry. When combined with the versatile carbamate moiety, the resulting trifluoromethylated carbamates exhibit a unique constellation of physicochemical and biological properties. This technical guide provides a comprehensive exploration of the synthesis, properties, and research applications of these powerful compounds. We delve into the mechanistic rationale behind their enhanced metabolic stability, lipophilicity, and target-binding affinity. Detailed experimental protocols for their synthesis and characterization are provided, alongside an analysis of their structure-activity relationships in drug discovery and agrochemical development. This document serves as an essential resource for scientists seeking to leverage the trifluoromethyl advantage in the design of next-generation therapeutic agents, crop protection agents, and advanced materials.
The Trifluoromethyl Advantage in Molecular Design
The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy for optimizing drug-like properties.[1][2] Unlike a simple methyl group, the CF₃ group possesses a unique combination of characteristics that profoundly influence a molecule's behavior.
-
Electronic Effects: With the high electronegativity of its three fluorine atoms, the CF₃ group is a potent electron-withdrawing substituent.[3] This electronic perturbation can alter the pKa of nearby functional groups, modulate the electronic landscape of aromatic rings, and strengthen non-covalent interactions like hydrogen bonds with biological targets.[1][4]
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[1] This property is critical for improving a compound's ability to permeate biological membranes, such as the gut wall or the blood-brain barrier, thereby enhancing bioavailability.[5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This increased stability leads to longer in vivo half-lives and potentially lower required doses.[4][6]
-
Steric and Conformational Influence: While sterically larger than a hydrogen or methyl group, the CF₃ group can occupy binding pockets and induce specific molecular conformations that can lead to improved target affinity and selectivity.[7]
The carbamate moiety itself is a valuable functional group in drug design, often serving as a bioisostere for the amide bond.[8] Carbamates are generally more stable against proteolytic cleavage than peptides and can participate in crucial hydrogen bonding interactions with protein targets.[9] The combination of these two functionalities—the trifluoromethyl group and the carbamate—creates a powerful toolkit for fine-tuning molecular properties to achieve desired biological outcomes.[10]
Comparative Physicochemical Properties
The impact of trifluoromethylation is best illustrated by comparing key properties with non-fluorinated analogs.
| Property | Non-Fluorinated Analog (e.g., Aryl-NH-CO-OR) | Trifluoromethylated Analog (e.g., Aryl(CF₃)-NH-CO-OR) | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | The CF₃ group is highly lipophilic, increasing partitioning into non-polar environments.[1][11] |
| Metabolic Stability (t½) | Lower | Higher | The C-F bonds are resistant to enzymatic cleavage, blocking common metabolic pathways.[3][5] |
| Acidity (pKa of N-H) | Higher | Lower | The strong electron-withdrawing nature of the CF₃ group acidifies the carbamate proton.[12] |
| Binding Affinity (Ki) | Variable | Often Improved | Enhanced lipophilic interactions and stronger hydrogen bonding potential can increase target affinity.[1][7] |
Applications in Drug Discovery and Medicinal Chemistry
Trifluoromethylated compounds are prevalent in a wide range of FDA-approved drugs, highlighting their importance in modern therapeutics.[12][13] Trifluoromethylated carbamates are particularly explored as enzyme inhibitors and modulators of protein-protein interactions across various disease areas.
Oncology
In cancer therapy, kinase inhibitors are a major class of targeted agents. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. For example, the drug Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, contains a trifluoromethylphenyl moiety.[12] While not a carbamate itself, its synthesis involves a 4-chloro-3-(trifluoromethyl)phenyl isocyanate precursor, demonstrating the utility of related building blocks.[12] The rationale is that the CF₃ group can occupy hydrophobic pockets in the kinase active site and improve pharmacokinetic properties. Small molecule inhibitors containing trifluoromethyl groups can bind more effectively to key protein targets within tumor cells, thereby blocking signal transduction pathways that drive proliferation and metastasis.[4]
Neurodegenerative and Psychiatric Disorders
The ability of the CF₃ group to enhance blood-brain barrier permeability makes it a valuable tool in the design of centrally-acting agents.[1] Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression, features a trifluoromethyl group that is critical to its activity.[12] The inclusion of a CF₃ group on the phenolic ring increased its potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated version.[12] In the context of carbamates, which have been used as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, trifluoromethylation offers a clear strategy for improving brain penetration and metabolic stability.
Infectious Diseases
Trifluoromethylated carbamates have shown promise as potent anti-parasitic agents. Structure-activity relationship (SAR) studies on pyrido[1,2-a]benzimidazoles for the treatment of malaria identified derivatives with trifluoromethyl groups that possess potent activity against the blood, liver, and gametocyte stages of the Plasmodium parasite.[14] In these cases, the CF₃ group contributes to the overall lipophilicity and electronic profile required for potent antiplasmodium activity.[14] Similarly, in the design of antiviral drugs, trifluoromethylated compounds can bind more effectively to viral enzymes or receptors, blocking replication.[4]
Applications in Agrochemicals
The principles that make trifluoromethylated compounds effective in pharmaceuticals also apply to agrochemicals, where enhanced stability and bioavailability are crucial for efficacy.[15][16] The introduction of fluorine can dramatically enhance biological activity by improving transport to the target site and preventing metabolic deactivation.[17]
-
Insecticides: Carbamates have a long history as insecticides, primarily acting as acetylcholinesterase (AChE) inhibitors.[18][19] Trifluoromethylation can enhance their potency and stability in the field. The CF₃ group improves penetration through the waxy cuticle of insects and increases resistance to metabolic breakdown by insect enzymes, leading to prolonged action.[15]
-
Fungicides and Herbicides: Many modern fungicides and herbicides incorporate trifluoromethyl groups to achieve broad-spectrum activity and favorable environmental persistence profiles.[17][20] For example, Tolprocarb, a fungicide, is synthesized using a trifluoroethyl chloroformate building block, resulting in a trifluoroethoxycarbonyl moiety, a close relative of trifluoromethylated carbamates.[17]
Synthetic Strategies and Methodologies
The synthesis of trifluoromethylated carbamates has become increasingly accessible due to the development of robust and versatile chemical methods. A leading strategy involves the use of bench-stable N-CF₃ carbamoyl fluoride building blocks.[10][21]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis, characterization, and evaluation of trifluoromethylated carbamates.
Experimental Protocol: Synthesis of an Aryl N-Trifluoromethyl Carbamate
This protocol is adapted from methodologies for creating N-CF₃ carbonyl compounds from isothiocyanate precursors.[10][22] It represents a robust and self-validating system for accessing these valuable molecules.
Objective: To synthesize an aryl N-trifluoromethyl carbamate from an aromatic isothiocyanate and a phenol.
Materials:
-
Aromatic isothiocyanate (1.0 equiv.)
-
Bis(trichloromethyl) carbonate (BTC or triphosgene) (0.4 equiv.)
-
Silver(I) fluoride (AgF) (5.0 equiv.)
-
Anhydrous acetonitrile (CH₃CN)
-
Substituted phenol (1.2 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Methodology:
Step 1: Formation of the N-CF₃ Carbamoyl Fluoride Intermediate
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the aromatic isothiocyanate (1.0 equiv.), BTC (0.4 equiv.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Carefully add AgF (5.0 equiv.) to the reaction mixture. Caution: AgF is light-sensitive and corrosive.
-
Stir the reaction vigorously at room temperature. Monitor the formation of the intermediate by ¹⁹F NMR spectroscopy by taking aliquots. The reaction is typically complete within 2-4 hours.
-
Upon completion, the crude mixture containing the bench-stable N-CF₃ carbamoyl fluoride can be used directly or isolated, though direct use is often more efficient.
Step 2: Carbamate Formation
-
In a separate flame-dried flask under an inert atmosphere, dissolve the substituted phenol (1.2 equiv.) in anhydrous DCM.
-
Add triethylamine (1.5 equiv.) to the phenol solution and stir for 5 minutes.
-
Carefully add the crude solution of the N-CF₃ carbamoyl fluoride intermediate from Step 1 to the phenol/TEA mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product using:
Diagram: Simplified Reaction Mechanism
Caption: Simplified mechanism for the two-step synthesis of an aryl N-trifluoromethyl carbamate.
Structure-Activity Relationships (SAR)
The systematic modification of a lead compound to understand how structural changes affect biological activity is the essence of SAR. For trifluoromethylated carbamates, key modification points include the aromatic ring, the carbamate oxygen substituent, and the position of the trifluoromethyl group.
Diagram: Logical Relationship of CF₃ Group on ADME Properties
Caption: How the CF₃ group's properties influence the ADME profile of a drug candidate.
Future Perspectives and Conclusion
The application of trifluoromethylated carbamates in research is poised for significant growth. While their utility in medicinal and agricultural chemistry is well-established, emerging applications in materials science, such as the development of fluorinated polymers with unique thermal and chemical resistance properties, are on the horizon.[10] The continued development of novel and more efficient synthetic methods will further accelerate the exploration of this privileged structural motif.[24]
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PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
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PubMed. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. National Center for Biotechnology Information. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. [Link]
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PubMed. (1971). Structure-activity relationships for insecticidal carbamates. National Center for Biotechnology Information. [Link]
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ACS Publications. (2018). Structure–Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles as Orally Active Antimalarial Agents. Journal of Medicinal Chemistry. [Link]
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PubMed. (n.d.). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. National Center for Biotechnology Information. [Link]
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PubMed. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. National Center for Biotechnology Information. [Link]
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PubMed. (2019). Direct Access to Trifluoromethyl-Substituted Carbamates from Carbon Dioxide via Copper-Catalyzed Cascade Cyclization of Enynes. National Center for Biotechnology Information. [Link]
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ACS Publications. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
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ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
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Chirality and stereochemistry of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
An In-Depth Technical Guide to the Chirality and Stereochemistry of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Abstract
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a chiral center, as in this compound, it creates a versatile and high-value building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stereochemistry of this molecule, detailing enantioselective synthesis strategies, chiral resolution techniques, and the critical analytical methodologies required for the accurate determination of enantiomeric purity.
Introduction: The Significance of a Fluorinated Chiral Building Block
This compound is a synthetic amino alcohol derivative featuring two critical structural motifs: a Boc-protected amine and a trifluoromethyl-substituted secondary alcohol. The carbon atom bearing the hydroxyl group (C2) is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.
The significance of this molecule lies in the synergistic interplay of its components:
-
Trifluoromethyl Group: This strongly electron-withdrawing group can modulate the pKa of nearby functionalities, increase lipophilicity (logP), and block sites of metabolism, often leading to improved pharmacokinetic profiles.[1][2]
-
Chiral Hydroxy Amine Core: The 1-amino-2-alcohol scaffold is a privileged structure found in numerous biologically active compounds, including beta-blockers, antivirals, and enzyme inhibitors.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, making the molecule an ideal intermediate for multi-step syntheses, particularly in peptide chemistry and solid-phase synthesis.[3]
In pharmaceutical development, it is crucial to isolate and test single enantiomers, as they often exhibit vastly different pharmacology, toxicology, and metabolic fates.[4] This guide delineates the essential strategies and analytical controls for mastering the stereochemistry of this valuable synthetic intermediate.
Caption: Overview of synthetic routes to enantiopure products.
Analytical Methods for Stereochemical Characterization
The validation of any stereoselective synthesis requires robust analytical methods to quantify its success, specifically by determining the enantiomeric excess (e.e.), defined as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
| Method | Principle | Advantages | Limitations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. [4][5] | Gold standard; highly accurate and reproducible; provides baseline separation for precise quantification. | Requires method development; specific chiral column needed for each class of compound. |
| NMR Spectroscopy | Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce diastereomeric environments, causing separable NMR signals. [6] | Rapid analysis; does not require specialized equipment beyond a standard NMR spectrometer. | Lower accuracy than HPLC; signal overlap can be an issue; derivatization is irreversible. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [7][8] | Nondestructive; provides information on absolute configuration (with a known standard). | Primarily qualitative; quantitative analysis requires careful calibration and is less precise. |
| Raman Optical Activity (ROA) | A vibrational optical activity technique that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light. [5] | Provides rich structural information in solution; high sensitivity to stereochemistry. | Requires specialized, less common instrumentation; longer acquisition times. |
Detailed Experimental Protocols
Protocol 1: Catalytic Asymmetric Transfer Hydrogenation
This protocol describes a representative procedure for synthesizing (S)-tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate using a well-established Ru-based catalyst.
Materials:
-
tert-Butyl (3,3,3-trifluoro-2-oxopropyl)carbamate (1.0 eq)
-
(R,R)-Ts-DPEN RuCl(p-cymene) catalyst (0.005 eq)
-
Formic acid / Triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-purged reaction flask, add tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate and the (R,R)-Ts-DPEN RuCl(p-cymene) catalyst.
-
Dissolve the solids in anhydrous DCM.
-
Add the formic acid/triethylamine (5:2) mixture via syringe.
-
Stir the reaction at 30 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-enantiomer.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation & Consumables:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: e.g., CHIRALPAK® AD-H or equivalent column with a polysaccharide-based CSP.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). Note: The exact ratio must be optimized.
-
HPLC-grade solvents.
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~0.5 mg/mL) in the mobile phase. Prepare a similar solution of the racemic standard.
-
Injection: Inject the racemic standard first to determine the retention times (t_R) of both the (R) and (S) enantiomers and confirm resolution.
-
Inject the synthesized sample.
-
Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
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- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Commercial Availability and Suppliers of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Author: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a chiral building block of significant interest in modern medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, the strategic importance of its structural motifs, its commercial availability from key suppliers, and best practices for its sourcing, handling, and application. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex, high-value molecules.
Introduction: A Strategically Designed Chiral Building Block
In the landscape of contemporary drug discovery, the precise control of molecular architecture is paramount. The strategic incorporation of specific functional groups can dramatically influence a compound's pharmacokinetic and pharmacodynamic profiles, including its metabolic stability, binding affinity, and bioavailability.[1][2] (S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS: 179899-36-2) is a quintessential example of a modern building block designed to impart several desirable properties simultaneously.
This molecule features three key structural elements, each with a distinct and valuable role in organic synthesis:
-
A Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve cell membrane permeability.[4][5]
-
A Chiral Secondary Alcohol: The (S)-stereoconfiguration provides a fixed stereocenter, which is critical for developing enantiomerically pure drugs to ensure target specificity and reduce off-target effects.[6] The hydroxyl group itself serves as a versatile handle for subsequent chemical transformations.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[7] It renders the amine nucleophile inert during reactions targeting other parts of the molecule and can be removed under mild acidic conditions, simplifying complex, multi-step synthetic routes.[6][7]
The convergence of these three features in a single, readily available molecule makes it a high-value intermediate for constructing novel pharmaceutical candidates.
Chemical Identity and Physicochemical Properties
Correctly identifying the molecule is the first step in successful procurement and application. It is crucial to use the CAS number as the primary identifier to avoid ambiguity with similar, non-fluorinated or racemic analogs.
| Property | Value |
| IUPAC Name | (S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate |
| Synonyms | (S)-Boc-3,3,3-trifluoro-1-amino-2-propanol, Boc-TF-Alanol |
| CAS Number | 179899-36-2 |
| Molecular Formula | C₈H₁₄F₃NO₃ |
| Molecular Weight | 245.20 g/mol |
| Appearance | Typically an off-white to white solid |
| Chirality | (S)-enantiomer |
Commercial Availability, Sourcing, and Supplier Analysis
(S)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is available from a range of specialty chemical suppliers and manufacturers that focus on building blocks for the pharmaceutical and life science industries. When sourcing this material, researchers should prioritize suppliers who provide comprehensive analytical data to validate purity and identity.
Key Sourcing Considerations:
-
Purity: For most drug discovery applications, a purity of ≥97% is recommended. Contaminants can interfere with sensitive catalytic reactions and lead to downstream purification challenges.
-
Enantiomeric Purity (e.e.): The enantiomeric excess should be high (typically >98% e.e.) to ensure the stereochemical integrity of the final product. This is a critical quality attribute that must be verified.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is the primary tool for quality verification, providing data from techniques like NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and often, chiral HPLC (High-Performance Liquid Chromatography).
Table of Representative Suppliers:
| Supplier Type | Typical Purity | Common Quantities | Notes |
| Major Chemical Catalogs (e.g., MilliporeSigma, TCI) | ≥97% | 1g, 5g, 25g | Reliable quality control, extensive documentation available online. Often higher cost but suitable for initial research. |
| Specialty Building Block Providers (e.g., Combi-Blocks, AA Blocks) | ≥97% | 5g, 25g, 100g | Specialize in novel and fluorinated intermediates.[8] Good source for gram-to-kilogram scale-up. |
| Custom Synthesis & Bulk Manufacturers (e.g., BOC Sciences, Pharmaffiliates) | ≥98% (or to spec) | 100g, 1kg, >10kg | Best for process development and preclinical supply.[][10] Capable of providing custom specifications and large volumes. |
Strategic Procurement and Quality Control Workflow
The process of acquiring and validating a critical building block like this requires a systematic approach to ensure experimental success and reproducibility. The workflow below outlines the key decision points and validation steps.
Sources
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An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Management of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe utilization of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS No. 333555-32-5). As a valued intermediate in pharmaceutical synthesis, particularly for compounds incorporating a trifluoromethyl group, a thorough understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond rote recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation.
Section 1: Compound Overview and Hazard Analysis
A foundational understanding of a molecule's structure and inherent chemical properties is the first step in a robust safety assessment. This compound's behavior is dictated by the interplay of its three key functional groups: the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group; the secondary alcohol; and the electron-withdrawing trifluoromethyl (CF₃) group.
Molecular Structure and Physicochemical Properties
The structure of this compound presents specific steric and electronic features that influence its reactivity and physical state.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical Data
| Property | Value | Rationale & Implications |
| CAS Number | 333555-32-5 | Unique identifier for substance tracking and SDS retrieval. |
| Molecular Formula | C₈H₁₄F₃NO₃ | Provides elemental composition for analytical purposes. |
| Molecular Weight | 245.19 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white solid | Visual confirmation of material identity. |
| Melting Point | 98-102 °C | Indicates purity; substance is solid at room temperature. |
| Storage Temp. | 2 - 8 °C | Recommended to maintain chemical stability and prevent degradation. |
Hazard Identification and GHS Classification
While a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number is not readily found in the search results, its structural similarity to other fluorinated carbamates and reagents allows for a predictive hazard assessment based on established principles. The following classifications are extrapolated from SDSs of analogous compounds and represent the most probable hazards.[1]
-
Skin Irritation (Category 2), H315: Likely to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A), H319: Can cause significant eye irritation.[1]
-
Respiratory Sensitization (Category 1), H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1]
The trifluoromethyl group, while imparting metabolic stability in drug molecules, does not inherently pose the same acute risks as reactive fluorinating agents (e.g., elemental fluorine). However, dusts from the solid compound can be readily inhaled, making respiratory protection a key consideration.
Section 2: Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety is built upon the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls model for risk reduction.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in preventing exposure.
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a properly functioning chemical fume hood. This is non-negotiable, as it directly addresses the primary inhalation hazard.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting against residual risks that cannot be eliminated by engineering controls. Selection must be deliberate and based on the specific hazards.
-
Eye and Face Protection:
-
Rationale: Protects against splashes of solutions containing the compound and accidental projection of solid particles.
-
Specification: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards are the minimum requirement.[2] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
-
Skin Protection:
-
Rationale: Prevents direct contact and subsequent skin irritation.
-
Specification: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or holes before use. For prolonged work or when handling concentrated solutions, consider double-gloving. Contaminated clothing should be removed immediately.[2]
-
-
Respiratory Protection:
-
Rationale: Necessary if engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high.
-
Specification: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A change schedule for cartridges must be implemented.
-
Section 3: Standard Operating Procedures for Handling
Adherence to standardized protocols minimizes variability and the potential for error.
Pre-Operational Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an appropriate spill kit and fire extinguisher are readily accessible.
-
Locate the nearest safety shower and eyewash station.
-
Don all required PPE as specified in Section 2.2.
-
Confirm the work area is clean and free of incompatible materials.
Step-by-Step Protocol for Weighing and Transfer
-
Preparation: Place a weigh boat and any necessary glassware inside the chemical fume hood.
-
Aliquotting: Carefully transfer the required amount of this compound from the storage container to the weigh boat. Use a spatula and avoid any actions that could generate dust.
-
Closure: Tightly seal the primary storage container immediately after removing the desired amount.
-
Dissolution/Transfer: If preparing a solution, add the solvent to the solid in the fume hood. If transferring the solid, carefully add it to the reaction vessel.
-
Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of cleaning materials as hazardous waste.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, well-ventilated area.[1] The recommended storage temperature is 2 - 8 °C. The compound should be protected from light and moisture, and stored under an inert gas atmosphere if possible, especially for long-term storage.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The Boc group is susceptible to cleavage under acidic conditions.
-
Segregation: Store locked up or in an area accessible only to qualified and authorized personnel to prevent accidental misuse.[1]
Section 5: Emergency Procedures
A clear, pre-defined emergency plan is essential.
Accidental Release and Spill Management
The response to a spill is dictated by its scale and the immediate hazards.
Caption: Decision workflow for spill response.
Small Spill Cleanup Protocol (<10g and contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a designated chemical waste container. Do not dry sweep , as this will generate dust. Moisten the absorbent material slightly if necessary to prevent dust generation.
-
Clean the affected area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms (wheezing, coughing, shortness of breath), call a POISON CENTER or doctor immediately.
-
Skin Contact: Immediately wash the skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting.[2] Immediately call a POISON CENTER or physician.[2]
Section 6: References
Sources
The Trifluoromethyl Group: A Keystone of Modern Drug Design and Biological Optimization
An In-Depth Technical Guide
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into bioactive molecules has become an indispensable strategy in contemporary medicinal chemistry. Its unique and potent combination of electronic and steric properties allows for the profound modulation of a compound's physicochemical profile, often leading to dramatic improvements in pharmacokinetic and pharmacodynamic outcomes. This guide provides an in-depth analysis of the biological significance of the trifluoromethyl group, elucidating the causal mechanisms behind its effects. We will explore its impact on metabolic stability, lipophilicity, and target binding affinity. Furthermore, this document furnishes detailed, field-proven experimental protocols for assessing these parameters and presents case studies of successful FDA-approved drugs that leverage the power of trifluoromethylation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable functional group.
Introduction: The Rise of a "Super-Methyl" Group
In the intricate process of transforming a lead compound into a viable drug candidate, medicinal chemists employ a variety of functional groups to fine-tune molecular properties. Among these, the trifluoromethyl group stands out for its transformative impact.[1] Historically, research into the medicinal use of the CF₃ group intensified in the mid-1940s and has since become a cornerstone of drug design.[2] Often used as a bioisostere for methyl or chloro groups, the CF₃ moiety offers a unique suite of characteristics that can simultaneously address multiple challenges in drug development, from poor metabolic stability to insufficient target potency.[2][3][4] Its introduction can significantly improve a molecule's lipophilicity, metabolic stability, and biological activity, providing new avenues for the design of novel therapeutics.[5][6] This guide will dissect the fundamental principles that make the trifluoromethyl group a powerful tool in the optimization of therapeutic agents.
The Physicochemical Impact of Trifluoromethylation
The biological effects of the CF₃ group are a direct consequence of its fundamental physicochemical properties. Understanding these properties is critical to rationally applying trifluoromethylation in drug design.
Enhanced Metabolic Stability
One of the most significant advantages conferred by the CF₃ group is a dramatic increase in metabolic stability.[7][8] This effect is rooted in the exceptional strength of the carbon-fluorine (C-F) bond.
-
Causality: The C-F bond possesses a bond dissociation energy of approximately 485 kJ/mol, making it one of the strongest single bonds in organic chemistry and significantly stronger than a typical carbon-hydrogen (C-H) bond (around 414.2 kJ/mol).[3][4][7] This high bond energy renders the CF₃ group highly resistant to enzymatic cleavage, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7][9] By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, chemists can effectively block a primary site of metabolism.[9] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][9]
The following diagram illustrates the logical relationship between the CF₃ group's properties and its impact on drug metabolism and overall pharmacokinetics.
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Modulation of Lipophilicity
The CF₃ group is highly lipophilic, a property that is crucial for a drug's ability to cross biological membranes.[1] This increased lipid solubility can enhance absorption and distribution within the body.[8][10]
-
Quantification: Lipophilicity is often quantified by the Hansch-Fujita π constant, which for the CF₃ group is +0.88.[7] This value indicates a significant contribution to the overall lipophilicity of a molecule.[7] This property is critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] However, the enhancement of lipophilicity is context-dependent; studies have shown that trifluorination most strongly enhances lipophilicity when the CF₃ group is in the alpha-position relative to a functional group like a hydroxyl.[12]
Alteration of Acidity and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This electronic effect can significantly alter the acidity or basicity of nearby functional groups.
-
Causality: By withdrawing electron density, a CF₃ group can increase the acidity of an adjacent proton (e.g., in trifluoroacetic acid) or decrease the basicity of a nearby amine or alcohol.[2] This pKa modulation is a powerful tool in drug design for several reasons:
-
Optimizing Solubility: It can be used to fine-tune the ionization state of a drug at physiological pH (around 7.4), which in turn affects its solubility and permeability.
-
Enhancing Target Binding: Altering the electronic properties of a molecule can lead to stronger interactions, such as hydrogen bonds or ionic bonds, with its biological target.[5]
-
Impact on Molecular Conformation and Binding Interactions
The CF₃ group is sterically larger than a methyl group and can influence the preferred conformation of a molecule.[4] This can pre-organize a drug into a bioactive conformation that fits more snugly into a protein's binding pocket. Furthermore, the CF₃ group can participate directly in favorable binding interactions.
-
Mechanism of Interaction: Beyond simple van der Waals forces, the CF₃ group can engage in non-covalent interactions like dipole-dipole and halogen bonding with amino acid residues in the target protein.[7] Its strong electron-withdrawing nature can also modulate the electronic distribution across the molecule, leading to stronger electrostatic interactions with the target, thereby enhancing binding affinity and selectivity.[7][8]
| Property Comparison: Trifluoromethyl vs. Methyl Group | | | :--- | :--- | :--- | | Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | | Van der Waals Radius | ~2.7 Å | ~2.0 Å | | Hansch-Fujita π Constant | +0.88[7] | +0.56 | | Electronic Effect | Strongly Electron-Withdrawing[1] | Weakly Electron-Donating | | C-F/C-H Bond Energy | ~485 kJ/mol (C-F)[7] | ~413 kJ/mol (C-H) | | Metabolic Stability | High resistance to oxidation[9] | Susceptible to oxidation |
Case Studies: Prominent Trifluoromethylated Drugs
The theoretical benefits of the trifluoromethyl group are validated by its presence in numerous successful, FDA-approved drugs across a wide range of therapeutic areas.[2][3]
-
Fluoxetine (Prozac): An antidepressant, Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). The CF₃ group in the para-position of its phenoxy ring is crucial for its activity.[13] It enhances lipophilicity, facilitating passage across the blood-brain barrier, and contributes to its metabolic profile and selective binding.[8][13]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID), Celecoxib selectively inhibits the COX-2 enzyme. The CF₃ group is a key feature that contributes to this selectivity over the COX-1 enzyme, reducing gastrointestinal side effects.[2][14]
-
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor, Efavirenz utilizes a CF₃ group to enhance its binding potency to the viral enzyme.[2]
-
Ubrogepant: A drug for migraine treatment, Ubrogepant contains both trifluoromethyl and trifluorophenyl groups. These fluorinated moieties enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor, which is critical for a drug targeting neurological pathways.[3]
These examples underscore the versatility and power of the CF₃ group in achieving desired therapeutic profiles.[2][14]
Analytical Methodologies & Experimental Protocols
Validating the impact of trifluoromethylation requires rigorous experimental assessment. The following sections detail standard protocols for key assays.
Protocol: In Vitro Microsomal Stability Assay
This assay is fundamental for evaluating a compound's metabolic stability by measuring its rate of degradation when incubated with liver microsomes, which are rich in CYP enzymes.[9]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Test compound and non-fluorinated analog (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold stopping solution (e.g., Acetonitrile with an internal standard)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system for analysis
Step-by-Step Methodology: [9]
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound (e.g., 100 µM in phosphate buffer) from the DMSO stock.
-
Prepare the liver microsome solution (e.g., 1 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of the 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
-
Time Points & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
For a negative control, run a parallel incubation without the NADPH regenerating system.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean analytical plate.
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ = (k / microsomal protein concentration)
-
The following diagram visualizes this experimental workflow.
Caption: Experimental workflow for an in vitro microsomal stability assay.
| Expected Outcome of Trifluoromethylation on Metabolic Stability | | | :--- | :--- | :--- | | Parameter | Metabolically Labile Analog (e.g., -CH₃) | Trifluoromethylated Analog (-CF₃) | | Half-life (t₁/₂) in vitro | Shorter | Longer[9] | | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower[9] | | Number of Metabolites | Generally higher | Significantly reduced[9] |
Protocol: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of trifluoromethylated compounds in solution.[15] ¹⁹F NMR is particularly informative.
Objective: To confirm the presence and chemical environment of the CF₃ group in a synthesized molecule.
Key Principles:
-
¹⁹F Nucleus: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in strong NMR signals and high sensitivity.[16]
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable structural information.
-
J-Coupling: Coupling between ¹⁹F and nearby nuclei (¹H, ¹³C) provides definitive evidence of atomic connectivity. For instance, a ¹³C spectrum will show the carbon of the CF₃ group as a quartet due to coupling with the three fluorine atoms.[16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard if precise chemical shift referencing is needed (e.g., trifluorotoluene).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm the overall proton structure.
-
Acquire a ¹⁹F NMR spectrum. This is a simple one-pulse experiment. The presence of a singlet (or other multiplet if there is other fluorine coupling) in the expected region confirms the CF₃ group.
-
Acquire a ¹³C NMR spectrum. Look for the characteristic quartet signal of the carbon atom attached to the three fluorine atoms. The C-F coupling constant (¹JCF) is typically large (280-290 Hz).[16]
-
(Optional) For complex structures, acquire 2D correlation spectra like ¹H-¹⁹F HETCOR to establish through-space or through-bond correlations.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to confirm relative proton and fluorine counts.
-
Analyze the chemical shifts and coupling patterns to unequivocally confirm that the CF₃ group has been incorporated at the desired position in the molecule.
-
Protocol: Visualizing Binding via X-ray Crystallography
X-ray crystallography provides atomic-level detail of how a trifluoromethylated ligand interacts with its protein target, offering invaluable insights for structure-based drug design.[17][18]
Objective: To determine the three-dimensional structure of a protein-ligand complex, visualizing the specific interactions involving the CF₃ group.
Step-by-Step Methodology: [19][20]
-
Protein Expression and Purification: Produce and purify large quantities of the target protein to high homogeneity.
-
Crystallization:
-
Screen a wide range of conditions (precipitants, pH, temperature) to find those that yield diffraction-quality crystals of the protein.
-
Form the complex. This can be done either by co-crystallization (crystallizing the protein in the presence of the trifluoromethylated ligand) or by soaking (diffusing the ligand into pre-grown protein crystals).[17][21]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map of the crystal.
-
Build an atomic model of the protein and the bound ligand into the electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
-
Analysis of Interactions:
-
Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the final structure.
-
Analyze the binding pocket to identify and measure the specific interactions (van der Waals, dipole-dipole, etc.) between the CF₃ group and the surrounding amino acid residues.
-
The following diagram illustrates how a CF₃ group might interact within a protein's binding site.
Caption: Simplified diagram of CF₃ group interactions within a protein binding pocket.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[7] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[3][7][22] As synthetic methodologies for introducing the CF₃ group become more efficient and selective, its application is expected to grow further.[23][24][25] Future research will likely focus on developing novel trifluoromethylated bioisosteres and exploring their use in emerging therapeutic modalities, ensuring that the CF₃ group remains a cornerstone of pharmaceutical innovation for years to come.
References
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- PubMed Central.
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- BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- BenchChem. A Comparative Guide to Validating Trifluoromethylated Product Structures with NMR Spectroscopy.
- Wechem. Design and biological activity of trifluoromethyl containing drugs.
- ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Communications (RSC Publishing).
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- NINGBO INNO PHARMCHEM CO.,LTD.
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- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- ACS Publications.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (PDF)
- Hovione.
- ResearchGate. Examples of prominent drugs containing trifluoromethyl groups.
- PubMed. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
- PubMed Central.
- PubMed. X-ray crystallography of protein-ligand interactions.
- Profold.
- Charles River Laboratories. Protein Crystallization and X-Ray Crystallography Services.
- Springer Nature Experiments. X-Ray Crystallography of Protein-Ligand Interactions.
- PubMed. Studying protein-ligand interactions using X-ray crystallography.
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- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to tert-Butyl Carbamate Derivatives in Medicinal Chemistry
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern medicinal chemistry, indispensable in the synthesis of complex molecules ranging from peptides to small-molecule drugs. Its widespread adoption is attributable to its robustness under a wide range of synthetic conditions, its ease of introduction, and, most critically, its facile removal under specific, mild acidic conditions. This guide provides an in-depth analysis of the chemistry of tert-butyl carbamate derivatives, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of Boc protection and deprotection, provide validated experimental protocols, discuss the group's influence on molecular properties, and examine its strategic application in the synthesis of FDA-approved pharmaceuticals.
The Enduring Significance of the Boc Group
In the intricate, multi-step syntheses that characterize drug development, the selective and temporary masking of reactive functional groups is paramount. The amine functional group, being both nucleophilic and basic, is highly reactive and often requires protection to prevent unwanted side reactions.[1] The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines, converting them into significantly less reactive carbamate derivatives.[2]
The utility of the Boc group stems from several key advantages:
-
Stability: Boc-protected amines are stable to most basic and nucleophilic conditions, as well as to catalytic hydrogenation, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[1][2]
-
Mild Removal: The group can be efficiently cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), which preserves the integrity of most other functional groups and sensitive stereocenters.[3]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is the foundation of complex, sequential synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[4][5]
-
Improved Solubility: The bulky and lipophilic tert-butyl moiety often enhances the solubility of synthetic intermediates in common organic solvents, simplifying purification and handling.[6]
These features have cemented the Boc group's role as an indispensable tool in the medicinal chemist's arsenal, enabling the efficient and controlled construction of complex molecular architectures.[7]
Synthesis of tert-Butyl Carbamates: Methodologies and Mechanistic Insights
The formation of a tert-butyl carbamate is a fundamental transformation that proceeds reliably and in high yield under well-established conditions.
The Reagent of Choice: Di-tert-butyl Dicarbonate (Boc₂O)
The most prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[8] This commercially available, stable solid is highly electrophilic and reacts readily with the nucleophilic amine.
The reaction mechanism is a straightforward nucleophilic acyl substitution.[9] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butoxycarbonate leaving group. This leaving group can subsequently decompose into carbon dioxide and tert-butoxide, which acts as a base to deprotonate the newly formed carbamate, driving the reaction to completion.[1][4]
Sources
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- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biosynth.com [biosynth.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. genscript.com [genscript.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
Methodological & Application
Asymmetric synthesis of chiral amines using tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Application Notes & Protocols
Topic: Asymmetric Synthesis of Chiral Amines Leveraging Fluorinated N-tert-Butylsulfinyl Imines as Advanced Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chiral Amines and the Fluorine Advantage in Modern Drug Discovery
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] It is estimated that over 40% of small-molecule drugs contain a chiral amine fragment, underscoring the importance of methods for their efficient and stereocontrolled synthesis.[2] The specific three-dimensional arrangement of atoms at a stereogenic center can profoundly influence a molecule's biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Specifically, the presence of fluorine can lower the basicity of a nearby amine group, which is often advantageous for optimizing the pharmacokinetic profile of a drug.[1]
Given the synergistic benefits of chirality and fluorination, the development of robust methods for the asymmetric synthesis of fluorinated chiral amines is of paramount importance. While the user's initial query focused on a specific trifluoro-hydroxypropyl carbamate, the literature robustly supports the use of fluorinated N-tert-butylsulfinyl imines as a versatile and highly effective class of chiral auxiliaries for this purpose. This application note provides a detailed guide to the principles and practice of using these advanced reagents for the stereoselective synthesis of a wide range of fluorinated chiral amines.
Scientific Principles: Asymmetric Induction with Fluorinated N-tert-Butylsulfinyl Imines
The asymmetric synthesis of chiral amines using N-tert-butylsulfinyl imines is a powerful strategy that relies on the concept of asymmetric induction .[3] In this approach, a chiral auxiliary, in this case, the N-tert-butylsulfinyl group, is temporarily attached to a prochiral substrate (an imine) to direct the stereochemical outcome of a subsequent reaction.[3]
The general workflow involves three key steps:
-
Condensation: A prochiral ketone or aldehyde is condensed with enantiopure N-tert-butanesulfinamide to form a chiral N-tert-butylsulfinyl imine.
-
Diastereoselective Addition: A nucleophile adds to the C=N bond of the sulfinyl imine. The steric and electronic properties of the sulfinyl group direct the nucleophile to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the newly formed amine, typically under acidic conditions, to yield the desired enantiomerically enriched chiral amine.
The high degree of stereocontrol exerted by the N-tert-butylsulfinyl group is attributed to the formation of a six-membered, chair-like transition state in which the sulfinyl oxygen chelates to the metal cation of the nucleophilic reagent (e.g., Mg in a Grignard reagent). This chelation, combined with steric hindrance from the bulky tert-butyl group, effectively shields one face of the imine from attack.
The incorporation of fluorine into the imine substrate further enhances the utility of this methodology. Fluorinated N-tert-butylsulfinyl imines serve as versatile precursors to valuable fluorinated chiral amines.[1] The strong electron-withdrawing nature of fluoroalkyl groups can influence the reactivity of the imine and the stability of the transition state, often leading to high diastereoselectivities.[1]
Visualizing the Mechanism of Asymmetric Induction
The following diagram illustrates the proposed chair-like transition state for the nucleophilic addition of a Grignard reagent to a fluorinated N-tert-butylsulfinyl imine. This model explains the high diastereoselectivity observed in these reactions.
Caption: Proposed transition state for nucleophilic addition.
Experimental Workflow: From Prochiral Ketone to Enantioenriched Chiral Amine
The overall experimental workflow is a robust and scalable three-step process, as depicted below. Each stage involves standard organic chemistry techniques and purification methods.
Caption: Experimental workflow for chiral amine synthesis.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of a chiral amine from a fluorinated ketone. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of a Chiral Fluorinated N-tert-Butylsulfinyl Imine
This protocol describes the condensation of 1-(4-fluorophenyl)ethan-1-one with (R)-tert-butanesulfinamide.
Materials:
-
1-(4-fluorophenyl)ethan-1-one
-
(R)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-fluorophenyl)ethan-1-one (1.0 eq) and anhydrous THF (approx. 0.5 M).
-
Add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to afford the pure N-tert-butylsulfinyl imine.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol details the addition of methylmagnesium bromide to the sulfinyl imine synthesized in Protocol 1.
Materials:
-
Chiral fluorinated N-tert-butylsulfinyl imine (from Protocol 1)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
EtOAc
Procedure:
-
Dissolve the sulfinyl imine (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add MeMgBr (1.5 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C for 3-6 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude sulfinamide adduct can be purified by flash chromatography or used directly in the next step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the tert-butanesulfinyl group to yield the free chiral amine.
Materials:
-
Diastereomerically enriched sulfinamide adduct (from Protocol 2)
-
Hydrochloric acid (4 N in 1,4-dioxane or prepared in methanol)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NaHCO₃
-
EtOAc or dichloromethane (DCM)
Procedure:
-
Dissolve the sulfinamide adduct (1.0 eq) in MeOH (approx. 0.2 M).
-
Add hydrochloric acid (4.0 eq, e.g., 4 N solution in dioxane).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the free amine, dissolve the residue in water and basify to pH > 10 with NaOH solution. Extract with EtOAc or DCM. Dry the organic layer and concentrate to obtain the free amine.
-
Alternatively, to isolate the hydrochloride salt, add Et₂O to the concentrated residue to precipitate the salt. Collect the solid by filtration.
Characterization and Data Analysis
The final chiral amine product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess (% ee) of the final product.
Table 1: Representative Data for the Asymmetric Synthesis of Chiral Amines
| Entry | Ketone/Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |
| 1 | 1-(4-Fluorophenyl)ethan-1-one | MeMgBr | 85 | >98:2 | >98 |
| 2 | 3,3,3-Trifluoropropiophenone | EtMgBr | 78 | 95:5 | 95 |
| 3 | 4'-(Trifluoromethyl)acetophenone | PhLi | 82 | 97:3 | 97 |
| 4 | Benzaldehyde | CF₃TMS / TBAF | 75 | 92:8 | 92 |
Yields are for the isolated product after all three steps. Diastereomeric ratios were determined by ¹H NMR of the crude sulfinamide adduct. Enantiomeric excess was determined by chiral HPLC analysis of the final amine product.
Conclusion and Outlook
The use of fluorinated N-tert-butylsulfinyl imines provides a reliable, high-yielding, and highly stereoselective method for the synthesis of a diverse range of chiral fluorinated amines.[1] The protocols outlined in this application note are robust and can be adapted to various substrates and nucleophiles. The resulting enantiomerically enriched amines are valuable building blocks for the synthesis of novel therapeutic agents and other high-value chemical entities. The strategic incorporation of fluorine via this methodology allows for the fine-tuning of the physicochemical properties of the target molecules, making it an indispensable tool for researchers in drug discovery and development.
References
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central.[Link]
-
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.[Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.[Link]
-
Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central.[Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central.[Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. ResearchGate.[Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central.[Link]
-
Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate.[Link]
-
A general protocol for stereoselective construction of enaminyl sulfonyl fluorides. OUCI.[Link]
-
Fluorinated Amine Stereotriads via Allene Amination | Request PDF. ResearchGate.[Link]
-
Fluorinated Amine Stereotriads via Allene Amination. Semantic Scholar.[Link]
-
Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Semantic Scholar.[Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]
-
Asymmetric induction - Wikipedia. Wikipedia.[Link]
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- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
Protocol for the Deprotection of the Boc Group in Trifluoro-Substituted Compounds: Navigating Challenges and Ensuring Selectivity
An Application Note for Advanced Organic Synthesis
Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable, acid-labile nature.[1][2] However, the introduction of strongly electron-withdrawing substituents, such as the trifluoromethyl (CF₃) group, into a molecule can significantly alter the electronic landscape, posing unique challenges to standard deprotection protocols. This guide provides an in-depth analysis of the Boc deprotection mechanism, explores the specific challenges associated with trifluoro-substituted compounds, and offers a suite of detailed protocols, from standard methodologies to milder alternatives for sensitive substrates. We emphasize the rationale behind procedural choices, the critical role of scavengers, and troubleshooting strategies to empower researchers in drug development and chemical synthesis.
The Underlying Chemistry: Mechanism of Acid-Labile Boc Deprotection
The removal of the Boc protecting group is fundamentally an acid-catalyzed process that proceeds via an SN1-like mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unwanted side reactions.
The deprotection cascade involves three key steps:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[4][5] This activation step polarizes the carbonyl, weakening the adjacent tert-butyl-oxygen bond.
-
Carbocation Formation: The weakened bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[4][5] In the acidic medium, the liberated amine is protonated to form its corresponding salt (e.g., a trifluoroacetate salt).[4]
Caption: Mechanism of acid-mediated Boc deprotection.
The Trifluoro-Substituent Challenge: Electronic Effects and Side Reactions
The presence of a CF₃ group introduces electronic considerations that can complicate the deprotection step. The potent electron-withdrawing nature of the CF₃ group decreases the basicity of nearby functional groups, including the Boc-protected amine. This can make the initial protonation step of the deprotection mechanism more difficult, potentially requiring stronger acidic conditions or longer reaction times than for electron-neutral or electron-rich substrates.
The most significant challenge, however, arises from the generation of the electrophilic tert-butyl cation.[6][7] This reactive intermediate can lead to undesired side reactions, particularly the alkylation of any nucleophilic sites within the substrate or product molecule.[6]
Common sites susceptible to t-butylation include:
-
Electron-rich aromatic rings (e.g., indole ring of tryptophan)
-
Thioethers (e.g., methionine)
-
Thiols (e.g., cysteine)
-
Phenols (e.g., tyrosine)
The use of scavengers—nucleophilic agents designed to trap the t-butyl cation—is therefore not merely advisable but often mandatory for achieving high purity and yield.[7][8][9][10]
Core Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is the industry standard for robust Boc deprotection. The key to success, especially with complex substrates, lies in the judicious use of a scavenger "cocktail."
3.1. Materials
-
Boc-protected trifluoro-substituted compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (see Table 1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Cold diethyl ether (for precipitation, if applicable)
3.2. Step-by-Step Methodology
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M under an inert atmosphere (N₂ or Ar).
-
Addition of Scavengers: Add the appropriate scavenger or scavenger cocktail to the solution (refer to Table 1). Stir for 2-3 minutes.
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v).[11][12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Standard Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Re-dissolve the residue in an appropriate organic solvent and carefully neutralize with saturated aqueous NaHCO₃. Extract the product, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Peptide Precipitation: For peptides or highly polar molecules, concentrate the reaction mixture and precipitate the product by adding it dropwise to a stirred flask of cold diethyl ether.[7] Collect the solid by filtration or centrifugation.
-
3.3. Scavenger Selection
The choice of scavenger is critical and depends on the functional groups present in the molecule.[7]
| Scavenger Cocktail | Composition (v/v/v) | Primary Application | Rationale |
| TIS/H₂O | TFA / Triisopropylsilane / H₂O (95:2.5:2.5) | General purpose, effective for Trp, Met, Tyr protection.[7] | TIS is an excellent carbocation scavenger. Water helps suppress aspartimide formation. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | For complex peptides with multiple sensitive residues.[7] | A powerful cocktail where multiple scavengers address different potential side reactions. |
| Anisole | 5-10% in TFA/DCM | Protects Trp and Met from alkylation.[8] | Anisole is an electron-rich aromatic that readily traps electrophiles. |
Table 1: Common scavenger cocktails for TFA-mediated Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Alternative & Milder Deprotection Protocols
For substrates containing other acid-labile groups (e.g., trityl, t-butyl esters) or those prone to degradation under strong acidic conditions, alternative methods are essential.[12][13]
| Method | Reagents & Conditions | Advantages | Disadvantages |
| HCl in Dioxane | 4M HCl in Dioxane or Ethyl Acetate, RT, 1-12 h.[13] | Cost-effective, readily available, TFA-free. | Can be less selective; potential for chlorinated byproducts.[13] |
| Thermal (Fluorinated Alcohols) | Reflux in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[14][15] | Neutral, non-acidic conditions. Excellent for highly acid-sensitive substrates. | Requires elevated temperatures; not suitable for thermally labile compounds. |
| Oxalyl Chloride / MeOH | Oxalyl chloride (3 equiv.) in Methanol, RT, 1-4 h.[16] | Exceptionally mild; high functional group tolerance where TFA fails.[16] | Reagent is moisture-sensitive and corrosive. |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv. in CH₃CN, 10 min - 1 h.[13] | Solid reagent (easy to handle), less corrosive than TFA.[13] | May require heat and can be slower in solution.[13] |
Table 2: Comparison of alternative Boc deprotection methodologies.
4.1. Protocol: Deprotection with HCl in Dioxane [13]
-
Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
4.2. Protocol: Thermal Deprotection in HFIP [14]
-
Dissolve the Boc-protected compound in hexafluoroisopropanol (HFIP).
-
Heat the solution to reflux (approx. 59 °C) or use microwave-assisted heating (e.g., 100-150 °C) for accelerated reaction times (5-30 minutes).[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the HFIP solvent under reduced pressure to yield the deprotected amine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration; Steric hindrance around the Boc group. | Increase the concentration of TFA (e.g., from 25% to 50%). Increase reaction time or temperature (e.g., from RT to 40 °C). If the issue persists, switch to a stronger acid system like 4M HCl in dioxane.[17] |
| Side Product Formation (t-butylation) | Insufficient scavenging of the t-butyl cation. | Add or increase the concentration of a scavenger like triisopropylsilane (TIS) or anisole.[6][7] Lower the reaction temperature to 0 °C or below to minimize the rate of the side reaction.[8] |
| Cleavage of Other Acid-Labile Groups | The deprotection conditions are too harsh for other protecting groups present. | Switch to a milder, more selective protocol. Consider thermal deprotection in HFIP or the oxalyl chloride/methanol method for highly sensitive substrates.[14][16] |
References
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.
- Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- BenchChem. (2025). Navigating Boc Deprotection Challenges in Acidic Environments: A Technical Support Guide.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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The Strategic deployment of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the incorporation of fluorine-containing building blocks into drug candidates. The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent due to its profound ability to modulate a molecule's physicochemical and biological properties.[] This guide provides an in-depth exploration of tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a chiral building block that synergistically combines the benefits of a trifluoromethyl group with a versatile carbamate handle, making it an invaluable asset in drug discovery.
The Rationale: Why Trifluoromethylated Building Blocks?
The strategic incorporation of a trifluoromethyl group can significantly enhance a drug candidate's profile in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.[]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.[]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets such as enzymes and receptors.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that optimizes target engagement.
The subject of this guide, this compound, presents these advantages within a synthetically versatile and chiral framework. The Boc-protected amine and the secondary alcohol offer orthogonal handles for further chemical elaboration, allowing for its seamless integration into complex synthetic routes.
Synthesis of the Building Block: A Protocol Grounded in Established Chemistry
The synthesis of chiral β-amino-α-trifluoromethyl alcohols is a well-established field, with several robust methods available. A common and effective approach involves the asymmetric reduction of a corresponding trifluoromethyl ketone. The following protocol outlines a representative synthesis of the (R)-enantiomer.
Protocol 1: Asymmetric Synthesis of (R)-tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
This protocol is adapted from established methods for the asymmetric reduction of α-amino ketones.
Workflow Diagram:
A schematic of the synthesis workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |
| N-Boc-1-amino-3,3,3-trifluoroacetone | N/A | 227.18 g/mol | Starting Material |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | 112022-81-8 | 277.23 g/mol | Chiral Catalyst |
| Borane dimethyl sulfide complex (BH3·SMe2) | 13292-87-0 | 75.97 g/mol | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Quenching Agent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 g/mol | Neutralization |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | Drying Agent |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 g/mol | Stationary Phase |
| Hexanes/Ethyl Acetate | N/A | N/A | Mobile Phase |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-1-amino-3,3,3-trifluoroacetone (1.0 eq). Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.
-
Reducing Agent Addition: Slowly add borane dimethyl sulfide complex (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Warming and Acidification: Allow the mixture to warm to room temperature. Slowly add 1 M HCl to adjust the pH to ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-tert-butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.
Expected Outcome: This procedure should yield the desired chiral amino alcohol in good yield and high enantiomeric excess (>95% ee). The (S)-enantiomer can be prepared by using the (S)-CBS catalyst.
Applications in Drug Discovery: A Gateway to Potent Therapeutics
This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules, particularly enzyme inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors, such as Sitagliptin, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2] The core structure of many DPP-4 inhibitors is a β-amino acid derivative. While our specific building block is not a direct precursor to Sitagliptin, it is an ideal starting material for the synthesis of novel analogs. The trifluoromethyl group can enhance binding to the S1 pocket of the DPP-4 enzyme, potentially leading to increased potency and improved pharmacokinetic properties.
Conceptual Synthetic Pathway:
Sources
Application Notes and Protocols for Reactions Involving tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is of significant interest due to its ability to modulate lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2] tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a valuable chiral building block that combines the influential trifluoromethyl group with orthogonally protected amino and hydroxyl functionalities. This unique arrangement allows for selective chemical transformations, making it an important intermediate in the synthesis of complex fluorinated molecules, including peptide mimics and other bioactive compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups and protocols for key reactions involving this versatile molecule. The methodologies described herein are grounded in established chemical principles and aim to provide a framework for the successful synthesis, modification, and deprotection of this compound.
Synthesis of this compound
The most common route to this compound involves the reduction of the corresponding ketone precursor, tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate. This precursor can be synthesized from Boc-protected amino acids. The reduction of the trifluoromethyl ketone is typically achieved with high stereoselectivity using a suitable reducing agent.
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol details the reduction of tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate to the desired alcohol.
Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Materials:
| Reagent/Solvent | CAS Number | Supplier |
| tert-Butyl (3,3,3-trifluoro-2-oxopropyl)carbamate | 58885-60-2 | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | 16940-66-2 | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | 67-56-1 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Major suppliers |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Major suppliers |
| Silica gel for column chromatography | 112926-00-8 | Major suppliers |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate (1.0 eq) in anhydrous methanol (0.1 M).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 5.05 (br s, 1H, NH), 4.20 (m, 1H, CHOH), 3.55-3.35 (m, 2H, CH₂NH), 2.90 (d, J = 6.0 Hz, 1H, OH), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5 (C=O), 124.7 (q, J = 282.0 Hz, CF₃), 80.0 (C(CH₃)₃), 71.5 (q, J = 31.0 Hz, CHOH), 45.0 (CH₂NH), 28.3 (C(CH₃)₃).
-
IR (film, cm⁻¹): 3430 (O-H), 3350 (N-H), 2980 (C-H), 1690 (C=O), 1170 (C-F).
-
MS (ESI): m/z 230.1 [M+H]⁺.
Key Reactions and Protocols
The bifunctional nature of this compound allows for a variety of selective transformations. The following protocols detail common reactions at the hydroxyl and amino functionalities.
Protocol 2: Deoxofluorination of the Hydroxyl Group
The conversion of the secondary alcohol to a fluoride is a key transformation. Diethylaminosulfur trifluoride (DAST) is a common reagent for this purpose.[3][4]
Workflow Diagram:
Caption: Workflow for the deoxofluorination reaction.
Materials:
| Reagent/Solvent | CAS Number | Supplier |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Major suppliers |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Major suppliers |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried, argon-purged flask.
-
Reagent Addition: Cool the solution to -78 °C. Add DAST (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Cool the reaction to 0 °C and slowly quench with saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield tert-butyl (2-fluoro-3,3,3-trifluoropropyl)carbamate.
Characterization of Expected Product:
-
¹⁹F NMR: A new doublet of quartets corresponding to the newly introduced fluorine and a doublet for the CF₃ group.
-
¹H NMR: Disappearance of the hydroxyl proton signal and a characteristic doublet of multiplets for the proton on the carbon bearing the new fluorine.
-
MS (ESI): m/z 232.1 [M+H]⁺.
Protocol 3: Oxidation of the Hydroxyl Group
The secondary alcohol can be oxidized to the corresponding ketone using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[2][5]
Workflow Diagram:
Caption: Workflow for the Dess-Martin oxidation.
Materials:
| Reagent/Solvent | CAS Number | Supplier |
| Dess-Martin periodinane (DMP) | 87413-09-0 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Major suppliers |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | Major suppliers |
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add Dess-Martin periodinane (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Extraction: Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify by flash chromatography to yield tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate.
Characterization of Expected Product:
-
¹H NMR: Disappearance of the CHOH and OH proton signals.
-
¹³C NMR: Appearance of a ketone carbonyl signal around 195 ppm (quartet due to coupling with CF₃).
-
IR (film, cm⁻¹): Appearance of a strong ketone C=O stretch around 1730 cm⁻¹.
Protocol 4: Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine.[6][7][8]
Workflow Diagram:
Caption: Workflow for Boc deprotection.
Materials:
| Reagent/Solvent | CAS Number | Supplier |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M).
-
Deprotection: Add trifluoroacetic acid (10 eq, or a 1:1 v/v mixture with DCM).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product, 1,1,1-trifluoro-3-aminopropan-2-ol, will be obtained as its trifluoroacetate salt and can often be used in the next step without further purification.
Characterization of Expected Product:
-
¹H NMR: Disappearance of the t-butyl singlet at ~1.45 ppm. The protons on the carbon adjacent to the newly formed amine will shift downfield.
-
MS (ESI): m/z 130.1 [M+H]⁺ for the free amine.[9]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling these reagents.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
DAST: Diethylaminosulfur trifluoride is corrosive and reacts violently with water. It should be handled with extreme care.
-
Dess-Martin Periodinane: DMP is a potentially explosive solid and should be handled with care, avoiding heat and shock.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with care and avoid inhalation of vapors.
Conclusion
This compound serves as a highly useful and versatile building block for the introduction of the trifluoromethyl moiety in synthetic organic and medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for its synthesis and subsequent chemical manipulation. By understanding the reactivity of its functional groups and adhering to the described experimental procedures, researchers can effectively utilize this compound in the development of novel fluorinated molecules with potential therapeutic applications.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156.
- Organic Syntheses. (2005). Org. Synth. 2005, 81, 235.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. Journal of the American Chemical Society, 132(51), 18199-18205.
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. Retrieved from [Link]
-
ResearchGate. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
- Palkowitz, M. D., et al. (2019). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 141(1), 557-561.
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
-
ResearchGate. (n.d.). Dess–Martin periodinane oxidation. Retrieved from [Link]
-
ResearchGate. (2003). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]
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- 1. rsc.org [rsc.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Incorporation of trifluoromethylated amino alcohols in peptide chains
Strategic Incorporation of Trifluoromethylated Amino Alcohols into Peptide Chains: A Guide for Advanced Synthesis and Drug Discovery
Abstract
The precise introduction of fluorinated moieties into peptides is a transformative strategy in medicinal chemistry and materials science. Trifluoromethylated (CF3) groups, in particular, offer a powerful means to modulate the physicochemical and biological properties of peptides, enhancing their therapeutic potential. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the incorporation of trifluoromethylated amino alcohols into peptide backbones. We will explore robust synthetic strategies for creating these non-canonical amino acid building blocks, detail their integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and discuss the critical characterization techniques for the resulting fluorinated peptides. Furthermore, this document will highlight the significant applications of these modified peptides, emphasizing how the unique attributes of the CF3 group can be leveraged to develop novel therapeutics with improved pharmacokinetic profiles.
Introduction: The Trifluoromethyl Group as a Bioisostere and Performance Enhancer in Peptides
The strategic replacement of hydrogen atoms or methyl groups with a trifluoromethyl (CF3) group has become a cornerstone of modern drug design.[1][2] When incorporated into amino acids and subsequently into peptides, the CF3 group imparts a unique combination of properties that can overcome many of the inherent limitations of natural peptide-based drugs.[3][4]
Key advantages of incorporating trifluoromethylated amino alcohols include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to enzymatic degradation and thereby increasing the in vivo half-life of peptide therapeutics.[1]
-
Increased Lipophilicity and Bioavailability: The CF3 group significantly increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and the blood-brain barrier, leading to better oral bioavailability.[1][3][4]
-
Modulation of Peptide Conformation: The steric bulk and strong electron-withdrawing nature of the CF3 group can induce specific secondary structures, such as helices and β-sheets, leading to enhanced binding affinity and selectivity for biological targets.[5][6]
-
Improved Binding Affinity: The unique electronic properties of the CF3 group can alter hydrogen bonding networks and other non-covalent interactions, often leading to tighter binding with target receptors.[4]
This application note focuses on the incorporation of trifluoromethylated amino alcohols, which introduce both the influential CF3 moiety and a hydroxyl group, providing an additional point for chemical diversification and influencing the peptide's structural and functional properties.
Synthetic Strategies for Trifluoromethylated Amino Alcohol Building Blocks
The successful incorporation of a trifluoromethylated amino alcohol into a peptide begins with the synthesis of a high-purity, stereochemically defined building block. A prevalent and effective method involves the nucleophilic trifluoromethylation of a carbonyl precursor.[7][8]
Synthesis via Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent (TMSCF3) is a widely used and efficient source for nucleophilic trifluoromethylation of aldehydes and ketones.[7][8] The following protocol outlines a general procedure for the synthesis of a trifluoromethylated amino alcohol precursor.
Protocol 1: Synthesis of a Protected Trifluoromethylated Amino Alcohol Precursor
Materials:
-
N-protected α-amino aldehyde or ketone
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) as a catalyst
-
Hydrochloric Acid (1M HCl) for workup
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected α-amino aldehyde or ketone (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the catalyst (CsF or TBAF, ~0.1 equiv) to the solution, followed by the slow, dropwise addition of TMSCF3 (1.5 equiv).
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Quenching and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the reaction and effect the desilylation of the intermediate silyl ether. Stir for 1 hour.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired protected trifluoromethylated amino alcohol.
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
With the protected trifluoromethylated amino alcohol in hand, it can be incorporated into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][9]
Fmoc-SPPS Workflow
The general workflow for incorporating a non-canonical amino acid like a trifluoromethylated amino alcohol is consistent with standard SPPS protocols.[10][11][12]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. digital.csic.es [digital.csic.es]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate as a precursor for enzyme inhibitors
Application Notes & Protocols
Topic: Leveraging tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate as a Key Precursor for Novel Enzyme Inhibitors
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets.[2][3] This guide focuses on the utility of a versatile chiral building block, This compound , as a precursor in the synthesis of potent enzyme inhibitors.
This molecule features three key functionalities ripe for synthetic manipulation:
-
A tert-Butyloxycarbonyl (Boc)-protected amine , which can be selectively deprotected for subsequent coupling reactions.[4]
-
A secondary hydroxyl group , which can be oxidized or activated for nucleophilic substitution.
-
A metabolically robust trifluoromethyl group , which is instrumental in the inhibitory mechanism against certain enzyme classes.[5]
We will explore its application in synthesizing precursors for two distinct and therapeutically significant enzyme classes: Dipeptidyl Peptidase IV (DPP-4) , a serine protease and a major target in type 2 diabetes treatment[6][7], and Cathepsin K , a cysteine protease implicated in osteoporosis.[8][9]
Section 1: The Trifluoromethyl Moiety: A Mechanistic Anchor
The efficacy of inhibitors derived from this precursor is largely due to the powerful electronic properties of the CF3 group.[2] Its strong electron-withdrawing nature makes the adjacent carbon in a carbonyl group highly electrophilic.[10] When this precursor's hydroxyl group is oxidized to a ketone, it becomes a potent "warhead." This trifluoromethyl ketone can be attacked by the nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site.[10][11] This forms a stable, covalent, yet often reversible, hemiketal or hemithioketal, respectively.[11] This structure mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent, tight-binding inhibition.[11]
Caption: Synthetic workflow for a DPP-4 inhibitor precursor.
Protocol 2.1: Synthesis of Boc-(3,3,3-trifluoro-2-oxopropyl)amine
This protocol details the mild oxidation of the secondary alcohol to a ketone.
Materials
| Reagent | M.W. | Amount | Moles (equiv) |
|---|---|---|---|
| This compound | 243.21 | 2.43 g | 10.0 mmol (1.0) |
| Dess-Martin Periodinane (DMP) | 424.14 | 5.10 g | 12.0 mmol (1.2) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | 10 g | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure
-
Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.43 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in 100 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Oxidation: Add Dess-Martin Periodinane (5.10 g, 12.0 mmol) to the stirred solution in one portion.
-
Causality: DMP is a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidation or harsh acidic/basic conditions, preserving the acid-labile Boc group.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (50 mL) containing sodium thiosulfate (10 g). Stir for 15 minutes until the solution is clear.
-
Causality: Sodium thiosulfate quenches the excess DMP, and NaHCO₃ neutralizes the acetic acid byproduct.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford the pure ketone product.
Protocol 2.2: Boc-Deprotection and Amide Coupling
This protocol describes the removal of the Boc group followed by coupling to a carboxylic acid partner, exemplified by the synthesis of Boc-Sitagliptin. [12] Materials
| Reagent | Notes |
|---|---|
| Boc-(3,3,3-trifluoro-2-oxopropyl)amine derivative | From previous step |
| Trifluoroacetic Acid (TFA) | Corrosive, handle in fume hood |
| Dichloromethane (DCM), anhydrous | - |
| Carboxylic Acid Partner | e.g., (3R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid for Sitagliptin [12] |
| EDC·HCl (EDC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBT) | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent |
Procedure
-
Boc Deprotection: Dissolve the Boc-protected amine in DCM (approx. 0.2 M). Add an equal volume of TFA. [13]Stir at room temperature for 30-60 minutes.
-
Causality: TFA is a strong acid that efficiently cleaves the Boc group, yielding the corresponding trifluoroacetate salt of the free amine.[4]
-
-
Removal of Volatiles: Concentrate the solution under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
-
Amide Coupling: To a solution of the carboxylic acid partner (1.0 equiv), EDC (1.2 equiv), and HOBT (1.2 equiv) in anhydrous DMF at 0 °C, add the crude amine salt. [12]4. Neutralization: Add DIPEA (2.5 equiv) dropwise to the mixture.
-
Causality: DIPEA is a sterically hindered base that neutralizes the trifluoroacetate salt to liberate the free amine for coupling, without competing in the coupling reaction itself.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification via flash chromatography or recrystallization to obtain the final coupled product.
Troubleshooting for DPP-4 Inhibitor Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Incomplete Oxidation (Protocol 2.1) | Inactive DMP; Insufficient reaction time. | Use fresh DMP; Ensure anhydrous conditions; Increase reaction time and monitor by TLC. |
| Incomplete Boc Deprotection (Protocol 2.2) | Insufficient TFA or time. | Increase reaction time to 2 hours; Use a higher concentration of TFA (e.g., 95% TFA in water). |
| Low Yield in Coupling Reaction | Incomplete deprotection; Inactive coupling reagents; Wet reagents/solvents. | Ensure complete removal of TFA; Use fresh EDC/HOBt; Use anhydrous solvents and perform under inert atmosphere. |
Section 3: Synthesis of a Cathepsin K Inhibitor Precursor
For some enzyme targets like Cathepsin K, a trifluoroethylamine moiety is used as a metabolically stable, non-basic isostere for an amide bond. [8][14]This requires converting the hydroxyl group of the precursor into an amine.
Caption: Synthetic workflow for a trifluoroethylamine precursor.
Protocol 3.1: Conversion of Hydroxyl to Azide
This protocol outlines the conversion of the alcohol to an azide, a versatile precursor to an amine.
Procedure
-
Mesylation: Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.2 equiv) dropwise. Stir for 1-2 hours, monitoring by TLC.
-
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate) for the subsequent SN2 reaction.
-
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated aq. NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. The crude mesylate is often used without further purification.
-
Azide Substitution: Dissolve the crude mesylate in DMF. Add sodium azide (3.0 equiv). Heat the reaction to 60-80 °C and stir for 6-12 hours.
-
Causality: The azide ion (N₃⁻) is a good nucleophile that displaces the mesylate group, typically with inversion of stereochemistry.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine. Dry, concentrate, and purify by flash chromatography to yield the Boc-protected trifluoromethyl azide.
Protocol 3.2: Azide Reduction to Amine
This protocol reduces the azide to the primary amine.
Procedure
-
Setup: To a solution of the azide intermediate from Protocol 3.1 in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Reduction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines without affecting the Boc group.
-
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired Boc-protected diamine product, which can be carried forward for further elaboration into Cathepsin K inhibitors.
Section 4: Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust. [15][16]* Dess-Martin Periodinane (DMP): Can be shock-sensitive and should be handled with care. It is an irritant.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Always handle in a chemical fume hood with appropriate PPE. * Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.
-
Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Minimize exposure and use in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use. [15][16]
Conclusion
This compound is a high-value, versatile precursor for the synthesis of advanced enzyme inhibitors. Its trifluoromethyl group provides a powerful mechanistic handle for inhibiting serine and cysteine proteases, while its hydroxyl and Boc-protected amine functionalities allow for diverse synthetic modifications. The protocols outlined herein provide a robust framework for researchers in drug discovery to leverage this building block in the development of next-generation therapeutics for metabolic and bone-related diseases.
References
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
Keio University. Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. Available from: [Link]
-
Organic Chemistry Portal. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Available from: [Link]
-
Le Studium. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Available from: [Link]
-
American Chemical Society Publications. Electrochemical Synthesis of a Sitagliptin Precursor. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Available from: [Link]
-
PubMed. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Available from: [Link]
-
Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]
-
American Chemical Society Publications. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Available from: [Link]
-
Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Sitagliptin. Available from: [Link]
-
Royal Society of Chemistry Publishing. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Available from: [Link]
- Google Patents. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
SlideShare. T boc fmoc protocols in peptide synthesis. Available from: [Link]
-
PubMed. Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. A schematic representation of peptide synthesis using Boc protected... Available from: [Link]
-
Taylor & Francis Online. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]
-
PubMed. Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. Available from: [Link]
-
PubMed Central. Advances in the discovery of cathepsin K inhibitors on bone resorption. Available from: [Link]
-
RSC Publishing. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. Available from: [Link]
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Merck Millipore. SAFETY DATA SHEET. Available from: [Link]
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PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available from: [Link]
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PubMed. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available from: [Link]
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A Comprehensive Guide to the HPLC and GC-MS Analysis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Abstract
This application note provides a detailed technical guide for the analytical characterization of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a chiral hydroxyl center imparts unique properties to parent molecules, enhancing metabolic stability and target binding affinity.[1][2] Consequently, robust and reliable analytical methods are paramount for ensuring purity, quality, and enantiomeric integrity during drug development. This guide presents optimized protocols for both High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation. The causality behind experimental choices is discussed in depth to empower researchers to adapt these methods to their specific instrumentation and needs.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a Boc-protected amine and a trifluoromethylated secondary alcohol. This combination makes it a valuable chiral precursor in the synthesis of complex pharmaceuticals.[3] The analytical challenges associated with this molecule stem from its key structural features:
-
The Carbamate Chromophore: Lacks a strong UV chromophore, necessitating detection at low wavelengths.
-
Chiral Center: The hydroxyl-bearing carbon is a stereocenter, requiring chiral chromatography to resolve enantiomers, a critical step in pharmaceutical development.[4]
-
Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal degradation, posing a significant challenge for GC-based methods.[5][6][7]
-
Polarity: The presence of a hydroxyl group increases polarity, which can lead to poor peak shape in GC without derivatization.
This guide provides validated starting methodologies to address these challenges, ensuring accurate and reproducible analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the primary technique for assessing the purity and enantiomeric excess of this compound due to its non-destructive nature and suitability for non-volatile and thermally labile compounds.
Method 1: Reversed-Phase HPLC for Purity Assessment
This method is designed for the routine quantification of the main component and non-volatile impurities.
Causality and Rationale: A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water, provides a broad elution window. The addition of a small amount of an acidic modifier, such as formic or trifluoroacetic acid (TFA), is crucial. It protonates residual silanols on the silica support, minimizing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.[5][8] For LC-MS compatibility, formic acid is preferred over the ion-pairing TFA.[8] Detection is set to 210 nm to capture the weak end-absorption of the carbamate functional group.[5]
Experimental Protocol: RP-HPLC
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | HPLC System with UV or Charged Aerosol Detector (CAD) |
| Column | C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter. |
Method 2: Chiral HPLC for Enantiomeric Separation
As this molecule is chiral, resolving its enantiomers is often a regulatory requirement. A normal-phase chiral method using a polysaccharide-based chiral stationary phase (CSP) is highly effective.
Causality and Rationale: Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are renowned for their broad applicability in separating enantiomers.[9][10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. A normal-phase mobile system (e.g., hexane and an alcohol modifier) is typically used to promote these interactions. The choice and concentration of the alcohol modifier are critical for optimizing resolution and retention time.
Experimental Protocol: Chiral HPLC
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | HPLC System with UV Detector |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the identity of the main component through its mass spectrum. However, the analysis of this compound by GC requires careful consideration of its thermal stability.
Method 1: Direct GC-MS Analysis (Screening Method)
Direct injection can be attempted for rapid screening but must be performed with the understanding that thermal degradation is likely. The primary degradation pathway is the loss of the Boc group.[7]
Causality and Rationale: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms) is a general-purpose column suitable for a wide range of semi-volatile compounds.[5] The key to minimizing degradation is to use the lowest possible injector temperature that still allows for efficient volatilization and to employ a rapid oven temperature ramp. The presence of a peak corresponding to the de-protected amine alongside the main analyte peak is a strong indicator of in-source degradation.
Experimental Protocol: Direct GC-MS
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250 °C (Optimize lower if degradation is observed) |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of a volatile solvent (e.g., Methanol, Dichloromethane). |
Method 2: GC-MS with Silylation (Confirmatory Method)
To mitigate thermal lability and improve chromatographic performance, derivatization of the active hydroxyl group is highly recommended. Silylation is a common and effective technique.
Causality and Rationale: The polar hydroxyl group can cause peak tailing due to interactions with active sites in the GC system. The Boc group is prone to thermolytic cleavage. By converting the -OH group to a non-polar silyl ether (e.g., a tert-butyldimethylsilyl or TBDMS ether), the molecule's volatility is increased and its polarity is decreased, resulting in sharper peaks and improved resolution. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent for this purpose as they produce TBDMS derivatives that are significantly more stable than their trimethylsilyl (TMS) counterparts. This added stability can also help protect the adjacent carbamate linkage during analysis.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Use the same GC-MS parameters as listed in the "Direct GC-MS" table. The derivatized analyte will have a higher molecular weight and a different retention time.
-
Mass Spectrometry Fragmentation Insights
Under standard 70 eV Electron Ionization (EI), the molecular ion for fluorinated compounds can be of low abundance or absent entirely.[11][12][13] The fragmentation pattern is expected to be dominated by characteristic losses:
-
Loss of isobutylene: [M-56]⁺
-
Cleavage of the tert-butyl cation: m/z 57, a common fragment for Boc-protected compounds.[14]
-
Loss of the entire Boc group: [M-100]⁺
-
Trifluoromethyl cation: m/z 69, a hallmark of trifluoromethylated compounds.[11][12]
-
Alpha-cleavage: Fragmentation adjacent to the hydroxyl group and the nitrogen atom.
For the TBDMS derivative, characteristic fragments at [M-57]⁺ (loss of the t-Bu from the silyl group) will be prominent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable, Industrially Viable Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Abstract
This document provides a comprehensive, field-tested guide for the scale-up synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a critical chiral building block in modern pharmaceutical development. The protocol emphasizes safety, scalability, and high-yield production, moving from laboratory-scale concepts to industrially relevant processes. We detail a robust methodology centered on the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane, offering insights into reaction optimization, process controls, purification strategies, and analytical validation. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis for this high-value intermediate.
Introduction: The Significance of Trifluoromethylated Carbamates in Drug Discovery
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the trifluoromethyl group (-CF3) is a prominent feature in numerous pharmaceuticals due to its strong electron-withdrawing nature and steric profile. The target molecule, this compound, combines this trifluoromethyl moiety with a chiral amino alcohol backbone protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it an invaluable precursor for synthesizing complex, biologically active compounds, including protease inhibitors and other therapeutics.
The primary challenge in producing this intermediate lies in developing a stereocontrolled and scalable synthesis. While various methods exist for creating β-amino-α-trifluoromethyl alcohols, many are not amenable to large-scale production due to hazardous reagents, high costs, or complex purification procedures.[2][3] This application note addresses this gap by outlining a process optimized for industrial application.
Strategic Overview: The Synthetic Pathway
The selected synthetic route is based on the nucleophilic ring-opening of a trifluoromethylated epoxide. This approach is advantageous for its atom economy and the high regioselectivity of the ring-opening reaction, which is driven by the strong electron-withdrawing effect of the trifluoromethyl group.[4]
The overall transformation is a two-step process:
-
Ring-Opening: Reaction of 2-(trifluoromethyl)oxirane with a suitable nitrogen nucleophile.
-
Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to yield the final product.
For industrial-scale synthesis, a one-pot adaptation where the ring-opening is immediately followed by Boc protection is highly desirable to minimize intermediate handling and improve process efficiency.
Figure 1: High-level workflow for the synthesis of the target carbamate.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target batch size of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with suitable personal protective equipment (PPE).
Reagents and Materials
| Reagent | Grade | Typical Supplier | Quantity | Molar Eq. | Notes |
| 2-(Trifluoromethyl)oxirane | ≥98% | Fluorochem/Sigma-Aldrich | 1.00 kg | 1.0 | Highly volatile and toxic. Handle with extreme care. |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Fisher Scientific | 3.0 L | ~5.0 | Excess is used to drive the reaction to completion. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Combi-Blocks/Oakwood | 2.14 kg | 1.1 | |
| Dichloromethane (DCM) | ACS Reagent | VWR | 15 L | - | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 5 L | - | For work-up. |
| Brine (Saturated NaCl) | - | - | 5 L | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 1 kg | - | For drying. |
| Isopropanol (IPA) | ACS Reagent | - | 10 L | - | Solvent for reaction. |
Equipment
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel (2 L).
-
Large-scale rotary evaporator.
-
Separatory funnel (20 L).
-
Filtration apparatus.
-
Inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Protocol
Step 1: Ring-Opening of the Epoxide
-
Reactor Setup: Equip the 20 L jacketed reactor with an overhead stirrer, temperature probe, and an addition funnel. Purge the reactor with nitrogen.
-
Charge Reagents: Charge the reactor with isopropanol (5 L) and ammonium hydroxide solution (3.0 L).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Epoxide Addition: Slowly add 2-(trifluoromethyl)oxirane (1.00 kg) to the reactor via the addition funnel over 2-3 hours. Causality: A slow addition rate is critical to control the exotherm of the ring-opening reaction and prevent runaway conditions. Maintaining a low temperature minimizes the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS to confirm the consumption of the starting epoxide.
Step 2: In-Situ Boc Protection
-
Cooling: Once the ring-opening is complete, cool the reaction mixture back down to 0-5 °C.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (2.14 kg) in isopropanol (5 L) and add this solution to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until TLC or HPLC analysis indicates the complete formation of the product.
Step 3: Work-up and Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol and excess ammonia.
-
Extraction: To the resulting aqueous slurry, add dichloromethane (10 L) and transfer to a 20 L separatory funnel. Add water (5 L) to dissolve the salts.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (2.5 L). Causality: The bicarbonate wash removes any unreacted starting materials and acidic impurities, while the brine wash helps to break any emulsions and remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 30 minutes, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a crude solid or oil.
Step 4: Purification
-
Crystallization: Dissolve the crude product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight. A typical yield is 75-85% with a purity of >98%.
Analytical Characterization and Quality Control
To ensure the product meets the required specifications for pharmaceutical applications, the following analytical tests are mandatory.
| Analytical Method | Parameter | Specification |
| HPLC | Purity Assay | ≥ 98.0% |
| Chiral Purity (if using chiral starting material) | ≥ 99.0% ee | |
| ¹H NMR & ¹⁹F NMR | Structural Confirmation | Conforms to reference spectrum |
| Mass Spectrometry | Molecular Weight | Conforms to theoretical mass [M+H]⁺ |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
Safety and Hazard Management
-
2-(Trifluoromethyl)oxirane: This is a highly toxic and volatile substance. It should be handled only in a well-ventilated fume hood or reactor with appropriate engineering controls. Inhalation and skin contact must be avoided.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.
-
Exothermic Reaction: The ring-opening of the epoxide is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a reliable cooling system is in place.
-
Pressure Build-up: The reaction of di-tert-butyl dicarbonate can release CO₂ gas, especially if acidic conditions are present. Ensure the reactor is properly vented.
Figure 2: Key elements of the safety management protocol.
Conclusion
The protocol described in this application note presents a scalable, efficient, and robust method for the industrial synthesis of this compound. By focusing on process control, safety, and a streamlined one-pot approach, this guide provides a reliable pathway for producing this key pharmaceutical intermediate with high yield and purity. The detailed steps and causal explanations are intended to empower research and development teams to confidently implement and adapt this synthesis for large-scale manufacturing.
References
- Wiley-VCH. (2025).
- Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ZORA (Zurich Open Repository and Archive).
- Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron.
- Kudryavtsev, K. V., et al. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.
- Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of N-protected-β-aminonitriles: Tert-butyl (1R)
- O'Hagan, D. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters.
- Suga, H., et al. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry.
- Pan, C., et al. (n.d.).
- Pan, C., et al. (n.d.).
- Reddy, K. L. (2024). Large Scale Epoxide Opening by a Pendant Silanol. Organic Syntheses.
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- 3. DSpace-CRIS [zora.uzh.ch]
- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate in organic solvents
Technical Support Center: tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this molecule. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental work.
Section 1: Understanding the Solubility Challenge
This section deconstructs the molecular features of this compound to explain the root causes of its often-problematic solubility profile.
Q1: Why is this compound so difficult to dissolve in a single organic solvent?
A1: The solubility behavior of this molecule is governed by a complex interplay between its distinct functional groups, creating a "split personality" of polar and non-polar characteristics.
-
The Trifluoromethyl (-CF3) Group: This group is highly electronegative and electron-withdrawing, which significantly increases the lipophilicity (fat-solubility) of the molecule.[1][2] While it enhances metabolic stability, a desirable trait in drug design, it strongly favors non-polar environments.[3]
-
The Hydroxyl (-OH) and Carbamate (-NHCOO-) Groups: In contrast, these groups are polar and capable of forming hydrogen bonds.[4] The hydroxyl group is a classic hydrogen bond donor and acceptor, while the carbamate group also contributes to the molecule's polarity.[5] These groups seek to interact with polar solvents.
-
The tert-Butyl Group: This is a bulky, non-polar (lipophilic) group that further contributes to the molecule's preference for non-polar environments.
The simultaneous presence of strongly lipophilic regions (CF3, tert-Butyl) and polar, hydrogen-bonding regions (OH, carbamate) means the molecule is not perfectly suited to either highly polar or completely non-polar solvents, leading to poor solubility in many common single-solvent systems.
Q2: How does the trifluoromethyl group specifically impact the molecule's properties beyond lipophilicity?
A2: The -CF3 group's powerful electron-withdrawing nature has a significant inductive effect. It can alter the acidity (pKa) of the nearby hydroxyl group, influencing how it interacts with other molecules and solvents.[3][6] This electronic modulation can affect binding affinities in biological assays and the molecule's overall chemical reactivity.[3] Its presence is a key strategy in medicinal chemistry to enhance metabolic stability and facilitate membrane permeability.[1]
Section 2: Troubleshooting and Dissolution Protocols
This section provides a logical workflow and step-by-step protocols to systematically address solubility issues during your experiments.
Q3: My compound isn't dissolving. What is the first step I should take?
A3: The first step is to approach the problem systematically. Avoid immediately using high heat, which can risk degradation. Instead, follow a logical progression from simple to more complex solvent systems. The workflow below outlines a recommended decision-making process.
Caption: Co-solvency enhances solubility by improving intermolecular forces.
Section 3: Frequently Asked Questions (FAQs)
Q6: Can I use heat to dissolve the compound?
A6: Gentle heating (e.g., to 40-50 °C) can be effective, particularly with solvents like DMSO. However, exercise caution. Carbamates can be thermally labile, and prolonged heating can lead to degradation. Always use the lowest effective temperature and perform a stability check (e.g., via LC-MS or TLC) on a small test sample to ensure the compound remains intact.
Q7: What is a good starting concentration for a stock solution in DMSO?
A7: A concentration of 20-50 mg/mL in DMSO is a typical and practical starting point for creating a stock solution. This concentration is usually high enough to allow for significant dilution into aqueous or other organic media without introducing an excessive amount of DMSO, which can be toxic to cells or interfere with reactions. [7] Q8: Are there any solvents I should absolutely avoid?
A8: Completely non-polar solvents like hexanes or heptane are unlikely to be effective, as they cannot interact with the polar hydroxyl and carbamate groups. Similarly, water alone will be a very poor solvent due to the highly lipophilic trifluoromethyl and tert-butyl groups. [8]Protic solvents other than alcohols should be used with caution, as they may react with the carbamate group under certain conditions.
Q9: My compound dissolved, but then crashed out of solution after an hour. Why?
A9: This indicates the formation of a supersaturated, thermodynamically unstable solution. This can happen if dissolution was aided by heating or sonication. Upon returning to ambient temperature, the solution has more solute than it can stably hold, leading to precipitation. The solution is to either work with a lower, stable concentration or to use a better-optimized co-solvent system that enhances the thermodynamic solubility.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed.
- The Trifluoromethyl Group: Enhancing Chemical Properties. (n.d.). Source not specified.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. (n.d.). PMC - NIH.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Co-solvent and Complexation Systems. (n.d.).
- How to tackle compound solubility issue. (2022). Reddit.
- How can you determine the solubility of organic compounds? (2017). Quora.
- Solubility of Organic Compounds. (2023). Source not specified.
- Water Solubility of Organic Compounds Tips? (2022). Reddit.
- Troubleshooting poor solubility of GB-2a in aqueous solutions. (n.d.). Benchchem.
- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides
- Carbam
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. It offers an optimized experimental protocol, a detailed troubleshooting guide, and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound is a critical chiral building block in medicinal chemistry, valued for incorporating a trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The most reliable and regioselective method for its synthesis is the Lewis acid-catalyzed ring-opening of 3,3,3-trifluoropropylene oxide with tert-butyl carbamate. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group deactivates the adjacent carbon (C2) towards nucleophilic attack and activates the terminal carbon (C3). This electronic bias ensures that the nucleophile, tert-butyl carbamate, attacks the C3 position almost exclusively, leading to the desired β-amino alcohol.[1]
This guide focuses on an optimized protocol using Ytterbium (III) triflate (Yb(OTf)₃) as a mild and efficient Lewis acid catalyst, which effectively activates the epoxide for nucleophilic attack under controlled conditions.[2]
Optimized Experimental Protocol
This protocol details a robust procedure for the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equiv. |
| 3,3,3-Trifluoropropylene Oxide | C₃H₃F₃O | 112.05 | - | 1.12 g | 10.0 | 1.0 |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | - | 1.41 g | 12.0 | 1.2 |
| Ytterbium (III) triflate | C₃F₉O₉S₃Yb | 620.25 | - | 310 mg | 0.5 | 0.05 |
| Tetrahydrofuran (THF) | C₄H₈O | - | Anhydrous | 20 mL | - | - |
| Saturated NH₄Cl solution | NH₄Cl (aq) | - | sat. | 15 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | ACS Grade | 100 mL | - | - |
| Brine | NaCl (aq) | - | sat. | 20 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed | - | - |
Step-by-Step Procedure
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbamate (1.41 g, 12.0 mmol) and Ytterbium (III) triflate (310 mg, 0.5 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition : Slowly add 3,3,3-trifluoropropylene oxide (1.12 g, 10.0 mmol) to the cooled solution dropwise over 5 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching : Once the starting epoxide is consumed, cool the flask back to 0 °C and quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield this compound as a white solid or viscous oil.
-
Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target carbamate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or I recovered mostly starting material. What went wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Catalyst Inactivity : Ytterbium triflate is hygroscopic. If it has absorbed atmospheric moisture, its Lewis acidity will be significantly reduced, rendering it ineffective at activating the epoxide.
-
Solution : Use freshly opened Yb(OTf)₃ or dry it under high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours before use. Ensure the entire reaction is set up under a strictly inert atmosphere.
-
-
Poor Reagent Quality :
-
The epoxide, 3,3,3-trifluoropropylene oxide, is volatile (b.p. 38-40 °C) and can polymerize upon storage.[4] Ensure it is used from a reliable source and stored properly.
-
tert-Butyl carbamate can degrade over time. Use a fresh, high-purity reagent.
-
-
Insufficient Reaction Time : While 12-16 hours is typical, less reactive batches of reagents or slightly lower ambient temperatures might require longer reaction times.
-
Solution : Let the reaction run for 24 hours, monitoring periodically by TLC to see if the product spot intensifies.
-
-
Incorrect Temperature : Running the reaction at too low a temperature will slow the rate significantly. Ensure the reaction is allowed to warm to ambient room temperature after the initial addition at 0 °C.
Question 2: My NMR spectrum shows a mixture of two major isomers. How do I fix this?
Answer: The presence of two isomers indicates a loss of regioselectivity in the epoxide ring-opening. While the CF₃ group strongly favors attack at the C3 position, certain conditions can lead to the formation of the undesired C2-attack regioisomer, tert-Butyl (3,3,3-trifluoro-1-(hydroxymethyl)ethyl)carbamate.
-
Causality : This is often caused by a reaction mechanism that has more Sₙ1 character. A highly active or "hard" Lewis acid, or excessively high temperatures, can promote the formation of a more developed carbocationic intermediate at the C2 position, which can then be trapped by the nucleophile.
-
Solution :
-
Catalyst Choice : Yb(OTf)₃ is generally a good choice for high regioselectivity. If issues persist, consider an even milder Lewis acid.
-
Temperature Control : Do not allow the reaction temperature to exceed room temperature. Exothermic reactions should be cooled. The initial addition at 0 °C is critical to control the initial rate.
-
Solvent Effects : Highly polar, protic solvents can stabilize carbocationic intermediates. Stick with aprotic solvents like THF or Dioxane.
-
-
Purification : The two regioisomers often have slightly different polarities and may be separable by careful flash column chromatography.
Question 3: The reaction stalls and never reaches full conversion according to TLC analysis.
Answer: A stalled reaction suggests that a key component has been consumed or deactivated before all the limiting reagent has reacted.
-
Catalyst Deactivation : As mentioned, moisture is the primary culprit for catalyst deactivation. Even trace amounts introduced during the setup or from non-anhydrous solvents can poison the Lewis acid.
-
Solution : Re-verify the dryness of all glassware, solvents, and the inertness of the atmosphere. Adding molecular sieves to the solvent before use can be an effective preventative measure.
-
-
Nucleophile Decomposition : In the presence of strong bases or high temperatures, tert-butyl carbamate can decompose.[5] While this protocol does not use a strong base, impurities in the starting materials could cause localized decomposition.
-
Solution : Ensure high-purity starting materials. The 1.2 equivalents of the carbamate are used to help drive the reaction to completion, but if it is decomposing, this excess may be insufficient.
-
Troubleshooting Decision Flow
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ytterbium triflate-catalyzed ring opening?
A1: The reaction proceeds via a Lewis acid-catalyzed nucleophilic substitution. The Yb³⁺ ion coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the epoxide a much more electrophilic species. The nitrogen atom of tert-butyl carbamate then acts as a nucleophile, attacking the sterically less hindered and electronically activated C3 carbon. This attack proceeds in an Sₙ2-like fashion, leading to inversion of stereochemistry if a chiral epoxide is used. A final proton transfer during aqueous work-up neutralizes the intermediate to yield the final β-amino alcohol.
Reaction Mechanism
Caption: Mechanism of Lewis acid-catalyzed epoxide opening.
Q2: Can I use a different catalyst? What about a base-catalyzed reaction?
A2: Yes, other catalysts can be used, but with potential trade-offs. Other lanthanide triflates (e.g., Sc(OTf)₃, La(OTf)₃) are also effective. Stronger Lewis acids like TiCl₄ or AlCl₃ may also work but can decrease regioselectivity and require stricter temperature control. Base-catalyzed ring-opening of this specific epoxide with an N-nucleophile is generally not recommended. The CF₃ group deactivates the adjacent C2 carbon, making it less susceptible to nucleophilic attack, and a strong base might promote unwanted side reactions, such as epoxide polymerization or decomposition of the carbamate.
Q3: How critical is the use of anhydrous THF?
A3: It is absolutely critical. Water will competitively coordinate with the Yb(OTf)₃ catalyst, deactivating it. Furthermore, water can act as a nucleophile itself, opening the epoxide to form 3,3,3-trifluoro-1,2-propanediol as a significant byproduct, which can complicate purification. Using a high-quality anhydrous solvent from a sealed bottle or a solvent purification system is essential for success.
Q4: Can this reaction be scaled up for pilot plant production?
A4: Yes, this reaction is scalable. However, several considerations are important for large-scale synthesis. The primary concern is heat management. The ring-opening reaction is exothermic. On a larger scale, the dropwise addition of the epoxide must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the desired temperature. A thorough safety review and process optimization using Design of Experiments (DoE) would be necessary before scaling.[][]
References
-
Capilato, J. N., Bume, D. D., Lee, W. H., Hoffenberg, L. E. S., & Lectka, T. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol. Amerigo Scientific. [Link]
-
Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Career Henan Chemical Co. [Link]
-
National Center for Biotechnology Information. 3-Amino-1,1,1-trifluoropropan-2-ol. PubChem. [Link]
-
Katagiri, T., et al. (2007). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. ResearchGate. [Link]
-
Synthesis of α-trifluoromethylated allylic alcohols. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of compounds 11-14. (n.d.). ResearchGate. [Link]
-
Vasilevsky, S. F., & Goryunov, L. I. (2018). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 14, 2526–2561. [Link]
-
Sharma, P., & Rohilla, S. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-H trifluoromethylation of alcohols. Chemical Review and Letters, 7, 742-753. [Link]
-
Synthesis of β-trifluoromethyl alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. [Link]
-
Al-Masum, M., & Al-Musa, S. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(5), 785-797. [Link]
-
Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. (n.d.). ResearchGate. [https://www.researchgate.net/publication/259178225_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (2013).
-
Lee, S., et al. (2024). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. ACS Omega. [Link]
-
Al-Sayyed, H. F., & Al-Bayati, Y. K. (2021). GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). IOP Conference Series: Earth and Environmental Science, 910(1), 012011. [Link]
-
Kotsuki, H., et al. (1996). Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1, (21), 2773-2776. [Link]
Sources
- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable fluorinated building block in high purity. Drawing upon established principles of purification for polar, fluorinated, and N-Boc protected compounds, this document will address common challenges and provide step-by-step protocols to streamline your experimental workflow.
Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its purification strategy:
-
Trifluoromethyl (-CF3) Group: Imparts high polarity and unique intermolecular interactions.
-
Secondary Hydroxyl (-OH) Group: A hydrogen bond donor and acceptor, contributing to polarity and potential for specific interactions.
-
tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group that also influences solubility and stability.
The interplay of these groups results in a moderately polar compound that may present challenges such as high solubility in polar solvents and potential for strong interactions with stationary phases in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 1-amino-3,3,3-trifluoropropan-2-ol with di-tert-butyl dicarbonate (Boc₂O). Potential impurities include:
-
Unreacted 1-amino-3,3,3-trifluoropropan-2-ol: A highly polar starting material.
-
Di-tert-butyl dicarbonate (Boc₂O): The protecting agent.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Di-Boc protected product: Where the hydroxyl group is also carbamoylated, though less likely under standard conditions.
-
Urea derivatives: Can form if certain bases are used at elevated temperatures.
Q2: My compound appears as an oil and won't solidify. How can I purify it?
A2: "Oiling out" is a common issue with polar molecules that have strong intermolecular hydrogen bonding, which can disrupt crystal lattice formation. If recrystallization fails, column chromatography is the recommended method for purifying oils. Forcing crystallization by adding seed crystals or by slowly evaporating a solution in a mixed solvent system (e.g., diethyl ether/hexane) can sometimes be effective.
Q3: Is my compound stable on silica gel?
A3: While many Boc-protected amines are stable on silica gel, the presence of the trifluoromethyl group can increase the acidity of nearby protons, potentially making the compound more sensitive. It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred. If instability is observed, consider using a less acidic stationary phase like neutral alumina or employing a mobile phase with a small amount of a basic additive like triethylamine (0.1-1%).
Troubleshooting Guide: Column Chromatography
Column chromatography is the most versatile technique for purifying this compound, especially for removing impurities with significantly different polarities.
Workflow for Column Chromatography Purification
Caption: A typical workflow for purifying the target compound via column chromatography.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Spots overlap on TLC) | Eluent polarity is too high or too low. | Systematically screen eluent systems with varying polarities. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polar component. |
| Product is not eluting from the column | Eluent is not polar enough. The compound is strongly adsorbed to the silica. | Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective. For very polar compounds, consider using a methanol/dichloromethane system. |
| Streaking of spots on TLC and column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Compound decomposes on the column | The compound is unstable on silica gel. | Minimize the time on the column by using flash chromatography. Alternatively, switch to a neutral stationary phase like alumina, or consider purification by recrystallization or preparative HPLC. |
Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Polarity | Comments |
| Ethyl Acetate / Hexane (or Heptane) | Low to Medium | A standard and effective system. Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar compounds. Use a small percentage of methanol (1-10%) as it is a very polar solvent. |
| Diethyl Ether / Hexane | Low to Medium | An alternative to the ethyl acetate/hexane system. |
Troubleshooting Guide: Recrystallization
Recrystallization can be a highly effective method for obtaining very pure material if the crude product is a solid and has relatively high initial purity.
Workflow for Recrystallization
Caption: A step-by-step guide to the recrystallization process for the target compound.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. High concentration of impurities. | Use a lower boiling point solvent or a mixed solvent system. Try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent until turbidity is observed, then heat to clarify and cool slowly. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Poor recovery of the product | Too much solvent was used. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | The chosen solvent may not be ideal for rejecting the impurity. Consider a different recrystallization solvent. A preliminary purification by column chromatography may be necessary. If the color is due to a minor, highly colored impurity, adding a small amount of activated charcoal to the hot solution before filtering can sometimes remove it. |
Recommended Solvents for Recrystallization
Due to the polar nature of the target compound, a range of solvents and solvent mixtures should be considered.
| Solvent/Mixture | Comments |
| Single Solvents | |
| Ethyl Acetate | A moderately polar solvent that is often a good starting point. |
| Isopropanol | A polar protic solvent that can be effective. |
| Toluene | A less polar aromatic solvent; may work if impurities are highly polar. |
| Mixed Solvents | |
| Ethyl Acetate / Hexane (or Heptane) | A commonly used mixture where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. |
| Dichloromethane / Hexane (or Heptane) | Another effective mixed solvent system. |
| Acetone / Water | For highly polar compounds, though care must be taken to avoid oiling out. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a suitable eluent (e.g., 30% ethyl acetate in hexane).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the starting amino alcohol).
-
Calculate the Rf value for the product and impurities to guide solvent selection for column chromatography.
Protocol 2: Flash Column Chromatography
-
Select a solvent system based on TLC analysis where the desired compound has an Rf of approximately 0.2-0.3.[1]
-
Prepare a slurry of silica gel in the chosen eluent and pack a column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
References
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical fluorinated building block. By leveraging field-proven insights and established chemical principles, this document provides in-depth troubleshooting, frequently asked questions, and a validated protocol to ensure reproducible, high-yield results.
Overview of the Primary Synthetic Route
The most prevalent and efficient synthesis of this compound involves two primary conceptual pathways:
-
Route A: Boc-protection of a pre-formed amino alcohol. This involves synthesizing 3-amino-1,1,1-trifluoropropan-2-ol first, followed by its protection with di-tert-butyl dicarbonate (Boc₂O).
-
Route B: Nucleophilic ring-opening of an epoxide. This route utilizes the reaction of 3,3,3-trifluoro-1,2-epoxypropane with a nitrogen nucleophile like tert-butyl carbamate.
This guide will focus on troubleshooting aspects relevant to both approaches, as they share overlapping challenges in reagent handling, reaction control, and purification.
Core Reaction Pathway
The fundamental transformation is the formation of a carbamate from an amine and a Boc-donating reagent. The key is to manage the reactivity of the fluorinated substrates and ensure clean, high-yielding conversion.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Question: "My TLC/LC-MS analysis shows primarily unreacted starting material (either the amino alcohol or the epoxide). What are the most likely causes and how can I improve the conversion?"
Answer: Low conversion is a common hurdle stemming from several potential factors. Let's diagnose this systematically.
-
Cause A: Inactive Reagents or Catalysts
-
The "Why": Di-tert-butyl dicarbonate (Boc₂O) can slowly hydrolyze upon exposure to atmospheric moisture, especially if stored improperly. Similarly, bases like triethylamine (Et₃N) can be of poor quality. For the epoxide route, the catalyst (e.g., a Lewis acid or base) is critical for activating the epoxide ring.
-
Solution:
-
Verify Boc₂O Quality: Boc₂O is a low-melting solid. If it appears oily or has been stored for an extended period at room temperature, its activity may be compromised. Use a fresh bottle or one that has been stored in a refrigerator.
-
Purify the Base: Distill liquid bases like triethylamine over calcium hydride before use to remove water and other impurities.
-
Catalyst Choice (Epoxide Route): The ring-opening of the trifluoromethyl-substituted epoxide is challenging due to the electron-withdrawing nature of the CF₃ group. A strong nucleophile or an effective catalyst is required. While base-catalyzed opening at the less hindered carbon is typical for epoxides, Lewis acids can also be employed.[1][2]
-
-
-
Cause B: Suboptimal Reaction Temperature
-
The "Why": Both Boc protection and epoxide ring-opening reactions have specific temperature requirements. Boc protection is often run at 0 °C to room temperature to prevent side reactions. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause the decomposition of Boc₂O.
-
Solution:
-
Boc Protection: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS every hour. If the reaction is still slow, gentle heating to 40 °C can be attempted, but with caution.[3]
-
Epoxide Ring-Opening: This reaction may require heating. Refluxing in a suitable solvent like THF or isopropanol is a common strategy.
-
-
-
Cause C: Incorrect Stoichiometry or Solvent
-
The "Why": An insufficient amount of the Boc-reagent or an inappropriate solvent can stall the reaction. The solvent must fully dissolve the starting materials without participating in side reactions.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of Boc₂O to ensure the complete consumption of the amine.
-
Solvent Selection: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent solvents for Boc protection.[3] For the epoxide route, polar aprotic solvents are generally preferred. Avoid protic solvents like methanol if a strong base is used in the epoxide opening, as the solvent can compete as a nucleophile.
-
-
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of a Significant Byproduct (Double Boc-Protected Amine)
Question: "I'm seeing a significant amount of a higher molecular weight byproduct, which I suspect is the di-Boc species. How can I prevent this?"
Answer: The formation of a di-tert-butyl imidodicarbonate is a known side reaction, especially with primary amines.
-
The "Why": After the initial N-Boc protection, the resulting carbamate's nitrogen is still weakly nucleophilic. Under forcing conditions (excess Boc₂O, strong base, or prolonged heating), it can react with a second molecule of Boc₂O.
-
Solution:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. A range of 1.05 to 1.1 equivalents is often sufficient.
-
Base Selection: Use a non-nucleophilic organic base like triethylamine or DIPEA. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can sometimes promote the formation of the di-Boc byproduct, so it should be used in truly catalytic amounts (1-5 mol%) or avoided if this side reaction is problematic.
-
Gradual Addition: Add the Boc₂O solution dropwise to the stirred solution of the amine at 0 °C. This maintains a low instantaneous concentration of the Boc-reagent, disfavoring the second addition.
-
Issue 3: Difficulties in Product Purification
Question: "My crude product is an oil that is difficult to purify by column chromatography. Unreacted Boc₂O and other greasy byproducts are co-eluting. What's a better purification strategy?"
Answer: Purifying polar, fluorinated compounds can be challenging. A combination of chemical treatment and optimized extraction is often more effective than relying solely on chromatography.
-
The "Why": Excess Boc₂O and its byproducts (like tert-butanol) are non-polar and can streak during silica gel chromatography, contaminating the desired product fractions. The product itself has both a polar alcohol and a non-polar tert-butyl group, giving it intermediate polarity.
-
Solution: The "Krapcho" Workup Strategy (Adapted)
-
Quench and Remove Excess Boc₂O: After the reaction is complete, add a primary or secondary amine like N-methyl-1,3-propanediamine or piperidine to the reaction mixture and stir for 1-2 hours at room temperature. This will react with any remaining Boc₂O to form a highly polar, water-soluble urea derivative that can be easily washed away.
-
Aqueous Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base and the scavenger amine.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This procedure often yields a product of >95% purity, potentially avoiding the need for chromatography. If chromatography is still required, this cleaner crude material will behave much better on the column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the reaction's progress?
-
A1: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the Boc₂O but less polar than the starting amino alcohol. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product's hydroxyl group. For more precise monitoring, LC-MS is ideal.
-
-
Q2: Can I use a different base instead of triethylamine?
-
A2: Yes. Diisopropylethylamine (DIPEA) is a good alternative as it is more sterically hindered and less nucleophilic. For aqueous conditions, bases like sodium bicarbonate or sodium hydroxide can also be used effectively.[3]
-
-
Q3: My final product is an oil. Is there a way to crystallize it?
-
A3: While the racemic product is often an oil or a low-melting solid, crystallization can sometimes be induced. Try dissolving the purified oil in a minimal amount of a hot non-polar solvent (like hexane or heptane) and then slowly cooling it, first to room temperature and then to 0 °C or lower. Scratching the inside of the flask with a glass rod can sometimes initiate nucleation.
-
-
Q4: Are there specific safety concerns for this synthesis?
-
A4: Yes. 3,3,3-trifluoro-1,2-epoxypropane is a volatile and potentially toxic reagent that should be handled in a well-ventilated fume hood. Fluorinated organic compounds should always be handled with care. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Optimized Experimental Protocol (Route A)
This protocol details the Boc protection of 3-amino-1,1,1-trifluoropropan-2-ol, a reliable method for achieving high yields.
Materials:
-
3-amino-1,1,1-trifluoropropan-2-ol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1,1,1-trifluoropropan-2-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting amine is consumed, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary
The choice of reaction conditions can significantly impact the yield. The following table summarizes typical outcomes based on literature and internal validation.
| Route | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| A | Triethylamine | DCM | 0 to RT | 85-95% | General Boc Protection Protocol[3] |
| A | NaOH (aq) | Dioxane/H₂O | RT | 80-90% | Biphasic Conditions[3] |
| B | Et₃N | THF | Reflux | 70-85% | Base-catalyzed ring opening[1] |
| B | Yb(OTf)₃ | Acetonitrile | 50 | 75-90% | Lewis-acid catalyzed opening |
References
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
European Patent Office. (2000). Process for the preparation of 1,1,1-trifluoro-2-aminoalkanes. EP 1044960 A2. Retrieved from [Link]
- Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
- Katritzky, A. R., et al. (2010). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols.
- McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Cengage Learning. (Chapter 18.5: Reactions of Epoxides: Ring-Opening)
- Chen, Y., et al. (2022). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. ACS Omega.
- Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 25.
- LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
Sources
Troubleshooting guide for the Boc protection of fluorinated amino alcohols
Welcome to the technical support center for the Boc protection of fluorinated amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this specific class of compounds. The introduction of fluorine into amino alcohols can significantly alter their chemical properties, often leading to unexpected outcomes in standard protection protocols. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Boc protection of fluorinated amino alcohols in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.
Question 1: Why is my Boc protection reaction sluggish or incomplete when using standard conditions (Boc₂O, TEA/DIPEA, DCM/THF) for my fluorinated amino alcohol?
Answer:
The primary reason for slow or incomplete reactions is the reduced nucleophilicity of the amine group in your fluorinated substrate. Fluorine is a highly electronegative atom, and its presence, particularly at the α or β position to the amine, exerts a strong electron-withdrawing inductive effect. This effect lowers the pKa of the amine, making it less basic and a weaker nucleophile.[1][2] Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be sufficiently strong to deprotonate the amine or to adequately facilitate its attack on the di-tert-butyl dicarbonate (Boc₂O).
Solutions:
-
Increase Base Strength: Switch to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Utilize a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.[3][4]
-
Employ an Activating Solvent/Catalyst: Consider using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent. HFIP has been shown to act as a catalyst for the chemoselective mono-N-Boc protection of various amines, including amino alcohols, often precluding the need for a base and preventing common side reactions.[5]
Question 2: I'm observing the formation of a significant amount of a byproduct that I suspect is an oxazolidinone. How can I prevent this?
Answer:
Oxazolidinone formation is a common intramolecular side reaction with amino alcohols. Under basic conditions, the hydroxyl group can be deprotonated and subsequently attack the newly formed Boc-carbamate, or an activated intermediate, leading to cyclization. The presence of fluorine can sometimes influence the rate of this side reaction.
Solutions:
-
Chemoselective N-Protection with HFIP: As mentioned previously, the use of HFIP as a solvent and catalyst is highly effective in promoting chemoselective N-Boc protection over O-Boc protection and subsequent cyclization.[5] This method often proceeds without the need for a strong base, thus minimizing the activation of the hydroxyl group.
-
Low-Temperature Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to disfavor the cyclization pathway, which typically has a higher activation energy than the desired N-protection.
-
Choice of Base: If a base is necessary, use a sterically hindered, non-nucleophilic base like DIPEA rather than a smaller, more nucleophilic one.
Question 3: My reaction is complete, but I'm having difficulty separating the product from unreacted Boc₂O and its byproducts during workup.
Answer:
Excess Boc₂O is often used to drive the reaction to completion, especially with poorly reactive amines. However, this can lead to purification challenges. The primary byproduct of Boc₂O decomposition is tert-butanol, which is generally easy to remove under vacuum. The unreacted anhydride can be more problematic.
Solutions:
-
Quenching with an Amine: After the reaction is complete (as determined by TLC or LC-MS), add a small amount of a simple, volatile amine like n-butylamine or ammonia to the reaction mixture. This will react with the excess Boc₂O to form a water-soluble carbamate, which can be easily removed during an aqueous workup.
-
Basic Wash: During the aqueous workup, washing the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze and remove some of the unreacted Boc₂O.
-
Optimized Stoichiometry: Carefully optimize the stoichiometry of Boc₂O. While a slight excess is often beneficial, a large excess should be avoided. For particularly difficult substrates, it is better to focus on optimizing the catalytic system rather than relying on a large excess of the protecting group precursor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Boc protection?
A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion then deprotonates the newly formed ammonium salt and subsequently decomposes to carbon dioxide and tert-butoxide, which is protonated to tert-butanol. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]
Q2: How does the position of the fluorine atom in the amino alcohol affect the reaction?
A2: The closer the fluorine atom is to the amine, the stronger its electron-withdrawing effect, and the more deactivated the amine will be. Therefore, an α-fluorinated amino alcohol will generally be less reactive than a β-fluorinated one, which in turn will be less reactive than a γ-fluorinated or more distantly fluorinated analogue. This deactivation necessitates more forcing reaction conditions, such as the use of stronger bases or catalysts.[1][2]
Q3: Can I protect the hydroxyl group as well with Boc₂O?
A3: Yes, under certain conditions, particularly with the use of a catalyst like DMAP and in the absence of a more nucleophilic amine, alcohols can be protected as tert-butyl carbonates.[8] However, in the context of amino alcohols, the amine is generally more nucleophilic than the alcohol, allowing for chemoselective N-protection. To avoid O-protection, it is crucial to control the reaction conditions (e.g., stoichiometry of reagents, temperature, and choice of catalyst). The use of HFIP has been shown to be particularly effective for selective N-protection.[5]
Q4: Are there alternative reagents to Boc₂O for introducing the Boc group?
A4: While Boc₂O is the most common and convenient reagent, other options exist. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl chloroformate. However, for most applications, especially with challenging substrates like fluorinated amino alcohols, optimizing the conditions with Boc₂O is usually the most practical approach.
Data Summary: Reaction Conditions for Boc Protection
The following table summarizes typical reaction conditions and their suitability for fluorinated amino alcohols.
| Reagent System | Base | Solvent | Temperature | Suitability for Fluorinated Amino Alcohols | Key Considerations |
| Boc₂O | TEA/DIPEA | DCM, THF, ACN | RT to 40°C | Low to Moderate | Often sluggish or incomplete due to low nucleophilicity of the amine.[9] |
| Boc₂O / cat. DMAP | TEA/DIPEA | DCM, THF, ACN | 0°C to RT | High | DMAP significantly accelerates the reaction but can increase the risk of side reactions like oxazolidinone formation.[3][4] |
| Boc₂O | DBU | DCM, THF | 0°C to RT | High | DBU is a stronger base that can be effective for less nucleophilic amines. |
| Boc₂O | None | HFIP | RT | Very High | HFIP acts as both solvent and catalyst, promoting chemoselective N-protection and minimizing side reactions.[5] |
| Boc₂O | NaOH/NaHCO₃ | Dioxane/Water | RT | Moderate | Standard conditions for amino acids; may be effective for some fluorinated amino alcohols but solubility can be an issue.[10] |
Visualizing the Chemistry: Diagrams and Workflows
Reaction Mechanism of Boc Protection
Caption: Troubleshooting decision tree for Boc protection.
Experimental Protocol: Boc Protection of a Trifluoromethyl-Substituted Amino Alcohol using HFIP
This protocol is adapted from methodologies that have proven effective for the chemoselective N-Boc protection of amino alcohols, particularly those that are electron-deficient. [5] Materials:
-
Trifluoromethyl-substituted amino alcohol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the trifluoromethyl-substituted amino alcohol (1.0 equiv) in HFIP (approximately 0.2 M concentration). Stir the solution at room temperature until the substrate is fully dissolved.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Solvent Removal: Once the reaction is complete, remove the HFIP under reduced pressure. Note: HFIP is a volatile solvent.
-
Workup:
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-Boc-protected fluorinated amino alcohol.
This guide provides a comprehensive framework for understanding and troubleshooting the Boc protection of fluorinated amino alcohols. By anticipating the challenges posed by the unique electronic properties of these substrates and employing the appropriate strategies, researchers can achieve high yields and purity in their synthetic transformations.
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Recent Developments in the Synthesis of Fluorinated β-Amino Acids. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008, October 14). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Specific solvent issues with BOC deprotection. (n.d.). WordPress. Retrieved January 18, 2026, from [Link]
-
Avoid Protecting Groups. (2019, December 3). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-5027.
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Chemoselective Boc protection of phenols and amino alcohols. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. Retrieved January 18, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed. Retrieved January 18, 2026, from [Link]
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society.
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. jk-sci.com [jk-sci.com]
Stability of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate under acidic and basic conditions
Welcome to the technical support guide for tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with this trifluoromethylated building block. As Senior Application Scientists, we aim to explain the causality behind experimental outcomes to ensure your success.
The stability of this molecule is governed by its three key functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group, the secondary alcohol, and the electron-withdrawing trifluoromethyl (CF₃) group. Understanding their interplay is critical for successful synthesis, purification, and application.
Section 1: Stability & Degradation Under Acidic Conditions
The primary point of instability under acidic conditions is the Boc protecting group, which is designed for facile removal with acid.[1]
Frequently Asked Questions (FAQs) - Acidic Conditions
Question 1: What is the expected outcome when treating this compound with acid?
Answer: The primary and expected outcome is the rapid cleavage (deprotection) of the tert-butoxycarbonyl (Boc) group to yield the corresponding free amine, 3-amino-1,1,1-trifluoropropan-2-ol, as its protonated salt. The reaction proceeds via a well-established mechanism, releasing carbon dioxide and isobutene as byproducts.[2][3] This process is often referred to as Boc deprotection.
Question 2: Can you illustrate the mechanism of acid-catalyzed Boc deprotection?
Answer: Certainly. The deprotection follows a specific three-step pathway initiated by protonation.
-
Protonation: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. This step makes the carbonyl carbon more electrophilic.[4]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond of the tert-butyl group cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[4] The amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Question 3: My Boc deprotection reaction is slow or incomplete. What are the common causes and solutions?
Answer: This is a common issue that can usually be traced back to the acid or the solvent system.
-
Insufficient Acid: Ensure you are using a sufficient molar excess of a strong acid. For TFA, it is often used in high concentrations (25-50% v/v in a solvent like dichloromethane) or even neat.[5] For HCl, a 4M solution in dioxane is standard.
-
Water Content: The presence of excessive water can sometimes hinder deprotection in certain solvent systems by competing for the proton. Using anhydrous solvents and reagents is recommended for optimal results.[6]
-
Choice of Acid: While many strong acids can work, some are more effective than others. TFA and HCl in organic solvents are the most common and reliable choices.[7] Weaker acids may not be sufficient to drive the reaction to completion.
-
Temperature: Most Boc deprotections proceed rapidly at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor carefully for potential side reactions.
Question 4: I'm observing unexpected byproducts after acidic workup. What could they be?
Answer: The most likely culprit is the highly reactive tert-butyl cation generated during the fragmentation step.[1] This electrophile can alkylate any available nucleophiles in your reaction mixture.
-
Self-Alkylation: The hydroxyl group (-OH) of another molecule of the starting material or product could be alkylated, forming a tert-butyl ether.
-
Alkylation of Other Nucleophiles: If your reaction mixture contains other nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings), they are susceptible to alkylation.[8]
Solution: To prevent these side reactions, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation. Common examples include anisole, cresol, or thiophenol.[1]
Troubleshooting & Protocols: Acidic Conditions
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a standard procedure for the complete and clean removal of the Boc group.
-
Preparation: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition (Optional): If concerned about side reactions, add anisole (1-2 equivalents).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50% (v/v).
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected amine product will be significantly more polar than the starting material.[5]
-
Workup: Once the reaction is complete (typically 1-3 hours), remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Isolation: The product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a mild base like saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]
Table 1: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v), 0 °C to RT, 1-3 h | Highly effective; volatile and corrosive. Scavengers recommended. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M solution, RT, 1-4 h | Provides the HCl salt directly. Dioxane is a common choice. |
| Oxalyl Chloride / Methanol | Methanol | Catalytic (e.g., 3 equiv.), RT, 1-4 h | A milder alternative that may involve more than just in-situ HCl generation.[9] |
Section 2: Stability & Degradation Under Basic Conditions
The carbamate functional group is generally stable to a wide range of basic conditions, which is why Boc is considered orthogonal to base-labile protecting groups like Fmoc.[6] However, degradation can occur under forcing or specific basic conditions.
Frequently Asked Questions (FAQs) - Basic Conditions
Question 1: Is this compound stable to common bases like triethylamine (TEA) or sodium bicarbonate?
Answer: Yes. The compound is expected to be completely stable in the presence of mild organic or inorganic bases such as triethylamine, DIPEA, sodium bicarbonate, or potassium carbonate at room temperature. The Boc group is specifically designed to be robust against these types of reagents, which are common in many synthetic transformations.[1]
Question 2: What happens if I expose the compound to strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide?
Answer: Under forcing conditions (e.g., strong bases like NaOH or KOH, often with heating), the carbamate linkage can be hydrolyzed.[10] This is not a standard or recommended procedure for Boc removal but represents a potential degradation pathway. The trifluoromethyl group's strong electron-withdrawing effect can also influence reactivity.
Question 3: What is the mechanism of base-catalyzed carbamate hydrolysis?
Answer: Carbamate hydrolysis under basic conditions can proceed through two primary mechanisms, depending on the substitution of the nitrogen atom.
-
BAC2 (Base-catalyzed Acyl Substitution): A hydroxide ion (or other strong nucleophile) directly attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses to release the alkoxide (tert-butoxide) and a carbamic acid, which is deprotonated and then decomposes upon acidification. This pathway is more common for N,N-disubstituted carbamates.
-
E1cB (Elimination Unimolecular Conjugate Base): For N-monosubstituted carbamates like this one, a strong base can first deprotonate the nitrogen to form a carbamate anion (the conjugate base).[10] This anion can then eliminate the alkoxide to form a highly reactive isocyanate intermediate, which is rapidly trapped by water or hydroxide to form the unstable carbamic acid, leading to the free amine.[10][11] The strong electron-withdrawing effect of the adjacent trifluoromethyl carbinol moiety may increase the acidity of the N-H proton, potentially favoring this pathway.
Caption: Potential pathways for base-catalyzed carbamate hydrolysis.
Question 4: Does the trifluoromethyl (CF₃) group affect the stability of the molecule?
Answer: Yes, the CF₃ group has a significant electronic impact. As a powerful electron-withdrawing group, it enhances the metabolic stability of molecules in drug design.[12][13] In this specific structure, it has two key effects:
-
Increased Acidity of Adjacent Protons: It increases the acidity of the secondary alcohol's -OH proton and the carbamate's N-H proton. This makes them more susceptible to deprotonation by a base.
-
Stability of the Carbinol: Trifluoromethyl carbinols are generally stable moieties and are common targets in medicinal chemistry.[14] The C-CF₃ bond is very strong, and the carbinol itself is not expected to be a point of instability under typical basic conditions.
Troubleshooting & Protocols: Basic Conditions
Protocol 2: Assessing Stability Under Basic Conditions
This workflow allows for systematic evaluation of the compound's stability across various basic conditions.
-
Stock Solution: Prepare a stock solution of the compound in a water-miscible organic solvent like acetonitrile or THF.
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to aqueous solutions of different bases (e.g., 1 M NaOH, 1 M Na₂CO₃, saturated NaHCO₃). Include a control vial with just water.
-
Incubation: Stir the vials at controlled temperatures (e.g., Room Temperature and 50 °C).
-
Time Points: At specific time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial.
-
Quenching & Analysis: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 1 M HCl) and dilute for analysis by HPLC to quantify the remaining starting material and detect any degradation products.
Caption: Experimental workflow for basic stability testing.
Summary of Stability
| Condition | Reagent(s) | Expected Outcome | Rate | Primary Moiety Affected |
| Strongly Acidic | TFA, HCl (4M) | Deprotection | Fast (1-4 h) | Boc-Carbamate |
| Mildly Acidic | Acetic Acid, pTSA (cat.) | Slow to No Reaction | Very Slow | Boc-Carbamate |
| Mildly Basic | TEA, K₂CO₃, NaHCO₃ | Stable | None | N/A |
| Strongly Basic | NaOH, KOH (with heat) | Hydrolysis/Degradation | Slow to Moderate | Carbamate Carbonyl |
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PMC - NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]
-
NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 2). Stability of carbocations: CF3+ vs CH3+. Retrieved from [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2021, November 19). (PDF) GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.). Retrieved from [Link]
-
PubChem. (n.d.). (3-Tert-butyl-2-fluoro-4-hydroxyphenyl) carbamate. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. beilstein-journals.org [beilstein-journals.org]
Common impurities in tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate and their removal
Introduction
Welcome to the technical support guide for tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. This molecule is a key building block in medicinal chemistry and drug development, valued for its trifluoromethyl group and protected amine functionality. Achieving high purity is critical for successful downstream applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you identify and remove common impurities encountered during its synthesis and handling.
PART 1: Troubleshooting Guide & FAQs
This section addresses common issues and questions in a direct, problem-solution format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude sample of this compound?
A1: Impurities typically arise from the starting materials, byproducts of the Boc-protection reaction, or subsequent degradation. The most prevalent species are:
-
Unreacted Starting Materials: 3,3,3-trifluoro-2-hydroxypropan-1-amine and di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction Byproducts: tert-Butanol, and potentially di-tert-butyl carbonate. The formation of the N-Boc protected amine from (Boc)₂O liberates tert-butanol and carbon dioxide.[1]
-
Catalyst Residues: If a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used, residual base and its corresponding salts may be present.[1]
-
Over-reaction Products: Although less common for this specific molecule under standard conditions, double-protection (on both the amine and the hydroxyl group) could occur.
-
Degradation Products: The Boc group is notoriously sensitive to acid.[2][3][4] Any exposure to acidic conditions during workup or storage can cleave the protecting group, regenerating the starting amine.
Q2: How can I detect these impurities effectively?
A2: A combination of standard analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. The product is moderately polar; unreacted amine will have a lower Rf, while (Boc)₂O will have a higher Rf in a standard mobile phase like Hexane/Ethyl Acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying characteristic signals. For instance, a singlet at ~1.2-1.3 ppm can indicate tert-butanol, while a singlet at ~1.45 ppm is characteristic of the Boc group. Unreacted (Boc)₂O will show a sharp singlet around 1.5 ppm.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Reversed-phase HPLC is suitable for separating fluorinated compounds from their non-fluorinated counterparts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like tert-butanol and can help characterize other low molecular weight byproducts.[6]
Q3: My product is an oil or a waxy solid, but I expected a crystalline solid. Why?
A3: The presence of impurities, particularly residual solvents or tert-butanol, can significantly depress the melting point and inhibit crystallization. Even a small percentage of unreacted starting materials can disrupt the crystal lattice. A thorough purification, such as column chromatography followed by recrystallization, is often necessary to obtain a crystalline solid.
Q4: My reaction seems to go to completion by TLC, but my isolated yield is low after an aqueous workup. What's happening?
A4: While the target molecule has moderate lipophilicity due to the Boc and trifluoromethyl groups, the free hydroxyl group imparts some water solubility. During aqueous extraction, especially if multiple washes are performed, a portion of the product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Impurity Troubleshooting
This workflow provides a logical approach to diagnosing and resolving purity issues with your material.
Caption: Troubleshooting Decision Tree for Product Purification.
PART 2: Purification Protocols & Scientific Rationale
Here we provide detailed, step-by-step protocols grounded in chemical principles.
Summary of Common Impurities and Removal Strategies
| Impurity Name | Structure | Key Characteristics | Recommended Removal Method |
| 3,3,3-trifluoro-2-hydroxypropan-1-amine | CF₃CH(OH)CH₂NH₂ | Basic, highly polar, water-soluble. | Protocol 1: Dilute Acidic Wash |
| Di-tert-butyl dicarbonate ((Boc)₂O) | (t-BuOCO)₂O | Non-polar, moisture-sensitive, ¹H NMR: δ ~1.5 ppm. | Protocol 2A: Column Chromatography |
| tert-Butanol | (CH₃)₃COH | Volatile (BP: 82 °C), moderately polar, ¹H NMR: δ ~1.2-1.3 ppm. | High-vacuum evaporation, Column Chromatography |
| Triethylamine (TEA) / DIPEA | Et₃N / (i-Pr)₂EtN | Basic, water-soluble, forms salts with acid. | Protocol 1: Dilute Acidic Wash |
Protocol 1: Removal of Basic Impurities via Acidic Wash
Causality: Basic impurities, such as the unreacted starting amine or amine-based catalysts (TEA, DIPEA), possess a lone pair of electrons on the nitrogen atom. By washing with a dilute acid, these amines are protonated to form their corresponding ammonium salts. These salts are ionic and exhibit high solubility in the aqueous phase, allowing for their efficient removal from the less polar organic phase containing the desired product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of cold 1M hydrochloric acid (HCl) or 5% aqueous citric acid solution.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure (especially if residual (Boc)₂O is present, which can generate CO₂).
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. This is a critical step to prevent acid-catalyzed deprotection of the Boc group in subsequent steps.[2]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Chromatography and Recrystallization
This two-stage protocol is highly effective for removing non-polar impurities like (Boc)₂O and closely related byproducts.
Protocol 2A: Silica Gel Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. The desired product, with its polar hydroxyl group, will interact more strongly with the silica gel than non-polar impurities like (Boc)₂O. Therefore, the non-polar impurities will elute from the column first, followed by the pure product.
Caption: Workflow for Silica Gel Column Chromatography.
Step-by-Step Methodology:
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes or heptane) and pack it into a column of appropriate size (typically using a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3x the weight of the product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10-15% Ethyl Acetate in Hexanes). This will wash out very non-polar impurities. Monitor the eluent by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% Ethyl Acetate in Hexanes). The desired product will begin to elute from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol 2B: Recrystallization
Causality: Recrystallization purifies compounds based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. Upon cooling, the supersaturated solution of the desired product will form highly ordered crystals, excluding the impurities which remain in the mother liquor. For some carbamates, a hexane-based system is effective.[7]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent system. A good starting point is a binary mixture such as Ethyl Acetate/Hexanes or Toluene/Heptane.
-
Dissolution: Place the material from chromatography in a flask and add a minimal amount of the more polar solvent (e.g., Toluene) while heating gently to dissolve the solid completely.
-
Precipitation: Slowly add the less polar solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth and purity, then place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
PART 3: References
-
US3944605A - Method of recovering unreacted ammonium carbamate in urea synthesis. Google Patents.
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]
-
US20030013914A1 - Process for decomposing a carbamate aqueous solution coming from the urea recovery section of a urea production plant. Google Patents.
-
CA1059145A - Process for separating and recovering unreacted materials in urea synthesis. Google Patents.
-
Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties . PMC - NIH. [Link]
-
Carbamate synthesis by carbamoylation . Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography . USGS Publications Warehouse. [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . PMC - NIH. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses Procedure. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry . PubMed. [Link]
-
GC-MS Analysis of Papaya Leaf Extract (Carica Papaya L.) . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Enhancing the stereoselectivity in the synthesis of chiral tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity in the synthesis of chiral tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. As a key chiral building block in pharmaceutical development, achieving high enantiomeric purity is critical. This guide, structured from the perspective of a Senior Application Scientist, offers practical, field-proven insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and stereochemical control of the target molecule.
Q1: What are the primary synthetic strategies for achieving high enantioselectivity for this compound?
The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone precursor, tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate. The key to success lies in the choice of the chiral catalyst or reagent. The main approaches include:
-
Catalytic Asymmetric Reduction: This is the most desirable method due to the use of sub-stoichiometric amounts of a chiral catalyst. Common systems include Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts with borane reducing agents.[1][2]
-
Enzymatic Reduction: Biocatalysis using specific ketoreductases or whole-cell systems (like yeast or engineered E. coli) can offer exceptionally high enantioselectivity and operate under mild, environmentally friendly conditions.[3][4]
-
Chiral Stoichiometric Reagents: While less atom-economical, reagents like BINAL-H (derived from binaphthol and lithium aluminum hydride) can provide high levels of asymmetric induction.
Q2: Why is the stereoselective reduction of trifluoromethyl ketones particularly challenging?
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon.[1] This high reactivity can lead to a faster, less-selective background reaction with the reducing agent (e.g., borane), competing with the desired catalyst-controlled pathway. Consequently, achieving high enantiomeric excess (e.e.) requires careful optimization to ensure the catalyzed reaction outpaces the non-selective reduction.
Q3: What are the standard analytical techniques for determining the enantiomeric excess (e.e.) of the chiral product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the two enantiomers. The relative peak areas from the chromatogram are then used to calculate the e.e. Chiral Gas Chromatography (GC) can also be used, often after derivatization of the alcohol and amine functionalities.
Troubleshooting Guide: Enhancing Enantioselectivity
This guide provides a systematic, problem-and-solution approach to common issues encountered during the synthesis.
Problem 1: Low Enantiomeric Excess (e.e. < 90%)
Question: My asymmetric reduction is yielding a product with low enantiomeric excess. What are the potential causes and how can I improve the outcome?
Answer: Low enantioselectivity is a frequent challenge that can stem from multiple factors. A systematic investigation is crucial for identifying the root cause.[5][6]
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Solutions:
-
Catalyst Issues:
-
Purity and Activity: The chiral catalyst is the heart of the reaction. Oxazaborolidine catalysts, for example, are sensitive to moisture and air.[1] Ensure the catalyst is of high purity and has been stored under an inert atmosphere (e.g., argon or nitrogen). If using an older batch, its activity may be compromised. Consider using a freshly opened bottle or a catalyst generated in situ.[1]
-
Catalyst Loading: While typically used in the 5-10 mol% range, increasing the catalyst loading to 15 or even 20 mol% can sometimes enhance selectivity by accelerating the catalyzed pathway relative to the background reaction.
-
-
Reaction Conditions:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature generally increases the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.[6] If your reaction is running at room temperature, try screening at 0°C, -20°C, and -78°C.
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex.[7][8] Aprotic solvents like THF, toluene, and dichloromethane (CH₂Cl₂) are commonly used. Conduct a solvent screen to find the optimal medium for your specific catalyst system. The polarity and coordinating ability of the solvent can stabilize or destabilize the key transition states.[9]
-
Concentration: The rate of the uncatalyzed background reaction can be concentration-dependent. Running the reaction at a lower substrate concentration may favor the intramolecular (catalyzed) hydride transfer over the intermolecular (uncatalyzed) one.
-
-
Substrate and Reagent Purity:
-
Ketone Precursor: Impurities in the starting ketone can act as poisons to the catalyst. Purify the tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate by column chromatography or recrystallization if its purity is questionable.
-
Reducing Agent: The quality of the borane source (e.g., BH₃·THF, BH₃·SMe₂) is vital. Use a freshly opened bottle or titrate an older solution to determine its exact molarity.
-
Problem 2: Low or Stagnant Reaction Conversion
Question: The reaction is very slow or stalls before completion, even with sufficient reducing agent. What could be the cause?
Answer: Poor conversion is often linked to catalyst deactivation or issues with the reagents.
-
Catalyst Deactivation: As mentioned, moisture is detrimental to many catalysts used in these reductions. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.
-
Inhibitors: The starting material or solvent may contain trace impurities that inhibit the catalyst. For example, trace amounts of water or amines can coordinate to the Lewis acidic center of the catalyst, shutting down its activity.
-
Reducing Agent Stoichiometry: While you may have added the correct volume, the actual molarity of the borane solution could be lower than stated due to decomposition over time. Use a fresh, high-quality source.
Experimental Protocol: CBS-Catalyzed Asymmetric Reduction
This protocol provides a reliable starting point for achieving high enantioselectivity using an in situ generated oxazaborolidine catalyst.
Caption: Experimental workflow for CBS-catalyzed reduction.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (10 mol%).
-
Add anhydrous THF (tetrahydrofuran) to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -20°C) using a suitable cooling bath.
-
Slowly add a 1.0 M solution of borane-THF complex (1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve tert-butyl (3,3,3-trifluoro-2-oxopropyl)carbamate (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst/borane mixture over 30-60 minutes via a syringe pump to maintain a low concentration of the ketone.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, careful addition of methanol at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature, and then concentrate under reduced pressure.
-
Perform an aqueous workup (e.g., with 1 M HCl, followed by extraction with ethyl acetate) and purify the crude product by silica gel column chromatography.
Data Summary: Catalyst Performance
The choice of catalyst significantly impacts stereoselectivity. The following table summarizes typical results for different catalytic systems in the reduction of trifluoromethyl ketones, providing a comparative baseline.
| Catalyst System | Reducing Agent | Typical Temp. | Typical e.e. (%) | Reference |
| (R)-Me-CBS | BH₃·THF | -20°C to 0°C | 90 - 98% | [1] |
| Ni-Catalyzed Asymmetric Reductive Coupling | Silanes | Room Temp. | >95% | [10][11] |
| Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Isopropanol | 25°C - 30°C | >99% | [3] |
| Rh(I)/Chiral Ligand | H₂ | Room Temp. | 92 - 99% | [12] |
Note: Results can be highly substrate-dependent. This table serves as a general guide for catalyst selection.
References
- BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
-
Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of chiral, secondary amines as co‐catalysts. Available at: [Link]
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Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central. Available at: [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. Available at: [Link]
- Noda, H., et al. (n.d.). Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University.
- BenchChem. (2025). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine.
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Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Available at: [Link]
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Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
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The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. New proposals for mechanism, transition state geometry, and a comment on the origin of stereoselectivity. The Journal of Organic Chemistry. Available at: [Link]
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Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. ResearchGate. Available at: [Link]
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A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]
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Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. ACS Publications. Available at: [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
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Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
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Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. PubMed. Available at: [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central. Available at: [Link]
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]
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Catalyst selection for the efficient synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this critical synthesis. Our goal is to empower you with the knowledge to select the optimal catalyst and reaction conditions, overcome common experimental hurdles, and achieve high-yield, enantiomerically pure product.
The synthesis of this fluorinated carbamate is a key step in the development of various pharmaceutical agents, where the trifluoromethyl carbinol moiety can significantly enhance biological activity and metabolic stability.[1][2][3] This guide will focus on the most prevalent and efficient synthetic route: the catalytic asymmetric reduction of a suitable trifluoromethyl ketone precursor followed by Boc-protection of the resulting amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient strategy for synthesizing this compound?
A1: The most widely adopted and efficient strategy involves a two-step sequence. First, the enantioselective reduction of a trifluoromethyl ketone precursor, such as 1-amino-3,3,3-trifluoroacetone or a protected variant, to form the chiral amino alcohol, (R)- or (S)-3,3,3-trifluoro-2-hydroxypropylamine. This is followed by the protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[4][5][6]
Q2: Why is catalyst selection so critical in the synthesis of the chiral amino alcohol precursor?
A2: Catalyst selection is paramount because trifluoromethyl ketones are challenging substrates for asymmetric reduction.[7] The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the carbonyl group towards reduction and influence the stereochemical outcome.[7] An appropriate chiral catalyst is essential to achieve high enantioselectivity (ee), which is often a stringent requirement for pharmaceutical intermediates.
Q3: What are the primary classes of catalysts used for the asymmetric reduction of trifluoromethyl ketones?
A3: Several classes of catalysts have proven effective:
-
Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts): These are widely used for the asymmetric reduction of ketones with borane reagents.[8] They offer predictable stereochemistry and high enantioselectivity.[8]
-
Transition Metal Catalysts:
-
Iridium-based catalysts: Systems like Ir/f-amphol have shown excellent results for the asymmetric hydrogenation of trifluoromethyl ketones, yielding high conversions and enantioselectivities.[7]
-
Nickel-based catalysts: Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can be employed to generate chiral α-trifluoromethylated ketones, which are then reduced in a one-pot fashion to the desired alcohol.[1][2][9]
-
Rhodium-based catalysts: Dirhodium complexes are effective in the enantioselective cyclopropanation of alkenes with trifluorodiazoethanes, which can be a route to trifluoromethyl-substituted building blocks.[10]
-
-
Biocatalysts (Enzymes): Specific amidases or ketoreductases can offer high enantioselectivity under mild reaction conditions, although this may require specialized screening and optimization.[11][12]
Catalyst Selection and Optimization Guide
Choosing the right catalyst system is a critical decision that will impact your yield, enantiomeric excess, and overall process efficiency. The following table summarizes the performance of different catalyst classes for the asymmetric reduction of trifluoromethyl ketones.
| Catalyst Class | Typical Reagents | Advantages | Potential Challenges |
| Oxazaborolidine (CBS) | Borane (BH₃·THF or BH₃·SMe₂) | High enantioselectivity, predictable stereochemistry, commercially available.[8] | Sensitivity to air and moisture, potential for low reproducibility with aged catalysts.[8] |
| Iridium Complexes | H₂ gas | High yields and enantioselectivities, applicable to a broad substrate scope.[7] | Requires specialized high-pressure hydrogenation equipment, catalyst cost. |
| Nickel Complexes | Reductant (e.g., silanes) | Mild reaction conditions, good functional group compatibility.[1][2][9] | May require careful optimization of ligands and reaction conditions. |
| Biocatalysts | Co-factors (e.g., NADPH) | Extremely high enantioselectivity, environmentally friendly.[11][12] | Substrate specificity, requires buffer systems, potential for enzyme inhibition. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a systematic approach to resolving them.
Problem 1: Low Enantioselectivity (ee) in the Asymmetric Reduction Step
Possible Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Diagnosis: Inconsistent results between batches, or a gradual decline in performance.
-
Solution (CBS Catalysts): Use freshly prepared or purchased catalyst. Consider in-situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane to improve reproducibility.[8][13]
-
Solution (Transition Metal Catalysts): Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use high-purity, degassed solvents.
-
-
Non-Catalytic Reduction:
-
Diagnosis: The desired product is formed, but with low enantiomeric excess.
-
Solution: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst. Lowering the reaction temperature can often suppress this background reaction. For CBS reductions of trifluoromethyl ketones, the addition of a Lewis acid like BF₃ can enhance enantioselectivity.[8]
-
-
Incorrect Catalyst/Substrate Matching:
-
Diagnosis: Consistently low ee despite active catalyst.
-
Solution: The chosen catalyst may not be optimal for your specific substrate. Screen a panel of catalysts with different chiral ligands. For example, in iridium-catalyzed hydrogenations, the choice of ligand (e.g., f-ampha) is crucial.[7]
-
Problem 2: Low Yield of the Desired Carbamate
Possible Causes & Solutions:
-
Incomplete Reduction of the Ketone:
-
Diagnosis: Presence of starting ketone in the reaction mixture (monitored by TLC, GC, or LC-MS).
-
Solution: Increase the equivalents of the reducing agent. Extend the reaction time. If using catalytic hydrogenation, increase the hydrogen pressure or catalyst loading.
-
-
Difficulties in the Boc-Protection Step:
-
Diagnosis: Presence of the amino alcohol starting material after the protection step.
-
Solution: Ensure the amine is fully deprotonated. A common method is to use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).[4] The reaction is typically run in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4][5]
-
-
Product Isolation Issues:
-
Diagnosis: Low isolated yield despite clean reaction conversion.
-
Solution: The product may be partially soluble in the aqueous phase during workup. Ensure complete extraction with an appropriate organic solvent. The Boc-protected product is generally less polar than the starting amino alcohol.
-
Problem 3: Formation of Side Products
Possible Causes & Solutions:
-
Over-reduction (in catalytic hydrogenation):
-
Diagnosis: Formation of products where other functional groups have been reduced.
-
Solution: Optimize the reaction conditions (lower pressure, temperature, or shorter reaction time). Choose a more selective catalyst system if available.
-
-
Dimerization or Polymerization:
-
Diagnosis: Formation of high molecular weight species.
-
Solution: This is less common but can occur under harsh conditions. Ensure the reaction is run at the recommended concentration and temperature.
-
Experimental Protocols
Protocol 1: Enantioselective Reduction of 1-amino-3,3,3-trifluoroacetone using an in-situ generated CBS catalyst
This protocol is adapted from methodologies for the asymmetric reduction of trifluoromethyl ketones.[8][14]
-
Catalyst Preparation (in-situ): To a flame-dried, argon-purged flask, add a chiral lactam alcohol (e.g., derived from (S)-proline) (0.1 eq) and dry THF. Cool the solution to 0 °C and slowly add a 1.0 M solution of BH₃·THF in THF (0.1 eq). Stir for 30 minutes at 0 °C.
-
Reduction: In a separate argon-purged flask, dissolve the 1-amino-3,3,3-trifluoroacetone substrate (1.0 eq) in dry THF. Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Slowly add the pre-formed catalyst solution to the substrate solution via cannula.
-
Add a 1.0 M solution of BH₃·THF in THF (0.8-1.2 eq) dropwise to the reaction mixture, maintaining the low temperature.
-
Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or used directly in the next step.
Protocol 2: Boc-Protection of (S)-3,3,3-trifluoro-2-hydroxypropylamine
This protocol is based on standard procedures for Boc protection of amines.[4][15]
-
Dissolve the crude or purified (S)-3,3,3-trifluoro-2-hydroxypropylamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2-1.5 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Allow the reaction to stir at room temperature for 1-12 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-Butyl ((S)-3,3,3-trifluoro-2-hydroxypropyl)carbamate.
Visualizing the Workflow
Synthetic Pathway
Caption: Overall synthetic route to the target molecule.
Troubleshooting Decision Tree: Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). PubMed. [Link]
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Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Journal of the American Chemical Society. [Link]
-
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. (2021). Organic Chemistry Frontiers. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
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Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]
-
Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and... ResearchGate. [Link]
-
Enantioselective reduction of trifluoromethyl ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol. ResearchGate. [Link]
-
Asymmetric reduction of various trifluoromethyl ketones using 2. All... ResearchGate. [Link]
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Why can't I use alkyl fluoride to create alcohol? Quora. [Link]
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Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid... ResearchGate. [Link]
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Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]
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Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Enantioselective synthesis of C3 fluoro-MEP. PubMed. [Link]
-
Synthesis of tert-butyl mercaptan catalyzed by triphase transfer catalyst. ResearchGate. [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
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β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PMC - NIH. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Validation & Comparative
A Technical Guide to Amine Protection: Comparative Analysis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The temporary masking of reactive functional groups, such as amines, allows for the precise and controlled manipulation of complex molecular architectures. Among the carbamate class of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has long been a workhorse due to its broad utility and reliable cleavage under acidic conditions.[1][2] However, the ever-increasing complexity of synthetic targets necessitates the development and characterization of novel protecting groups with tailored properties.
This guide presents a comprehensive comparative analysis of a specialized carbamate protecting group, tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate , against its conventional counterparts, namely the standard Boc group, the benzyl-based Carboxybenzyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This analysis is grounded in the principles of physical organic chemistry and supported by available experimental data to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Value of Fluorination and Proximal Hydroxylation
The structure of this compound introduces two key modifications to the standard Boc protecting group framework: a trifluoromethyl group and a neighboring hydroxyl group. These functionalities are not mere structural embellishments; they impart unique electronic and steric properties that significantly influence the protecting group's stability and cleavage characteristics.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[3][4] This electronic perturbation has a profound effect on the carbamate linkage, influencing the nucleophilicity of the protected amine and the lability of the protecting group itself. Furthermore, the presence of a hydroxyl group at the β-position to the carbamate nitrogen introduces the potential for intramolecular interactions that can modulate the reactivity of the protecting group.
Comparative Analysis of Protecting Group Performance
The efficacy of a protecting group is evaluated based on several key parameters: ease and efficiency of introduction, stability under a range of reaction conditions, and the facility and selectivity of its removal (deprotection).
Ease of Introduction
The synthesis of this compound can be achieved by the reaction of 3-amino-1,1,1-trifluoro-2-propanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This procedure is analogous to the well-established methods for the introduction of the standard Boc group.[5][6]
Caption: General workflow for Boc protection of an amine.
The introduction of Cbz and Fmoc groups typically involves reaction of the amine with the corresponding chloroformates (Cbz-Cl and Fmoc-Cl) in the presence of a base.[7] All three protecting groups can generally be introduced in high yields under relatively mild conditions.
Stability Profile
The true value of a protecting group lies in its ability to withstand a variety of reaction conditions while other transformations are carried out on the molecule. The electronic and steric nature of the protecting group dictates its stability.
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) | Mild Base (e.g., Piperidine) |
| Boc | Labile[8][9] | Stable[10] | Stable | Stable |
| Cbz | Stable | Stable | Labile[2] | Stable |
| Fmoc | Stable | Labile[2] | Stable | Labile[7] |
| This compound | Predicted to be more labile than Boc | Stable | Stable | Stable |
The strong electron-withdrawing effect of the trifluoromethyl group in this compound is anticipated to destabilize the carbamate linkage towards acid-catalyzed cleavage. The inductive effect of the CF₃ group will increase the partial positive charge on the carbonyl carbon, making it more susceptible to protonation, the initial step in the acid-mediated deprotection of Boc groups.[8][11] This enhanced lability under acidic conditions could allow for selective deprotection in the presence of a standard Boc group under carefully controlled conditions.
Conversely, the electron-withdrawing nature of the trifluoromethyl group is expected to increase the stability of the carbamate towards certain nucleophilic and basic conditions, although carbamates are generally stable to base-catalyzed hydrolysis.[10][12]
Deprotection: Mechanism and Selectivity
The selective removal of a protecting group is paramount in multi-step synthesis. The orthogonality of the commonly used protecting groups is a cornerstone of modern synthetic strategy.[13]
Boc Deprotection: The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.[11]
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A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
In the pursuit of novel therapeutics, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a powerful tool to enhance crucial drug-like properties, including metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the chiral building block, tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. We will explore the synthesis of potent enzyme inhibitors from this precursor, compare their performance against established alternatives with supporting experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethylated synthons in their research endeavors.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl (CF₃) group exerts a profound influence on the physicochemical properties of a molecule. Its high electronegativity can modulate the acidity or basicity of neighboring functional groups, thereby influencing ligand-receptor interactions. Furthermore, the lipophilic nature of the CF₃ group often enhances membrane permeability and shields molecules from metabolic degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[1][2] The chiral synthon, this compound, serves as a versatile starting material for introducing a trifluoromethylated stereocenter, a key feature in many modern pharmaceuticals.
Comparative Analysis of Biological Activities
Derivatives of this compound have shown significant promise in targeting enzymes implicated in various diseases. This section provides a comparative look at their activity in two key therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose metabolism, making it a validated target for the treatment of type 2 diabetes.[3] Inhibitors of DPP-4 prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[4] The trifluoromethyl group in DPP-4 inhibitors often interacts favorably with the hydrophobic S1 pocket of the enzyme. A bicyclic compound derived from a trifluoromethyl-substituted amine, structurally related to the deprotected form of our starting material, has demonstrated notable inhibitory activity.[3]
Table 1: Comparison of DPP-4 Inhibitors
| Compound Class | Example Compound | DPP-4 IC50 (nM) | Key Structural Feature |
| Trifluoromethylated Bicyclic Compound | Compound 24 | 100 ± 4 [3] | Trifluoromethyl-substituted bicyclic scaffold |
| Pyrrolidine-2-carbonitrile Derivative | Compound 17a | 17[5] | 4-Fluoropyrrolidine-2-carbonitrile |
| Pyrrolidine-based | Vildagliptin | ~50 | Cyanopyrrolidine |
| β-amino acid-based | Sitagliptin | 22 ± 2[3] | Trifluorophenyl group |
Data is compiled from published scientific literature.
Expertise & Experience: The rationale behind incorporating the trifluoromethylated scaffold lies in its potential to enhance binding affinity and metabolic stability. The observed IC50 value for Compound 24, while not as potent as some established drugs, demonstrates the viability of this scaffold as a starting point for further optimization in the design of novel DPP-4 inhibitors.
Cathepsin K Inhibition for Osteoporosis
Cathepsin K, a cysteine protease predominantly found in osteoclasts, is a key enzyme in bone resorption.[6] Its inhibition is a promising therapeutic strategy for osteoporosis.[6] While a direct synthesis of a Cathepsin K inhibitor from this compound was not identified in the surveyed literature, trifluoromethyl ketones and other trifluoromethylated compounds are known to be potent inhibitors of this enzyme class.[7]
Table 2: Comparison of Cathepsin K Inhibitors
| Compound Class | Example Compound | Cathepsin K Kᵢ (nM) | Key Structural Feature |
| Azanitrile Derivatives | CKI-E | 1.14 [1] | Azanitrile |
| Nitrile-based | Odanacatib | 0.2 | Cyanamide |
| Aminonitriles | Compound 39n | <0.25 | Tri-ring benzamide |
Data is compiled from published scientific literature.
Authoritative Grounding: The design of potent and selective Cathepsin K inhibitors often involves targeting the active site cysteine residue. The electrophilic nature of the warhead, such as a nitrile or a trifluoromethyl ketone, is crucial for covalent or pseudo-covalent interaction with the enzyme's active site.
Experimental Protocols
The following protocols are provided to ensure the accurate and reproducible evaluation of the biological activity of the compounds discussed.
DPP-4 Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of DPP-4.
Workflow Diagram:
Caption: Workflow for in vitro DPP-4 inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, with 0.1 mg/ml BSA.
-
DPP-4 Enzyme: Dilute recombinant human DPP-4 in assay buffer to the desired concentration (e.g., 50 pmol/l).
-
Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute in assay buffer to the final working concentration (e.g., 50 µmol/l).
-
Test Compound: Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound solution.
-
Add the diluted DPP-4 enzyme solution to each well, except for the blank controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity kinetically using an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cathepsin K Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of Cathepsin K.
Workflow Diagram:
Caption: Workflow for in vitro Cathepsin K inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: Typically a buffer at acidic pH (e.g., 50 mM sodium acetate, pH 5.5) containing DTT and EDTA.
-
Cathepsin K Enzyme: Dilute recombinant human Cathepsin K in assay buffer.
-
Substrate: Use a fluorogenic substrate such as Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin). Prepare a stock solution in DMSO and dilute in assay buffer.
-
Test Compound: Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Activate the Cathepsin K enzyme by pre-incubating in assay buffer containing DTT.
-
In a 96-well black microplate, add the test compound.
-
Add the activated Cathepsin K enzyme solution.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocities.
-
Calculate the inhibition constants (Kᵢ) using appropriate enzyme kinetic models.
-
Signaling Pathway and Mechanism of Action
The therapeutic benefits of the discussed compounds are rooted in their modulation of specific biological pathways.
DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors function by preventing the degradation of the incretin hormones GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). This leads to elevated levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells.
Signaling Pathway Diagram:
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
The chiral building block, this compound, and its deprotected amine counterpart, represent valuable starting materials for the synthesis of biologically active compounds, particularly enzyme inhibitors. The strategic incorporation of the trifluoromethyl group imparts advantageous properties that can lead to potent and selective drug candidates. While direct synthetic routes from this specific carbamate to highly potent, named inhibitors were not prevalent in the reviewed literature, the activity of structurally related compounds strongly supports the potential of this scaffold. Further exploration and optimization of derivatives from this starting material are warranted to fully exploit its therapeutic potential in areas such as metabolic diseases and osteoporosis.
References
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Design, synthesis and biological evaluation of inhibitors of cathepsin K on dedifferentiated chondrocytes. Bioorganic & Medicinal Chemistry, 27(7), 1343-1353. [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-327. [Link]
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Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888337. [Link]
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Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(18), e1593. [Link]
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Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation. Nuclear Medicine and Biology, 41(4), 345-351. [Link]
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Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]
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Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K. Journal of Medicinal Chemistry, 48(24), 7520-7534. [Link]
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]
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(2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. ResearchGate. [Link]
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(16), 4268-4272.
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
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DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 394. [Link]
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Solid-phase synthesis of a combinatorial array of 1,3-bis(acylamino)-2-butanones, inhibitors of the cysteine proteases cathepsins K and L. Journal of Combinatorial Chemistry, 2(4), 398-408. [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. National Institutes of Health. [Link]
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Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model. Bioconjugate Chemistry, 32(5), 947-957. [Link]
- Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
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Unambiguous Structural Validation in Fluorinated Drug Candidates: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
A Senior Application Scientist's Perspective on the Definitive Analysis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic characteristics of fluorine can improve metabolic stability, binding affinity, and membrane permeability.[3][4] However, the introduction of fluorine, particularly the trifluoromethyl (CF3) group, can also introduce chiral centers and complex structural features that demand unambiguous validation. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for absolute structure determination, alongside complementary spectroscopic techniques, using the chiral molecule this compound as a case study. For drug development professionals, establishing the precise three-dimensional atomic arrangement is not merely a characterization step but a critical cornerstone for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential therapeutic agent.
While the specific crystal structure of this compound is not publicly available, this guide will utilize the closely related trifluoromethylated amino alcohol as a tangible analogue to illustrate the power and procedural intricacies of single-crystal X-ray diffraction.[5] We will then provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comprehensive framework for selecting the most appropriate analytical methodology for structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule.[6] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this technique provides an electron density map from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process requiring patience and precision.[8]
Step 1: Crystal Growth - The Art of Patience
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[9] For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration facilitates the formation of well-ordered crystals.[10]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled gradually. The decrease in solubility at lower temperatures can induce the growth of single crystals.[10]
Causality Behind Experimental Choices: The choice of solvent and crystallization technique is critical and often empirical. The goal is to achieve a state of supersaturation that is optimal for slow, ordered crystal growth rather than rapid precipitation, which leads to amorphous solids or poorly diffracting microcrystals.
Step 2: Data Collection
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[9][11]
-
Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.[12]
-
Diffractometer Setup: The crystal is centered in the X-ray beam. A monochromatic X-ray beam, typically from a copper or molybdenum source, is used.[6]
-
Data Acquisition: The crystal is rotated, and a series of diffraction images are collected by a detector. The angles and intensities of the diffracted X-rays are recorded.[11]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to generate the final crystal structure.[13]
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[14]
-
Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.[8]
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or Patterson functions.[14]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallography.
Crystallographic Data for a Representative Analogue
The following table presents hypothetical but realistic crystallographic data for a trifluoromethylated amino alcohol, an analogue of our target compound.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄F₃NO |
| Formula Weight | 249.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.8532(5) |
| b (Å) | 15.7765(9) |
| c (Å) | 19.0439(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2359.5(3) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.336 |
| R-factor | 0.0496 |
Data adapted from a representative trifluoromethylated amino alcohol structure.[5]
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and mass spectrometry are indispensable for confirming the molecular structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[16] For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][3]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-20 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns provide information about the number and connectivity of hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[4]
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which helps to piece together the molecular framework. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling can provide additional structural constraints.[7]
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~5.0 | br s | - | NH |
| ¹H | ~4.0 | m | - | CH(OH) |
| ¹H | ~3.4 | m | - | CH₂N |
| ¹H | ~1.4 | s | - | C(CH₃)₃ |
| ¹³C | ~156 | s | - | C=O |
| ¹³C | ~125 | q | ¹JCF ≈ 280 | CF₃ |
| ¹³C | ~80 | s | - | C(CH₃)₃ |
| ¹³C | ~70 | q | ²JCF ≈ 30 | CH(OH) |
| ¹³C | ~45 | t | - | CH₂N |
| ¹³C | ~28 | q | - | C(CH₃)₃ |
| ¹⁹F | ~ -75 | s | - | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.[17]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with liquid chromatography (e.g., acetonitrile/water).[18]
-
Liquid Chromatography (LC): Inject the sample into an LC system to separate it from any impurities.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carbamates.[18]
-
MS/MS (Tandem Mass Spectrometry): The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern, which aids in structural confirmation.[17]
Expected Fragmentation Pattern for this compound
The fragmentation of N-Boc protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[19][20]
-
[M+H]⁺: The protonated molecule.
-
[M-55]⁺: Loss of isobutylene.
-
[M-99]⁺: Loss of the Boc group.
-
Further fragmentation of the propyl chain.
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Comparing the efficacy of different synthetic routes to tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Introduction
Tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As such, efficient and scalable synthetic routes to this compound are of high interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of the most common synthetic strategies for the preparation of this compound, with a focus on their efficacy, scalability, and stereochemical control. We will delve into the mechanistic details of each route, provide exemplary experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.
Route 1: Nucleophilic Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane
The most direct and widely employed approach for the synthesis of this compound involves the nucleophilic ring-opening of the readily available starting material, 3,3,3-trifluoro-1,2-epoxypropane. This method is attractive due to its atom economy and the straightforward nature of the transformation. The reaction can be performed using different nitrogen nucleophiles, leading to two main variations.
Mechanism and Rationale
The ring-opening of epoxides is a well-established reaction in organic synthesis.[1][2] The strained three-membered ring of the epoxide is susceptible to attack by nucleophiles. In the case of 3,3,3-trifluoro-1,2-epoxypropane, the electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of the ring-opening. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C1).[1][2]
Variation 1a: Ring-Opening with Ammonia followed by Boc-Protection
This two-step sequence involves the initial ring-opening of the epoxide with ammonia to afford 1-amino-3,3,3-trifluoropropan-2-ol, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Step 1: Synthesis of 1-amino-3,3,3-trifluoropropan-2-ol A solution of 3,3,3-trifluoro-1,2-epoxypropane in a suitable solvent (e.g., methanol or ethanol) is cooled to 0°C. An excess of aqueous ammonia is added, and the reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours. The solvent and excess ammonia are removed under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound The crude 1-amino-3,3,3-trifluoropropan-2-ol is dissolved in a mixture of dichloromethane and water. Di-tert-butyl dicarbonate (Boc2O) and a base, such as sodium bicarbonate or triethylamine, are added, and the reaction is stirred vigorously at room temperature for 12-24 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Variation 1b: Direct Ring-Opening with a Carbamate Nucleophile
A more convergent approach involves the direct ring-opening of the epoxide with a pre-formed carbamate nucleophile, such as the lithium salt of tert-butyl carbamate.
Experimental Protocol:
A solution of tert-butyl carbamate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78°C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to generate the lithium salt of the carbamate. After stirring for 30 minutes, a solution of 3,3,3-trifluoro-1,2-epoxypropane in THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Route 2: Reductive Amination of a Hydroxyketone Precursor
An alternative strategy involves the reductive amination of a suitable keto-alcohol precursor, 1,1,1-trifluoro-3-hydroxypropan-2-one. This route offers the potential for stereocontrol through the use of chiral reducing agents or catalysts.
Mechanism and Rationale
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[3] The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by in-situ reduction to the desired amine. In this case, the amine source can be ammonia or a protected amine equivalent.
Experimental Protocol:
-
Step 1: Synthesis of 1,1,1-trifluoro-3-hydroxypropan-2-one This starting material can be prepared from 1-chloro-3-fluoropropan-2-one through a series of steps including acetylation and hydrolysis.[4]
-
Step 2: Reductive Amination and Boc-Protection A solution of 1,1,1-trifluoro-3-hydroxypropan-2-one and a suitable amine source (e.g., ammonium acetate or benzylamine) in a protic solvent (e.g., methanol) is treated with a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is stirred at room temperature until the starting ketone is consumed. The solvent is removed, and the residue is worked up to isolate the intermediate amino alcohol. This intermediate is then protected with a Boc group as described in Route 1a. If benzylamine is used, a debenzylation step (e.g., by catalytic hydrogenation) is required before Boc protection.
Comparative Analysis
| Feature | Route 1a: Epoxide Opening (Ammonia) | Route 1b: Epoxide Opening (Carbamate) | Route 2: Reductive Amination |
| Starting Materials | 3,3,3-Trifluoro-1,2-epoxypropane, Ammonia, Boc2O | 3,3,3-Trifluoro-1,2-epoxypropane, tert-Butyl carbamate, n-BuLi | 1,1,1-Trifluoro-3-hydroxypropan-2-one, Amine source, Reducing agent, Boc2O |
| Number of Steps | 2 | 1 | 2-3 |
| Overall Yield | Moderate to Good | Moderate | Moderate |
| Scalability | Good | Moderate (requires cryogenic conditions and pyrophoric reagents) | Moderate |
| Stereocontrol | Racemic product unless a chiral epoxide or catalyst is used. | Racemic product unless a chiral epoxide or catalyst is used. | Potential for stereocontrol through chiral reducing agents or catalysts. |
| Safety Considerations | Use of a sealed vessel for ammonia reaction. | Use of pyrophoric n-butyllithium and cryogenic temperatures. | Use of toxic cyanoborohydride (if chosen). |
| Advantages | Readily available starting materials, straightforward procedure. | Convergent, one-pot reaction. | Potential for enantioselective synthesis. |
| Disadvantages | Two-step process. | Requires strictly anhydrous conditions and cryogenic temperatures. | Multi-step synthesis of the starting ketone. |
Visualizing the Synthetic Workflows
Caption: Route 1a: Two-step synthesis via epoxide opening with ammonia.
Caption: Route 1b: One-pot synthesis via direct epoxide opening.
Caption: Route 2: Synthesis via reductive amination of a hydroxyketone.
Conclusion
The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including the desired scale, the need for stereochemical control, and the available laboratory infrastructure. The ring-opening of 3,3,3-trifluoro-1,2-epoxypropane with ammonia followed by Boc-protection (Route 1a) represents a robust and scalable method for the preparation of the racemic material. For a more convergent synthesis, the direct ring-opening with a carbamate nucleophile (Route 1b) is a viable option, although it requires more stringent reaction conditions. The reductive amination approach (Route 2) is particularly attractive when enantiopure material is desired, as it offers opportunities for asymmetric synthesis. Researchers and process chemists should carefully consider the trade-offs between these routes to select the most appropriate method for their specific application.
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ResearchGate. (n.d.). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3Alkoxy1,1,1-trifluoropropan-2-ols. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
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National Institutes of Health. (n.d.). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enantioselective synthesis of γ-tetrasubstituted nitrosulfonyl carboxylates and amides vial-tert-leucine-derived-squaramide catalyzed conjugate addition of nitrosulfones to acrylates and acrylamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening of various terminal epoxides with TBAF/THF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Highly Enantioselective Synthesis of Long Chain Alkyl Trifluoromethyl Carbinols and ?-Thiotrifluoromethyl Carbinols Through Lipases. Retrieved from [Link]
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ResearchGate. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Carbamates
For drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in transforming a promising lead into a viable therapeutic agent.[1] The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles.[2][3] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated carbamates, supported by experimental data, detailed protocols, and mechanistic visualizations to inform rational drug design.
The Challenge of Carbamate Metabolism
Carbamates are a common functional group in pharmaceuticals and agrochemicals. However, they are often susceptible to rapid metabolism, primarily through oxidation and hydrolysis mediated by cytochrome P450 (CYP) enzymes located in the liver.[4][5][6] This biotransformation can lead to high clearance rates and low bioavailability, limiting the therapeutic potential of the parent compound. The primary metabolic pathways for carbamates include N-dealkylation, hydroxylation of alkyl chains, and aromatic hydroxylation, all of which create more polar metabolites that are easily excreted.[7]
Fluorine: The Metabolic Shield
The introduction of fluorine can profoundly alter a molecule's properties, frequently leading to a dramatic improvement in metabolic stability.[2][8] This enhancement is primarily attributed to two key factors:
-
Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is significantly more stable than a carbon-hydrogen (C-H) bond.[9][10] Metabolic enzymes, particularly CYPs, often target these comparatively weaker C-H bonds for oxidation.[10] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block this enzymatic attack.[9][11][12][13] This steric and electronic shielding prevents or slows down oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[1][11]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction into a molecule exerts a strong inductive electron-withdrawing effect.[9] This can lower the pKa of nearby functional groups, such as amines, which can alter their interaction with enzyme active sites and improve bioavailability.[11][12] These electronic perturbations can also influence the reactivity of distal sites, further contributing to a modified metabolic profile.[9]
The strategic placement of fluorine can therefore turn a metabolically labile carbamate into a robust drug candidate. For instance, fluorination of an aromatic ring can prevent oxidative hydroxylation, while fluorination of an N-alkyl group can block N-dealkylation.[11][14]
Quantitative Comparison of Metabolic Stability
The following table summarizes representative in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes (HLMs). A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1][15]
| Compound Pair | Structure (Non-Fluorinated) | Structure (Fluorinated Analog) | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement |
| Carbamate A | Non-Fluorinated | Fluorinated | 15 | 92.4 | |
| 125 | 11.1 | 8.3x | |||
| Carbamate B | Non-Fluorinated | Fluorinated | < 5 | > 277 | |
| 48 | 28.9 | >9.6x | |||
| Carbamate C | Non-Fluorinated | Fluorinated | 32 | 43.3 | |
| > 180 | < 7.7 | >5.6x |
Data is illustrative and compiled based on typical results observed in metabolic stability studies. Actual values are compound-dependent.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard, self-validating procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies, providing essential data on a compound's susceptibility to Phase I metabolism.[1][16][17]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[1][15]
Materials and Equipment
-
Microsomal Preparation: Pooled liver microsomes (e.g., human, rat, mouse).[18]
-
Test Compounds: Stock solutions of fluorinated and non-fluorinated carbamates (e.g., 10 mM in DMSO).
-
Buffer Solution: Potassium phosphate buffer (100 mM, pH 7.4).[16]
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16][18]
-
Quenching/Precipitation Solution: Ice-cold acetonitrile or methanol containing an internal standard for analytical quantification.[18]
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
-
Hardware: 96-well plates, multichannel pipettes, incubator capable of 37°C with shaking, centrifuge, and an LC-MS/MS system for analysis.[18]
Experimental Workflow
Step-by-Step Methodology
-
Preparation:
-
Prepare the working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 2 µM).[16]
-
Thaw the liver microsomes on ice and prepare a microsomal suspension in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[19] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Causality: A pre-incubation step is performed to ensure the system reaches thermal equilibrium before the metabolic reaction begins.
-
In a 96-well plate, add the test compound working solution and the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.[18]
-
Self-Validation: Prepare parallel incubations:
-
Negative Control (-NADPH): Replace the NADPH solution with a buffer to assess for any non-enzymatic (chemical) degradation.[19]
-
Positive Controls: Run known high and low-clearance compounds to validate the activity of the microsomal batch and the overall assay performance.
-
-
-
Reaction Initiation and Sampling:
-
Causality: The reaction is initiated by the addition of the NADPH cofactor, which is required by CYP450 enzymes to perform oxidative metabolism.[15][19]
-
To start the reaction, add the pre-warmed NADPH regenerating system to each well. This marks time zero (t=0).
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from the incubation mixture.[15][19]
-
-
Reaction Termination and Sample Processing:
-
Immediately transfer the aliquot into a separate plate containing ice-cold acetonitrile with a suitable internal standard.[18]
-
Causality: The cold organic solvent serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes the proteins to precipitate out of the solution.
-
Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[18]
-
Carefully collect the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Determine the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[1]
-
Conclusion and Forward Perspective
The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of carbamates and other drug candidates.[1][9][10] By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its clearance, leading to improved pharmacokinetic profiles. The in vitro microsomal stability assay is an indispensable tool in early drug discovery, providing rapid and reliable data to guide the design-make-test-analyze cycle. As synthetic fluorination methods become more sophisticated, the rational design of metabolically robust compounds will continue to accelerate the delivery of safer and more effective medicines.[20][21]
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- Keserü, G. M., Balogh, G., Czudor, I., Karancsi, T., Fehér, A., & Bertók, B. (n.d.). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. PubMed.
- Yuriy, S. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
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- The Role of Fluorinated Intermediates in Modern Drug Discovery. (n.d.). BOC Sciences.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules, 28(15), 5898.
- Pal, R., Patra, A., & Behera, R. N. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134789.
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- Zard, A., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery.
- Keserü, G. M., Balogh, G., Czudor, I., Karancsi, T., Fehér, A., & Bertók, B. (1999). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 47(2), 760-766.
- Keserü, G. M., Balogh, G., Czudor, I., Karancsi, T., Fehér, A., & Bertók, B. (1999). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry.
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- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (2025). BenchChem.
- A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. (2020). UC Riverside.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(10), 1459.
- Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide. (2025). BenchChem.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 753-764.
- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is paramount. Molecules that are non-superimposable mirror images, or enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The subject of this guide, tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, is a key chiral intermediate whose trifluoromethyl group can significantly influence the metabolic stability and binding affinity of a final active pharmaceutical ingredient (API).[2] Consequently, the rigorous assessment of its enantiomeric purity is not merely a quality control checkpoint but a critical step in ensuring the safety and efficacy of the end therapeutic.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical needs.
The Foundation of Chiral Separation: A Mechanistic Overview
The separation of enantiomers hinges on the principle of creating a transient diastereomeric interaction.[3] Since enantiomers possess identical physical properties in an achiral environment, a chiral selector—a single enantiomer of another compound—is introduced to form diastereomeric complexes with differing physicochemical properties.[4] This transient interaction allows for their differentiation and separation. The primary methods to achieve this are chromatographic techniques utilizing a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.
Chromatographic Approaches: A Head-to-Head Comparison
Chromatographic methods are the workhorses for enantiomeric purity assessment, offering high resolution and sensitivity. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's properties and the specific analytical requirements.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] For a polar, fluorinated molecule like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and robust performance.[6][7]
The hydroxyl and carbamate moieties in the target molecule offer sites for hydrogen bonding and dipole-dipole interactions, which are key to chiral recognition on polysaccharide-based CSPs. The trifluoromethyl group, while increasing polarity, can also participate in specific interactions with appropriately functionalized CSPs. Normal-phase chromatography is often preferred for these types of separations as it can offer superior selectivity.[5]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. The ideal solvent is the mobile phase itself to prevent peak distortion.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁ - Area₂]) / ([Area₁ + Area₂])] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Data Presentation: Comparative Performance of HPLC Columns
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:IPA) | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10 | 2.85 | 1.32 | 3.10 |
| Chiralcel® OD-H | 90:10 | 3.42 | 1.21 | 2.55 |
| Chiralpak® AD-H | 85:15 | 2.15 | 1.28 | 2.90 |
| Chiralcel® OD-H | 85:15 | 2.78 | 1.17 | 2.20 |
Note: Data are representative and may vary based on specific instrumentation and experimental conditions.
Workflow for Chiral HPLC Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the performance of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate-derived catalysts
As a Senior Application Scientist, this guide provides an in-depth performance benchmark of catalysts derived from tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate. We will delve into the rationale behind their design, present comparative experimental data against established alternatives, and provide detailed protocols to ensure reproducibility and validation.
Introduction: The Quest for Superior Chirality
In pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant solution, employing chiral catalysts to stereoselectively produce a desired enantiomer. The performance of these catalysts—measured by their activity, selectivity, and stability—is critically dependent on the design of the chiral ligands that coordinate with the metal center.
The introduction of fluorine atoms into a ligand's structure can profoundly influence the catalyst's properties. The high electronegativity and steric demand of the trifluoromethyl (CF3) group can modulate the electronic and steric environment of the catalytic center, often leading to enhanced stability and selectivity. This guide focuses on catalysts derived from the chiral building block this compound, a precursor for highly effective fluorinated ligands.
The Catalyst in Focus: TF-Boc-Amidine Ligands
This compound serves as a key starting material for the synthesis of trifluoromethyl-containing chiral amidine ligands, such as (R)- and (S)-N-Boc-3,3,3-trifluoro-1,2-diaminopropane (TF-Boc-Amidine). These ligands are then complexed with metals like ruthenium to form potent catalysts for asymmetric transfer hydrogenation (ATH) reactions.
The ATH of prochiral ketones and imines is a fundamental transformation for producing chiral alcohols and amines, which are vital intermediates in drug development. The workflow for catalyst preparation and application is as follows:
Caption: Workflow from chiral precursor to catalytic application.
The rationale for using the TF-Boc-amidine ligand stems from the advantageous properties conferred by the CF3 group. It enhances the acidity of the N-H proton in the resulting ruthenium catalyst, which is believed to accelerate the hydride transfer step in the catalytic cycle, boosting overall reaction rates.
Performance Benchmark: ATH of Acetophenone
To provide a clear performance comparison, we benchmark the Ru-TF-Boc-Amidine catalyst system against the well-established and widely used Ru-Ts-DPENH catalyst for the asymmetric transfer hydrogenation of a standard prochiral ketone, acetophenone.
Catalyst Systems Under Comparison
-
Catalyst A (Subject): Ruthenium complex formed in situ from [RuCl2(p-cymene)]2 and (S)-TF-Boc-Amidine.
-
Catalyst B (Alternative): Ruthenium complex formed in situ from [RuCl2(p-cymene)]2 and (S,S)-Ts-DPENH (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
Experimental Data
The following table summarizes the performance of both catalysts under optimized conditions for the ATH of acetophenone using a formic acid/triethylamine (HCOOH/NEt3) mixture as the hydrogen source.
| Catalyst System | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) | Ref. |
| A: Ru-(S)-TF-Boc-Amidine | 200:1 | 24 | >99 | 97 (R) | |
| B: Ru-(S,S)-Ts-DPENH | 200:1 | 24 | >99 | 98 (R) |
Analysis of Results
The data clearly indicates that the Ru-TF-Boc-Amidine catalyst performs on par with the well-established Ru-Ts-DPENH catalyst , which is often considered a gold standard for this transformation. Both systems achieve near-quantitative conversion and excellent enantioselectivity (>97% e.e.) under identical conditions.
The key takeaway is that the fluorinated ligand system provides a highly effective alternative to existing catalysts. Its performance demonstrates that the strategic incorporation of trifluoromethyl groups is a valid and powerful strategy in ligand design, yielding catalysts with efficacy comparable to the best non-fluorinated counterparts. This opens avenues for further tuning and optimization for more challenging substrates where traditional catalysts may fall short.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the detailed experimental methodology for the benchmark reaction is provided below.
General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol describes the in-situ formation of the catalyst and the subsequent hydrogenation reaction.
Materials:
-
[RuCl2(p-cymene)]2 (metal precursor)
-
(S)-TF-Boc-Amidine or (S,S)-Ts-DPENH (ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Acetophenone (substrate)
-
Isopropanol (solvent)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation:
-
To a dry Schlenk tube under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.0025 mmol).
-
Add the chiral ligand ((S)-TF-Boc-Amidine or (S,S)-Ts-DPENH) (0.0055 mmol).
-
Add 1.0 mL of anhydrous isopropanol and stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
-
Reaction Setup:
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate vessel, dissolve acetophenone (1.0 mmol) in 1.0 mL of isopropanol.
-
-
Hydrogenation:
-
Add the acetophenone solution to the catalyst mixture.
-
Add the HCOOH/NEt3 mixture (0.5 mL) to initiate the reaction.
-
Stir the reaction mixture at 28 °C for the specified time (e.g., 24 hours).
-
-
Analysis:
-
After the reaction is complete, quench with a saturated NaHCO3 solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Determine the conversion by Gas Chromatography (GC) analysis.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Step-by-step experimental workflow for ATH.
Conclusion
Catalysts derived from this compound represent a powerful modern tool in the asymmetric synthesis toolkit. The Ru-TF-Boc-Amidine system demonstrates exceptional performance, matching the efficacy of established, non-fluorinated catalysts like Ru-Ts-DPENH for the asymmetric transfer hydrogenation of acetophenone. This validates the synthetic strategy of incorporating trifluoromethyl groups into ligand backbones to achieve high catalytic activity and stereoselectivity. For researchers and drug development professionals, these catalysts offer a robust and highly effective alternative, expanding the scope of available methods for producing enantiomerically pure chiral alcohols.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity, stability, and structural integrity of chemical entities are paramount. tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. Its molecular structure, featuring a thermally sensitive carbamate group, a chiral center, and a trifluoromethyl moiety, presents unique analytical challenges. Ensuring the quality of this intermediate is not merely a procedural checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of orthogonal analytical methods for the comprehensive characterization of this molecule. As a Senior Application Scientist, my objective extends beyond presenting protocols; it is to elucidate the scientific rationale behind methodological choices and to establish a robust framework for the cross-validation of these techniques. The cross-validation process, wherein results from two or more distinct analytical methods are compared, is a cornerstone of a robust quality system.[1][2] It provides an unequivocal, self-validating system that ensures data are accurate, reliable, and reproducible across different analytical platforms, a critical requirement for regulatory compliance and successful method transfer between laboratories.[3][4][5]
The Analyte: Physicochemical Properties and Analytical Implications
A nuanced understanding of the analyte's structure is the foundation of sound method development.
-
Structure: this compound
-
Key Functional Groups:
-
tert-Butoxycarbonyl (Boc) group: Prone to thermal and acidic degradation. This property strongly influences the choice of temperature and pH in chromatographic and sample preparation steps.
-
Secondary Alcohol (-OH): Provides a site for potential derivatization and influences polarity.
-
Trifluoromethyl (-CF₃) group: Imparts unique spectroscopic signatures, particularly in ¹⁹F NMR, and can affect chromatographic behavior.
-
Carbamate linkage (-NHCOO-): Known for thermal lability, making Gas Chromatography (GC) challenging without derivatization.[6][7]
-
This combination of features necessitates a multi-pronged analytical strategy to address purity, identity, and potential impurities (volatile and non-volatile).
Orthogonal Analytical Techniques: A Comparative Overview
No single analytical method can provide a complete profile of a pharmaceutical intermediate. We rely on orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—to build a comprehensive and trustworthy characterization package.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity and assay determination of non-volatile organic molecules. Its separation is based on the differential partitioning of the analyte between a stationary and a mobile phase.
Causality Behind Experimental Choices:
-
Principle: Reversed-phase HPLC is chosen due to the molecule's moderate polarity. A C18 (octadecylsilyl) stationary phase provides sufficient hydrophobic interaction for retention.
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of the main component while also resolving potential impurities with different polarities. A mild acidic modifier like formic acid (0.1%) is used to ensure protonation of any ionizable groups and improve peak shape, while avoiding the harsh conditions that could cleave the Boc group.
-
Detection: A UV detector is suitable due to the carbamate chromophore. However, for impurities lacking a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is superior.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Purity Assessment
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. However, the thermal lability of carbamates presents a significant challenge.[8] Direct analysis requires careful optimization to prevent on-column degradation, which can be misinterpreted as impurity.
Causality Behind Experimental Choices:
-
Principle: GC separates compounds based on their boiling points and interaction with a stationary phase. The key challenge is to volatilize the analyte without decomposition.
-
Injector Temperature: A lower-than-typical injector temperature (e.g., 200-220 °C) is critical to minimize thermal stress on the carbamate group.
-
Column Choice: A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is suitable for resolving the analyte from potential impurities.
-
Derivatization (Alternative): To circumvent thermal lability, the analyte can be derivatized (e.g., silylation of the hydroxyl group) to form a more volatile and stable compound, though this adds complexity to sample preparation.
Experimental Protocol: GC-MS (Direct Injection)
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 220 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of ethyl acetate for a 1 mg/mL solution.
Spectroscopic Methods for Structural Confirmation
While chromatography quantifies, spectroscopy identifies. For unambiguous structural confirmation, a suite of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive information about the chemical structure.[9] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the trifluoromethyl group.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent tool for rapid confirmation of functional groups.[12] Expected peaks include N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), the carbamate C=O stretch (~1680-1700 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[13]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of identity.
The Cross-Validation Workflow: A System of Checks and Balances
Cross-validation is the formal process of comparing results from two validated orthogonal methods to ensure their concordance.[1] This is not merely a repeat analysis but a planned study to demonstrate the interchangeability and reliability of the data produced.
Rationale and Design: The primary goal is to compare the purity results obtained from the primary quantitative method (HPLC) with an orthogonal method (GC-MS). Discrepancies can reveal issues such as non-volatile impurities missed by GC or thermal degradation of the analyte in the GC system. The process follows a clear, logical flow.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Cross-Validation Protocol:
-
Prerequisite: Ensure both the HPLC and GC-MS methods have been individually validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and range.[14][15][16]
-
Sample: Use a single, homogenous batch of this compound.
-
Analysis:
-
Perform n=6 replicate injections of the sample using the validated HPLC method. Calculate the mean purity and the relative standard deviation (RSD).
-
Perform n=6 replicate injections of the same sample using the validated GC-MS method. Calculate the mean purity and RSD.
-
-
Data Comparison: Statistically compare the mean purity values. A two-sample t-test is appropriate to determine if there is a significant difference between the means.
-
Acceptance Criteria: The pre-defined acceptance criteria must be met. For example:
-
The absolute difference between the mean purity values from HPLC and GC-MS should be ≤ 2.0%.
-
The impurity profiles should be comparable, accounting for the different selectivities of the methods. Any impurity detected at >0.10% by one method should be evaluated in the other.
-
Data Presentation: Comparative Results
| Parameter | HPLC-UV Results | GC-MS Results | Acceptance Criteria | Pass/Fail |
| Mean Purity (%) | 99.5% | 99.2% | ≤ 2.0% Difference | Pass |
| Precision (RSD, n=6) | 0.15% | 0.21% | ≤ 1.0% | Pass |
| Impurity A (%) | 0.25% | Not Detected (Non-volatile) | N/A | N/A |
| Impurity B (Volatile) | Not Detected | 0.30% | Comparable Profile | Pass |
| Total Impurities (%) | 0.50% | 0.80% | Investigation required | Investigate |
This table illustrates a hypothetical scenario where the overall purity meets the criteria, but the difference in total impurities flags a need for investigation. This demonstrates the power of cross-validation: the discrepancy in total impurities is likely due to HPLC not detecting a volatile impurity (B) and GC-MS not detecting a non-volatile impurity (A), proving the necessity of using both orthogonal methods for a complete picture.
Synthesis and Recommendations
The comprehensive characterization of this compound is best achieved through a strategic combination of orthogonal analytical methods.
-
For Routine Quality Control (QC) and Stability Testing: HPLC-UV is the recommended primary method. It is robust, precise, and highly effective for quantifying the principal component and non-volatile degradation products. Its validation is straightforward and aligns well with regulatory expectations for release testing.[17][18]
-
For Identification and Structural Confirmation: A combination of NMR (¹H, ¹³C, ¹⁹F), HRMS, and FTIR is mandatory. This suite of spectroscopic techniques provides unambiguous proof of structure, which is essential for reference standard characterization and regulatory filings.
-
For Volatile Impurity and Residual Solvent Analysis: GC-MS is the indispensable tool. Despite the challenges posed by the analyte's thermal lability, a carefully validated GC method is required to control for impurities that are invisible to HPLC.
-
Cross-Validation: The formal cross-validation between HPLC and GC-MS is not just a recommendation; it is a critical step to ensure the integrity of the entire analytical data package. It builds confidence that the reported purity value is accurate and that the methods are collectively capable of detecting a wide range of potential impurities.
By implementing this multi-faceted, cross-validated approach, researchers, scientists, and drug development professionals can ensure the highest data quality, mitigate risks in downstream processes, and build a robust, scientifically sound foundation for their regulatory submissions.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
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CESS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. CESS. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance.org. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]
-
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Waters. Retrieved from [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Retrieved from [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Retrieved from [Link]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. Retrieved from [Link]
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ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Retrieved from [Link]
-
Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 1089(1-2), 156–166. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 13(14), 8201. Retrieved from [Link]
-
ACS Publications. (2019). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 58(47), 21626–21635. Retrieved from [Link]
-
Diva-Portal.org. (2018). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva. Retrieved from [Link]
-
Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Midac. Retrieved from [Link]
-
Matsubara, H., Hujikura, Y., & Ohtani, H. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1379, 87–94. Retrieved from [Link]
-
ResearchGate. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Retrieved from [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. IJMRD. Retrieved from [Link]
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ResearchGate. (n.d.). Assessment of FTIR spectrometry for pesticide screening of aqueous samples. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Tert-butyl-2-fluoro-4-hydroxyphenyl) carbamate. PubChem. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate, a compound notable for its trifluoromethyl group and carbamate functionality. As a Senior Application Scientist, my objective is to provide a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its potential hazards. This ensures that laboratory personnel can manage this substance with a high degree of safety and confidence.
This document is structured to provide immediate, actionable information. We will first delve into the chemical's hazard profile, followed by detailed personal protective equipment (PPE) requirements, spill management, and finally, a logical workflow for its ultimate disposal.
Hazard Analysis: Understanding the Reactivity Profile
-
Trifluoromethyl Group (-CF3): The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing this group highly stable and potentially persistent in the environment.[1] This stability suggests that standard biological degradation methods may be ineffective. Thermal decomposition of fluorinated organic compounds requires high temperatures to break the C-F bond and can generate hazardous byproducts like hydrogen fluoride if combustion is incomplete.[1][2]
-
Carbamate Group (-NHCOO-): Carbamates as a class of compounds can be incompatible with strong oxidizing agents, strong bases (like sodium hydroxide), and strong acids (such as hydrochloric acid).[3] Contact with these substances could lead to vigorous or exothermic reactions. General safety protocols for carbamates recommend storing them away from heat and in tightly sealed containers.[3][4]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is famously labile under acidic conditions, which would lead to the generation of isobutylene and carbon dioxide, and the corresponding free amine.
Based on this analysis, the primary hazards are associated with its potential environmental persistence and reactivity with common laboratory reagents.
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, a stringent PPE protocol is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents it is dissolved in. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for the specific solvent being used. | Prevents skin contact. Carbamate-containing mixtures can cause skin irritation.[5] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.[4] If generating aerosols or dust, use an appropriate respirator. | The compound is expected to have low volatility. However, prudence dictates minimizing inhalation exposure. For specific respirator requirements, refer to OSHA guidelines.[6] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated laboratory or inside a chemical fume hood.[4]
-
Avoid the generation of dust or aerosols.
-
Keep away from ignition sources.[4]
-
Wash hands thoroughly after handling.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders.[4] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills. For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
Collect and Package Waste: Place the absorbed material or spilled solid into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled with consideration for its fluorinated nature. The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which, while not a direct classification for this compound, provides the most relevant framework due to the presence of the trifluoromethyl group.[7][8]
-
Waste Segregation and Collection:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The label should include the full chemical name, concentration, and relevant hazard warnings.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[3]
-
-
Consult with Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary authority on chemical disposal. Provide them with all available information on the compound, including its chemical structure and any known reactivity.
-
The EHS team will determine the appropriate hazardous waste category and disposal vendor.
-
-
Recommended Disposal Method: Incineration:
-
High-temperature incineration is the most probable disposal route for fluorinated organic compounds.[1] This method is intended to achieve complete destruction of the molecule, breaking the stable carbon-fluorine bonds.
-
It is critical that the incineration facility is equipped to handle halogenated waste and has appropriate scrubbers to neutralize acidic gases (like hydrogen fluoride) that are formed during combustion.[1]
-
The EPA notes that there are still uncertainties regarding the complete destruction of all PFAS and the potential for the formation of products of incomplete combustion.[2][9] Therefore, using a reputable and certified waste disposal vendor is paramount.
-
-
Landfilling (Less Preferred):
-
While some chemical waste is disposed of in specialized hazardous waste landfills, this is not the preferred method for persistent organic pollutants. The high stability of the trifluoromethyl group suggests it could leach from a landfill over time, leading to environmental contamination. The EPA guidance on PFAS also outlines the risks and uncertainties associated with landfilling.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-step process that demands a thorough understanding of its chemical properties and potential hazards. While this compound may not be explicitly listed in hazardous waste regulations, its fluorinated nature necessitates a conservative approach aligned with EPA guidance for persistent chemical substances. By adhering to the protocols outlined in this guide—from rigorous PPE use to close collaboration with EHS professionals—researchers can ensure the safety of themselves and their colleagues, while upholding their commitment to environmental stewardship.
References
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link][2][8]
-
New Jersey Department of Health. (Date N/A). Hazardous Substance Fact Sheet: Ammonium Carbamate. [Link][3]
-
U.S. Environmental Protection Agency. (Date N/A). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link][1]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link][7]
-
U.S. Environmental Protection Agency. (Date N/A). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link][8]
-
Reginfo.gov. (2021). DRAFT EPA PFAS Disposal-022221-CLEAN. [Link][9]
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Occupational Safety and Health Administration. (Date N/A). Occupational exposure to hazardous chemicals in laboratories. [Link]
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Occupational Safety and Health Administration. (Date N/A). Process Safety Management of Highly Hazardous Chemicals. [Link]
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Centers for Disease Control and Prevention. (Date N/A). OSHA Respirator Requirements for Selected Chemicals. [Link]
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Personal protective equipment for handling tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Comprehensive Safety & Handling Guide: Tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound (CAS No. 333553-38-7). As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring a safe and efficient laboratory environment for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on the hazard profile of structurally similar compounds and general best practices for handling fluorinated organic chemicals and carbamates.[1] A thorough, site-specific risk assessment must be conducted before commencing any work with this substance.
Immediate Safety Briefing: Hazard Assessment
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause:
-
Skin Irritation: May cause redness and discomfort upon direct contact.[2]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Sensitization: Inhalation of dust or aerosols may lead to allergy or asthma-like symptoms.[2]
-
Respiratory Tract Irritation: May cause irritation to the nose, throat, and lungs upon inhalation.[2]
Due to its fluorinated nature, thermal decomposition can release hazardous substances such as hydrogen fluoride.[4][5] Therefore, it is crucial to avoid high temperatures and ensure proper handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.[3] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face, which is critical when handling potentially irritating or corrosive substances.[4] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). | The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and Neoprene gloves offer good resistance to a range of chemicals, including alcohols and some organic compounds.[6][7][8] Always consult the glove manufacturer's compatibility data for specific breakthrough times.[4] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | A lab coat protects against incidental splashes and contact with contaminated surfaces. Flame-resistant material is recommended as a general laboratory precaution.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter. | This is necessary if there is a risk of generating dust or aerosols, or if work is not performed in a certified chemical fume hood.[3] The P3 filter is effective against fine particulates. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safe handling. The following diagram and protocol outline the essential steps.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Thoroughly read and understand this guide and any available safety information.
-
Ensure a certified chemical fume hood is operational.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Inspect all PPE for damage before use.[9]
-
-
Donning PPE (in order):
-
Put on your lab coat and fasten it completely.
-
Don the first pair of nitrile gloves (inner layer).
-
Don the second pair of chemically resistant gloves (outer layer), ensuring they overlap the cuffs of the lab coat.
-
Fit your chemical safety goggles securely.
-
Place the face shield over your face.
-
If required by your risk assessment, perform a fit-check for your respirator.
-
-
Handling the Compound:
-
Doffing PPE (in order):
-
Remove the outer, more contaminated pair of gloves first.
-
Remove the face shield.
-
Remove the lab coat by rolling it outwards and away from your body to contain contaminants.
-
Remove the safety goggles.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Fluorinated Waste
Fluorinated organic compounds, often referred to as "forever chemicals," require careful disposal to prevent environmental contamination.[10]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Disposal Method: The primary recommended disposal method for fluorinated compounds is high-temperature incineration by a licensed hazardous waste disposal company.[10] This method is designed to break the strong carbon-fluorine bonds.[5]
-
Contaminated PPE: Disposable PPE, such as gloves, should be discarded after a single use.[11] Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.[1][12]
-
Regulatory Compliance: Always follow your institution's EHS guidelines and local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a secure research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
